Formestane
Description
This compound was the first selective, type I, steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer in post-menopausal women. This compound suppresses estrogen production from anabolic steroids or prohormones. This compound is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity. It is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes. this compound has poor oral bioavailability, and thus must be administered fortnightly (bi-weekly) by intramuscular injection. Some clinical data has suggested that the clinically recommended dose of 250mg was too low. With the discovery of newer, non-steroidal and steroidal, aromatase inhibitors which were orally active and less expensive than this compound, this compound lost popularity. Currently, this compound (categorized as an anti-estrogenic agent) is prohibited from use in sports in accordance to the regulations of the World Anti-Doping Agency. It is not US FDA approved, and the intramuscular injection form of this compound (Lentaron) which was approved in Europe has been withdrawn.
This compound is a synthetic steroidal substance with antineoplastic activity. this compound binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMTWJCGUFAOD-KZQROQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034113 | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
566-48-3 | |
| Record name | Formestane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formestane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formestane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 566-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Androsten-4-ol-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMESTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Formestane's Mechanism of Action in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, steroidal aromatase inhibitor previously utilized in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2] Its mechanism of action is centered on the irreversible inactivation of aromatase, the enzyme crucial for estrogen biosynthesis.[3] This guide provides a detailed examination of this compound's molecular mechanism, its downstream effects on breast cancer cell signaling, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Irreversible Aromatase Inactivation
The primary mechanism of this compound is the targeted inhibition of aromatase (cytochrome P450 19A1), the rate-limiting enzyme that converts androgens (e.g., androstenedione (B190577) and testosterone) into estrogens (e.g., estrone (B1671321) and estradiol).[3][4] This is particularly critical in postmenopausal women, where the peripheral conversion of androgens in tissues like adipose tissue becomes the main source of estrogen.[1][2]
This compound is classified as a Type I, irreversible aromatase inhibitor, also known as a "suicide inhibitor".[3][5] Its action involves a multi-step process:
-
Competitive Binding : As an analogue of the natural substrate androstenedione, this compound competitively binds to the active site of the aromatase enzyme.[5]
-
Enzymatic Conversion : The aromatase enzyme begins to process this compound as it would its natural substrate.
-
Irreversible Inactivation : This enzymatic processing converts this compound into a reactive intermediate that forms a permanent, covalent bond with the enzyme.[5] This action permanently inactivates the enzyme molecule, preventing it from catalyzing further estrogen synthesis.[3]
The body must then synthesize new aromatase enzymes to restore estrogen production, leading to a prolonged therapeutic effect even after the drug is cleared from circulation.[3]
Downstream Cellular Effects in Breast Cancer Cells
The reduction in estrogen biosynthesis triggers a cascade of downstream effects that collectively inhibit the growth of ER-positive breast cancer cells.
Inhibition of Estrogen Receptor (ER) Signaling
Estrogen-dependent breast cancers rely on the binding of estradiol to the estrogen receptor (ERα) in the nucleus. This binding event causes the receptor to dimerize and function as a transcription factor, recruiting coactivators and initiating the transcription of estrogen-responsive genes. These genes, including those for progesterone (B1679170) receptor (PgR), cyclin D1, and c-myc, are critical for driving cell cycle progression and proliferation.
By drastically reducing the levels of circulating and local estrogens, this compound effectively starves the cancer cells of their primary growth signal. The absence of the estrogen ligand prevents ERα activation, thereby halting the transcription of proliferative genes and leading to a cessation of tumor growth.
Induction of Cell Cycle Arrest and Apoptosis
The consequence of ER signaling inhibition is a halt in cell cycle progression. Studies on other aromatase inhibitors have shown that this class of drugs can induce cell cycle arrest, typically in the G0/G1 phase.[6] This is a direct result of the downregulation of key cell cycle proteins like cyclin D1. Furthermore, prolonged estrogen deprivation can trigger programmed cell death, or apoptosis. This compound and its analogues have been shown to induce apoptosis, a process characterized by morphological changes like chromatin condensation and the activation of specific cellular machinery.[6] This is often accompanied by an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) and the cleavage of Poly (ADP-ribose) polymerase (PARP).[7]
Quantitative Efficacy Data
The efficacy of this compound has been quantified in both preclinical and clinical settings.
Table 1: In Vitro Aromatase Inhibition
| Parameter | Value | Source |
|---|
| IC50 (Aromatase) | 42 nM |[4] |
Table 2: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)
| Study Parameter | Dose | Result | Source(s) |
|---|---|---|---|
| Objective Response Rate | 250 mg, i.m., bi-weekly | 23% - 33% | [6][8] |
| Objective Response Rate | 500 mg, i.m., bi-weekly | 46% | [8] |
| Disease Stabilization | 250 mg, i.m., bi-weekly | 20% - 29% | [6] |
| Median Response Duration | 250 mg / 500 mg, i.m. | 11 - 12 months |[8] |
Table 3: Endocrine Effects
| Parameter | Dose | Result | Source(s) |
|---|---|---|---|
| Serum Estradiol (E2) Suppression | 250 mg / 500 mg, i.m. | Significant reduction (>40%) after 2 weeks | [6][8] |
| Serum Estrone Suppression | 250 mg / 500 mg, i.m. | Significant reduction after 2 weeks |[6] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays.
Protocol: Aromatase Activity Assay (Tritiated Water Release)
This assay is the gold standard for measuring the catalytic activity of aromatase and the potency of its inhibitors.
Principle : The aromatization of the androgen substrate involves the removal of a tritium (B154650) atom from a specific position (e.g., [1β-³H]-androstenedione). This tritium is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to aromatase activity and can be quantified by liquid scintillation counting after separating it from the radiolabeled steroid substrate.[9][10]
Methodology :
-
Preparation : Prepare a reaction mixture containing microsomal fractions (from human placenta or aromatase-overexpressing cells), a NADPH-generating system, and the radiolabeled substrate [1β-³H]-androstenedione.[11]
-
Inhibition : For inhibitor studies, pre-incubate the microsomal preparation with varying concentrations of this compound before adding the substrate.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 5-20 minutes).
-
Stopping the Reaction : Terminate the reaction by adding an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Separation : Vigorously mix and then centrifuge to separate the aqueous phase (containing ³H₂O) from the organic phase (containing the steroid substrate and metabolites).
-
Quantification : An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Analysis : Calculate the percentage of inhibition at each this compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting inhibition versus log concentration.
Protocol: Cell Proliferation Assay (Crystal Violet)
This assay measures the effect of this compound on the proliferation of breast cancer cell lines (e.g., ER-positive MCF-7 or T47D).
Principle : Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained after washing is proportional to the number of viable cells.
Methodology :
-
Cell Seeding : Seed breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[12]
-
Treatment : Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. For ER+ cells, use phenol (B47542) red-free medium with charcoal-stripped serum to remove exogenous estrogens.
-
Incubation : Incubate the cells for a specified period (e.g., 3-6 days).
-
Staining : Remove the medium, wash gently with PBS, and fix the cells (e.g., with methanol). Add Crystal Violet staining solution and incubate for 20 minutes.[12]
-
Washing : Remove the stain and wash the wells with water to remove excess dye.
-
Solubilization : Air dry the plate and add a solubilizing agent (e.g., 10% acetic acid) to each well to release the bound dye.[12]
-
Quantification : Measure the absorbance of the solubilized dye at ~570 nm using a microplate reader.
-
Analysis : Normalize absorbance values to the vehicle control to determine the percentage of cell proliferation inhibition.
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC or PE) and can detect this change. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).[13]
Methodology :
-
Cell Culture & Treatment : Culture breast cancer cells (e.g., MCF-7) in 6-well plates and treat with this compound or vehicle for a desired time (e.g., 48-72 hours).[6]
-
Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorophore-conjugated Annexin V and PI to the cell suspension.[13]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Conclusion
This compound exerts its anti-cancer effect in ER-positive breast cancer through a highly specific and potent mechanism: the irreversible "suicide" inhibition of the aromatase enzyme. This leads to profound estrogen suppression, which in turn inhibits the primary growth signaling pathway in hormone-dependent cancer cells, ultimately causing cell cycle arrest and apoptosis. Although its clinical use has been largely superseded by orally active third-generation aromatase inhibitors, the study of this compound's mechanism provides a clear and foundational understanding of aromatase inhibition as a cornerstone of endocrine therapy for breast cancer.
References
- 1. Cell-proliferation imaging for monitoring response to CDK4/6 inhibition combined with endocrine-therapy in breast cancer: Comparison of [18F]FLT and [18F]ISO-1 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and Autophagy in Breast Cancer Cells following Exemestane Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an effective first-line endocrine treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Formestane from Androstenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a steroidal aromatase inhibitor that has been utilized in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Its synthesis from the readily available steroid precursor androstenedione (B190577) (androst-4-ene-3,17-dione) is a key process for its production. This technical guide provides a comprehensive overview of a scientifically established method for this conversion, detailing the experimental protocol, and presenting relevant data in a structured format for clarity and reproducibility. The synthesis involves a two-step process: the epoxidation of androstenedione followed by an acid-catalyzed rearrangement to yield this compound.
Introduction
This compound is a potent, irreversible inhibitor of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. By blocking this pathway, this compound effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-sensitive breast cancer. The synthesis of this compound from androstenedione is a critical process for the pharmaceutical industry and for researchers investigating novel aromatase inhibitors. This guide focuses on a well-documented synthetic route, providing the necessary details for its replication in a laboratory setting.
Synthetic Pathway
The conversion of androstenedione to this compound can be achieved through a two-step synthetic sequence. The first step involves the epoxidation of the α,β-unsaturated ketone moiety in androstenedione to form an epoxide intermediate. The subsequent step is an acid-catalyzed rearrangement of this epoxide to introduce the hydroxyl group at the C-4 position, yielding this compound.
Formestane: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, irreversible, steroidal aromatase inhibitor.[1] It functions by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby blocking estrogen production.[1] This mechanism of action made it a therapeutic option for estrogen-receptor-positive breast cancer in post-menopausal women.[1][2] While newer, orally active aromatase inhibitors have largely supplanted it in clinical practice, a thorough understanding of its pharmacokinetic and metabolic profile remains crucial for researchers in drug development, endocrinology, and anti-doping science.[1][3] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic profiles depending on the route of administration, with intramuscular injection providing significantly better bioavailability than oral ingestion.[1]
Table 1: Pharmacokinetic Parameters of this compound Following Intramuscular Administration in Postmenopausal Breast Cancer Patients
| Parameter | Value (Mean ± SD) | Number of Subjects (N) | Reference |
| Cmax | 48.0 ± 20.9 nmol/L | 7 | [4][5] |
| Tmax | 24–48 hours | 7 | [4][5] |
| Plasma Concentration (after 14 days) | 2.3 ± 1.8 nmol/L | 7 | [4][5] |
| Bioavailability | Fully bioavailable | - | [1][4] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Postmenopausal Breast Cancer Patients
| Parameter | Value (Mean ± SD) | Number of Subjects (N) | Reference |
| Terminal Elimination Half-Life | 18 ± 2 minutes | 3 | [4][5] |
| Plasma Clearance (CL) | 4.2 ± 1.3 L/(h·kg) | 3 | [4][5] |
| Terminal Distribution Volume (Vz) | 1.8 ± 0.5 L/kg | 3, 4 | [4] |
Metabolism
The in vivo metabolism of this compound is extensive, with the parent drug being rapidly cleared from circulation.[4][5] The primary routes of metabolism involve reduction and conjugation.
Metabolic Pathways
The biotransformation of this compound in humans primarily follows reductive pathways, with oxidative reactions being of minor importance.[4] A key metabolic step is the keto reduction at position 3 of the steroid molecule.[1][4] This is followed by reduction of the 4,5-enol function.[4] Phase II metabolism involves conjugation, predominantly glucuronidation and sulfation.[1][4]
The major metabolic pathways of this compound are visualized in the following diagram:
Caption: Major metabolic pathways of this compound in vivo.
Major Metabolites
Several metabolites of this compound have been identified in human urine. The primary metabolite is the direct 4-O-glucuronide of this compound.[4][5] Other significant metabolites are the 3-O-sulfates of 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one, found in a ratio of approximately 7:3.[4][5] In a study involving oral administration, 4-hydroxytestosterone was also identified as a notable metabolite in female urine.[1]
Studies in horses have identified additional metabolites, including various dihydroxy and triol derivatives, with 4-hydroxytestosterone (M1) being a key target for detection.[6][7] While not all of these have been confirmed as major human metabolites, they provide insight into the potential biotransformation pathways.
Excretion
This compound is primarily eliminated through metabolism, with the subsequent renal excretion of its metabolites.[4][5] Following an intravenous dose of 14C-labelled this compound, approximately 95% of the dose is excreted in the urine as metabolites.[4][5] The total excretory balance in urine and feces reaches up to 98.9% of the administered dose within 168 hours.[4][5]
Experimental Protocols
The understanding of this compound's pharmacokinetics and metabolism is derived from several key clinical studies. The methodologies of these studies are crucial for interpreting the data.
Study 1: Pharmacokinetics and Metabolism in Breast Cancer Patients[4][5]
-
Objective: To investigate the pharmacokinetics, bioavailability, and metabolism of this compound in postmenopausal women with advanced breast cancer.
-
Study Population: Seven female patients with advanced breast cancer.
-
Dosing Regimen:
-
Single 250 mg intramuscular (i.m.) doses of commercial this compound were administered on Days 0, 21, 35, 49, and 63.
-
On Day 63, three of the patients also received a single intravenous (i.v.) pulse dose of 1 mg of 14C-labelled this compound.
-
-
Sample Collection:
-
Blood samples were collected at various time points to determine plasma concentrations of this compound.
-
Urine and feces were collected to determine the excretory balance of the 14C-labelled dose.
-
-
Analytical Methods:
-
Plasma concentrations of non-labelled this compound were determined by a gas chromatography/mass spectrometry (GC/MS) method.
-
Radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.
-
Metabolites in plasma and urine were separated by high-performance liquid chromatography (HPLC).
-
Structural analysis of metabolites was performed using mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV spectroscopy.
-
The workflow for this type of pharmacokinetic and metabolism study can be generalized as follows:
Caption: A generalized experimental workflow for a pharmacokinetic and metabolism study.
Study 2: Oral Dose Finding in Postmenopausal Breast Cancer Patients[8]
-
Objective: To evaluate the endocrine and pharmacokinetic effects of four different oral doses of this compound.
-
Study Population: 43 postmenopausal breast cancer patients.
-
Dosing Regimen: Patients were treated with daily oral doses of 62.5 mg, 125 mg, 250 mg, or 500 mg for 4 weeks, followed by 250 mg daily for a further 4 weeks.
-
Sample Collection: Serum samples were collected to measure levels of estradiol, estrone, aldosterone, cortisol, 17-hydroxyprogesterone, sex hormone-binding globulin, and this compound.
-
Key Finding: The maximum concentration and area under the curve of serum this compound levels after the first dose varied in an approximately linear manner with the dose.
Study 3: Metabolism for Anti-Doping Analysis[9][10][11]
-
Objective: To identify urinary biomarkers of this compound administration for anti-doping purposes.
-
Study Population: Healthy volunteers.
-
Dosing Regimen: Oral and transdermal administration of this compound.
-
Sample Collection: Urine samples were collected for up to 120 hours post-administration.
-
Analytical Methods: Gas chromatography coupled to mass spectrometry (GC-MS and GC-MS/MS).
-
Key Finding: The kinetic profiles of this compound and its main metabolites differed between oral and transdermal application, allowing for the potential to differentiate the route of administration based on metabolite ratios.
Conclusion
The in vivo pharmacokinetics of this compound are characterized by poor oral bioavailability and rapid clearance when administered intravenously. Intramuscular injection provides a sustained-release profile, making it the preferred clinical route of administration. This compound undergoes extensive hepatic metabolism, primarily through reduction and conjugation, leading to a variety of metabolites that are predominantly excreted in the urine. The major human metabolites identified are the 4-O-glucuronide of the parent drug and 3-O-sulfates of reduced exocons. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued study of steroidal aromatase inhibitors and for the development of sensitive analytical methods for their detection.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
The Rise and Fall of a Pioneer: A Technical Guide to Formestane, the First Selective Steroidal Aromatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (4-hydroxyandrost-4-ene-3,17-dione) holds a significant place in the history of endocrine therapy for breast cancer. As the first selective, irreversible steroidal aromatase inhibitor, it represented a paradigm shift in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details the key preclinical and clinical findings, presenting quantitative data in structured tables for clear comparison. Furthermore, this guide outlines the detailed experimental protocols for seminal assays used in its evaluation and provides visual representations of its mechanism and experimental workflows through Graphviz diagrams. While superseded by later-generation aromatase inhibitors with improved oral bioavailability, the story of this compound offers valuable insights into the principles of targeted cancer therapy and the evolution of drug development.
Discovery and History: A Targeted Approach to Estrogen Deprivation
The development of this compound was pioneered by the groundbreaking work of Dr. Angela Brodie and her colleagues in the 1970s and 1980s.[1][2][3] Their research was driven by the understanding that estrogens fuel the growth of a significant proportion of breast cancers, particularly in postmenopausal women where the primary source of estrogen is the peripheral conversion of androgens by the enzyme aromatase.[4] The prevailing endocrine therapies at the time, such as tamoxifen (B1202), targeted the estrogen receptor. Brodie's team pursued a novel strategy: inhibiting the production of estrogen at its source.
This led to the systematic design and synthesis of androstenedione (B190577) analogs, with the goal of creating a compound that could specifically block the aromatase enzyme.[1] Among these, 4-hydroxyandrostenedione (4-OHA), later named this compound, emerged as a potent and highly selective inhibitor.[5][6] Preclinical studies in the late 1970s and early 1980s demonstrated its ability to markedly inhibit estrogen biosynthesis both in vitro and in vivo, leading to the regression of estrogen-dependent mammary tumors in animal models.[5][6]
These promising preclinical results paved the way for clinical trials. The first clinical trials of this compound began in 1982, and it was first marketed in Europe in 1994 under the brand name Lentaron.[7] It was the first of a new class of drugs, the selective aromatase inhibitors, to be approved for the treatment of advanced breast cancer.[1] However, its poor oral bioavailability necessitated its administration as a bi-weekly intramuscular injection, a significant disadvantage that ultimately led to its decline in use with the advent of potent, orally active third-generation aromatase inhibitors.[4]
Mechanism of Action: A "Suicide Inhibitor"
This compound is a Type I, irreversible, steroidal aromatase inhibitor.[4][8] Its mechanism of action is often referred to as "suicide inhibition" because it is processed by the aromatase enzyme into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its permanent inactivation.[9][10] This irreversible binding is a key feature that distinguishes it from non-steroidal, reversible aromatase inhibitors.
The process can be visualized as a multi-step interaction:
-
Competitive Binding: As an analog of the natural substrate androstenedione, this compound competitively binds to the active site of the aromatase enzyme.
-
Enzymatic Conversion: The aromatase enzyme begins to catalyze the conversion of this compound, similar to how it would process androstenedione.
-
Formation of a Reactive Intermediate: This enzymatic processing generates a reactive intermediate of this compound.
-
Covalent Bonding and Inactivation: The reactive intermediate forms a stable, covalent bond with the aromatase enzyme, permanently blocking its catalytic activity.[9]
This irreversible inactivation means that the body must synthesize new aromatase enzymes to restore estrogen production, resulting in a sustained suppression of estrogen levels.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Aromatase Inhibition
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | 80 nM | Not specified | [11] |
| IC50 | 42 nM | Not specified | [12] |
Table 2: Pharmacokinetic Parameters (Intramuscular Administration)
| Parameter | Value | Patient Population | Reference |
| Cmax | 48.0 ± 20.9 nmol/L | Postmenopausal breast cancer patients | [8] |
| Time to Cmax | 24-48 hours | Postmenopausal breast cancer patients | [8] |
| Elimination Half-life | 18 ± 2 min (IV administration) | Postmenopausal breast cancer patients | [8] |
| Clearance | 4.2 ± 1.3 L/h/kg (IV administration) | Postmenopausal breast cancer patients | [8] |
Table 3: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)
| Trial | Comparator | Line of Therapy | Objective Response Rate (this compound) | Objective Response Rate (Comparator) | Median Duration of Response (this compound) | Reference |
| Phase III | Megestrol (B1676162) Acetate (B1210297) | Second-line (post-tamoxifen) | 17% | 17% | Not Reported | [12] |
| Phase III | Megestrol Acetate | Second-line (post-tamoxifen) | 16.3% | 20.3% | Not Reported | [8] |
| Phase III | Tamoxifen | First-line | 33% | 37% | 15 months | [13] |
| Phase II | - | First-line (250 mg) | 33% | - | 11 months | [14] |
| Phase II | - | First-line (500 mg) | 46% | - | 12 months | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for two key assays used in the evaluation of this compound.
Aromatase Activity Assay (Tritiated Water Release Method)
This assay measures the activity of the aromatase enzyme by quantifying the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled androgen substrate.
Materials:
-
Microsomal preparation containing aromatase (e.g., from human placenta or recombinant sources)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound or other inhibitors
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, NADPH, and the microsomal preparation.
-
Inhibitor Addition: Add this compound or other test compounds at various concentrations to the incubation mixture. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubation: Pre-incubate the mixture for a specified time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the aromatase reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous layer to adsorb any remaining unmetabolized radiolabeled substrate.
-
Centrifugation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer an aliquot of the supernatant (containing the [³H]₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of [³H]₂O produced, which is directly proportional to the aromatase activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7. The assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove estrogens)
-
This compound
-
Testosterone (B1683101) (as a substrate for intracellular aromatase)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density in phenol red-free medium with charcoal-stripped FBS and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, with and without the addition of testosterone. Include appropriate controls (vehicle control, testosterone alone).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound occupies a pivotal position in the evolution of endocrine therapy for breast cancer. Its development as the first selective aromatase inhibitor validated the strategy of targeting estrogen synthesis and laid the groundwork for the subsequent development of more potent and orally bioavailable third-generation inhibitors. Although its clinical use has waned, the scientific journey of this compound, from rational drug design to clinical application, continues to be a valuable case study for researchers and drug development professionals. The principles of irreversible enzyme inhibition and the importance of preclinical and clinical evaluation that were central to the story of this compound remain highly relevant in the ongoing quest for more effective and targeted cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. invent.org [invent.org]
- 3. 2017 Archive - In Memoriam: Angela Hartley Brodie, Ph.D., Internationally Renowned Breast Cancer Researcher at University of Maryland School of Medicine | University of Maryland School of Medicine [medschool.umaryland.edu]
- 4. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of an aromatase inhibitor, 4-hydroxy-4-androstene-3,17-dione, on estrogen-dependent processes in reproduction and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo studies with aromatase inhibitor 4-hydroxy-androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Open comparative trial of this compound versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound versus megestrol acetate in postmenopausal breast cancer patients after failure of tamoxifen: a phase III prospective randomised cross over trial of second-line hormonal treatment (SAKK 20/90). Swiss Group for Clinical Cancer Research (SAKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the selective aromatase inhibitor this compound with tamoxifen as first-line hormonal therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: an effective first-line endocrine treatment for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Formestane as a Prohormone of 4-Hydroxytestosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible, steroidal aromatase inhibitor, historically used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Beyond its primary mechanism of action in suppressing estrogen synthesis, this compound also functions as a prohormone, undergoing metabolic conversion to the active steroid 4-hydroxytestosterone (B1222710).[1][3] This derivative exhibits both weak androgenic activity and mild aromatase inhibiting properties.[1] This technical guide provides an in-depth review of the metabolic transformation of this compound, the biological activity of its key metabolite 4-hydroxytestosterone, and the experimental methodologies used to characterize these processes. Quantitative data from key studies are presented for comparative analysis, and critical biological pathways are visualized to elucidate the mechanisms of action.
Introduction
This compound is a second-generation aromatase inhibitor that acts as a substrate analogue for the aromatase enzyme, a member of the cytochrome P450 superfamily.[2][4] It competitively binds to the enzyme and is converted to a reactive intermediate that permanently inactivates the enzyme molecule, a mechanism known as "suicide inhibition".[2][5] This highly selective and long-lasting action effectively blocks the peripheral conversion of androgens to estrogens, a key therapeutic target in hormone-sensitive breast cancer.[1][2]
Concurrently, this compound serves as a precursor to 4-hydroxytestosterone (4,17β-dihydroxyandrost-4-en-3-one), its 17-hydroxylated analogue.[1][6] This metabolic conversion is significant as 4-hydroxytestosterone itself is a biologically active steroid.[6] It is recognized as an anabolic steroid and is prohibited in sports by the World Anti-Doping Agency (WADA).[7][8] The androgenic nature of 4-hydroxytestosterone contributes to the overall pharmacological profile of this compound, with studies showing that androgenic metabolites can inhibit the proliferation of breast cancer cells.[9] This dual action—aromatase inhibition and conversion to an anti-proliferative androgen—underscores the unique therapeutic potential and complex pharmacology of this compound.
Metabolic Conversion of this compound to 4-Hydroxytestosterone
The biotransformation of this compound to 4-hydroxytestosterone is a critical step in its function as a prohormone. This conversion is a reductive process primarily occurring in the liver.[1] Human metabolic processes can convert 4-hydroxyandrostenedione to 4-hydroxytestosterone and vice versa.[7]
The primary metabolic pathway for this compound involves Phase I reactions, which are mainly reductive.[1][10] This includes the reduction of the 17-keto group to a 17β-hydroxyl group, yielding 4-hydroxytestosterone. Further metabolism can occur, leading to a variety of reduction products, including 3-hydroxy-4-oxo or 3,4-dihydroxylated compounds.[7][10] Phase II metabolism involves conjugation, primarily glucuronidation and sulfation, to facilitate renal excretion.[1][7]
Mechanism of Action of 4-Hydroxytestosterone: Androgen Receptor Signaling
As a testosterone (B1683101) derivative, 4-hydroxytestosterone exerts its biological effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[6][11] The signaling cascade is a multi-step process that ultimately modulates gene expression.
-
Ligand Binding: Being fat-soluble, 4-hydroxytestosterone diffuses across the cell membrane into the cytoplasm.[6] Here, it binds to the ligand-binding domain (LBD) of the AR, which is maintained in an inactive state through association with heat shock proteins (HSPs).[2]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR monomers then form homodimers.[2]
-
Nuclear Translocation and DNA Binding: The AR homodimer translocates into the nucleus, where its DNA-binding domain (DBD) recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[1][2]
-
Gene Transcription: The AR-ARE complex recruits co-regulators (co-activators or co-repressors) and the basal transcriptional machinery to modulate the transcription of androgen-responsive genes.[2][3] This leads to an increased rate of protein synthesis, contributing to the anabolic effects observed in muscle cells, and can also influence cell cycle progression.[9][12] For instance, androgens can inhibit the proliferation of breast cancer cells by affecting the expression of genes like Cyclin D1 (CCND1).[9]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic, clinical, and in vitro studies of this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Intramuscular (250 mg) | Intravenous (1 mg 14C-labeled) | Reference(s) |
|---|---|---|---|
| Cmax | 48.0 ± 20.9 nmol/L | N/A | [1][13][14] |
| Tmax | 24-48 hours | N/A | [1][13][14] |
| Terminal Elimination Half-life (t½) | N/A | 18 ± 2 min | [13][14][15] |
| Plasma Clearance (CL) | N/A | 4.2 ± 1.3 L/(h·kg) | [13][14][15] |
| Volume of Distribution (Vz) | N/A | 1.8 ± 0.5 L/kg | [13][14][15] |
| Bioavailability | Fully bioavailable | 100% (Reference) | [1][13][14] |
| Renal Excretion of Metabolites | >95% (of total dose) | 95% (of dose) |[1][13][15] |
Table 2: Clinical Efficacy of Intramuscular this compound in Postmenopausal Breast Cancer
| Study Parameter | Dose: 250 mg (every 2 weeks) | Dose: 500 mg (every 2 weeks) | Reference(s) |
|---|---|---|---|
| Objective Response Rate (First-Line Therapy) | 33% | 46% | [16] |
| Objective Response Rate (Second-Line Therapy) | 23% - 30% | 40% | [17][18] |
| Disease Stabilization Rate | ~29% | N/A | [17] |
| Median Response Duration | 11 months | 12 months | [16] |
| Effect on Serum Estradiol (B170435) | Significant decrease (>40% below baseline) | Significant decrease (>40% below baseline) |[16][17][19] |
Table 3: In Vitro Aromatase Inhibition
| Compound | IC50 Value | Assay System | Reference(s) |
|---|---|---|---|
| This compound (4-OH-A) | 30.0 - 50.0 nM | Various in vitro assays | [17] |
| Exemestane (B1683764) (Positive Control) | 1.3 ± 0.28 µM | S9 fractions of HEK293 cells overexpressing aromatase | [20] |
| 17β-DHE (Exemestane Metabolite) | 9.2 ± 2.7 µM | S9 fractions of HEK293 cells overexpressing aromatase |[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of this compound and 4-hydroxytestosterone.
Analysis of this compound and Metabolites in Biological Samples
Objective: To quantify this compound and its metabolites (including 4-hydroxytestosterone) in plasma or urine.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) [7][10]
-
Sample Preparation (Urine):
-
A 2 mL aliquot of urine is spiked with an internal standard (e.g., [2,2,4,4-2H4]-11β-hydroxyandrosterone).[7]
-
Hydrolysis: To cleave glucuronide conjugates, the sample is diluted with 1 mL of sodium phosphate (B84403) buffer (0.8 M, pH 7) and incubated with 50 µL of β-glucuronidase from E. coli at 50°C for 1 hour.[7]
-
Extraction: The pH is adjusted to ~9.6 with K2CO3/KHCO3 solution. Liquid-liquid extraction is performed with 5 mL of tert-Butyl methyl ether (TBME). The mixture is vortexed and centrifuged.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to create volatile TMS (trimethylsilyl) ethers. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide and ethanethiol (B150549) catalyst is added, and the sample is heated at 60°C for 20-30 minutes.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-1 or equivalent).
-
Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[7]
-
The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to identify and quantify the target compounds based on their retention times and mass fragmentation patterns.
-
In Vivo Assessment of Androgenic Activity
Objective: To determine the androgenic activity of 4-hydroxytestosterone.
Methodology: Hershberger Bioassay [9][14][15]
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain) are used. Castration is typically performed on postnatal day 42-49.
-
Dosing:
-
Animals are randomly assigned to groups (n≥6 per group).
-
Androgenic Test: The test compound (4-hydroxytestosterone) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group receives the solvent only. A positive control group receives a reference androgen like testosterone propionate (B1217596) (TP).[5][9]
-
Anti-androgenic Test: The test compound is co-administered with a reference androgen (e.g., TP) to assess its ability to antagonize the androgen's effects.
-
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed (fresh weight):
-
Ventral prostate (VP)
-
Seminal vesicles (SV, with coagulating glands)
-
Levator ani and bulbocavernosus muscles (LABC)
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: Tissue weights are normalized to body weight. A statistically significant increase in the weights of at least two of the five tissues compared to the vehicle control indicates androgenic activity.[9]
In Vitro Assessment of Cell Proliferation
Objective: To evaluate the effect of 4-hydroxytestosterone on the proliferation of hormone-responsive breast cancer cells.
Methodology: MCF-7 Cell Proliferation (MTT) Assay [9][21][22]
-
Cell Culture:
-
Human breast adenocarcinoma MCF-7 cells, which express androgen receptors, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Prior to the experiment, cells are cultured in a steroid-free medium (using charcoal-stripped FBS) for at least 3 days to eliminate confounding hormonal effects.[22]
-
-
Seeding and Treatment:
-
Cells are seeded into 96-well plates at a density of ~5,000-10,000 cells/well.
-
After 24 hours (to allow for attachment), the medium is replaced with fresh steroid-free medium containing various concentrations of the test compound (4-hydroxytestosterone), a vehicle control, and positive/negative controls (e.g., estradiol for proliferation, tamoxifen (B1202) for inhibition).
-
Cells are incubated for a defined period, typically 6 days.[22]
-
-
Proliferation Measurement (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at ~570 nm.
-
-
Data Analysis: Cell proliferation is expressed as a percentage relative to the vehicle-treated control wells. Dose-response curves are generated to determine the inhibitory or stimulatory effects of the compound.
Conclusion
This compound presents a multifaceted pharmacological profile, acting not only as a potent suicide inhibitor of aromatase but also as a prohormone for the biologically active androgen, 4-hydroxytestosterone. The metabolic conversion to 4-hydroxytestosterone and its subsequent interaction with the androgen receptor contribute to the overall therapeutic and physiological effects observed with this compound administration. This dual mechanism, involving both the suppression of estrogen production and the generation of an anti-proliferative androgen, highlights a complex interplay relevant to its use in oncology and its prohibition in athletic competition. The experimental protocols and quantitative data summarized in this guide provide a technical foundation for researchers engaged in the study of steroidal aromatase inhibitors, prohormone metabolism, and androgen receptor signaling. A thorough understanding of these interconnected pathways is essential for the continued development and evaluation of targeted endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. agilent.com [agilent.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wada-ama.org [wada-ama.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. Prognostic and Predictive Value of CCND1/Cyclin D1 Amplification in Breast Cancer With a Focus on Postmenopausal Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of new urinary exemestane metabolites by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. hormonebalance.org [hormonebalance.org]
Formestane and its Application in Estrogen-Sensitive Breast Cancer: A Technical Guide
Introduction
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, selective, and irreversible steroidal aromatase inhibitor.[1][2] It was the first of its class to be extensively investigated for the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][3] In postmenopausal women, the primary source of estrogen is the conversion of androgens in peripheral tissues, a process catalyzed by the aromatase enzyme.[4][] By targeting this enzyme, this compound effectively reduces circulating estrogen levels, thereby depriving hormone-sensitive cancer cells of their primary growth stimulus.[2][6] This document provides a detailed overview of this compound's mechanism of action, its effects on signaling pathways, clinical efficacy, and the experimental methodologies used to evaluate its function.
Core Mechanism of Action: Irreversible Aromatase Inhibition
The cornerstone of this compound's therapeutic effect is its ability to inhibit aromatase, a cytochrome P450 enzyme complex responsible for the final step in estrogen biosynthesis.[7][8] this compound acts as a Type I, or "suicide," inhibitor.[4][6][7] As a substrate analogue of androstenedione, it competitively binds to the active site of the aromatase enzyme.[7] Following binding, the enzyme processes this compound, converting it into a reactive intermediate that binds covalently and permanently to the enzyme, leading to its irreversible inactivation.[][7] This inactivation means that estrogen production can only be restored through the synthesis of new aromatase enzymes, resulting in a prolonged therapeutic effect.[6]
Impact on Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer, estrogen binds to the estrogen receptor (primarily ERα) in the cytoplasm of cancer cells. This binding event triggers a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the estrogen-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes responsible for cell proliferation, survival, and differentiation.[8][9]
This compound's action is upstream of this process. By drastically reducing the systemic and local production of estrogen, it lowers the availability of the ligand required to activate the ER signaling cascade.[2] This leads to a state of estrogen deprivation, which in turn reduces the transcription of estrogen-responsive genes, thereby inhibiting the growth and proliferation of hormone-dependent breast cancer cells.[6]
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound: effective therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of Formestane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Formestane. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, a second-generation aromatase inhibitor, is a synthetic steroidal substance.[1] It is a derivative of the physiological steroid hormone androstenedione.[2] The key chemical and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione[3] |
| CAS Number | 566-48-3[3] |
| Molecular Formula | C₁₉H₂₆O₃[3] |
| SMILES | C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[3] |
| InChI | InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1[3] |
| InChIKey | OSVMTWJCGUFAOD-KZQROQTASA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 302.41 g/mol [4] |
| Melting Point | 199-202 °C[4] |
| Solubility | Insoluble in water; Soluble in Chloroform (B151607), Methanol (slightly), and DMSO.[4][5][6] |
| pKa | 9.31[3] |
| LogP | 2.66[3] |
| Appearance | White to Off-White Solid[4] |
Chemical Structure
This compound is a 17-oxo steroid, specifically androst-4-ene-3,17-dione, with a hydroxy group substituting the hydrogen at the 4th position.[3] Its structure is characterized by a cyclopenta[a]phenanthrene core, which is typical for steroids.[6] Key features of its structure include a 4-hydroxy group, which is crucial for its inhibitory action on aromatase, and two ketone groups at positions C3 and C17.[6] It also has methyl groups at C10 and C13, defining its androstane (B1237026) skeleton.[6]
Mechanism of Action
This compound is a selective, Type I steroidal aromatase inhibitor.[7] Aromatase is a cytochrome P450 enzyme that is responsible for the conversion of androgens into estrogens.[2][7] In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues.[7]
This compound acts as a "suicide inhibitor."[1] It mimics the natural substrate, androstenedione, and binds irreversibly to the aromatase enzyme.[1][7][8] This irreversible binding leads to the permanent inactivation of the enzyme.[1][9] Consequently, the production of new aromatase enzymes is required for the body to regain its estrogen-producing capabilities, resulting in a prolonged reduction of estrogen levels.[1] By blocking the conversion of androgens to estrogens, this compound effectively reduces circulating estrogen levels, which in turn inhibits the growth of estrogen-receptor-positive breast cancer cells.[1][7]
Caption: Mechanism of action of this compound as an irreversible aromatase inhibitor.
Experimental Protocols
Aromatase Inhibition Assay
This protocol outlines a general method for assessing the in vitro efficacy of this compound in inhibiting aromatase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on aromatase enzyme activity.
Materials:
-
Human placental or ovarian microsomes (as a source of aromatase)
-
This compound
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
Phosphate (B84403) buffer
-
Chloroform
-
Activated charcoal
-
Scintillation counter and vials
Methodology:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the aromatase-containing microsomes, NADPH, and phosphate buffer.
-
Add the different concentrations of this compound to the reaction tubes. A control tube with no inhibitor should also be prepared.
-
Initiate the reaction by adding the radiolabeled androstenedione.
-
Incubate the mixture at 37°C for a specified period (e.g., 1 hour).[10]
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase, which contains the released ³H₂O as a product of the aromatization reaction.
-
Treat the aqueous phase with activated charcoal to remove any remaining labeled steroid substrate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Detection of this compound in Urine by GC-MS
This protocol describes a general workflow for the detection and quantification of this compound in urine samples, often used in anti-doping analysis.[11][12]
Objective: To identify and quantify this compound and its metabolites in a urine sample.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of this compound)
-
Buffer for pH adjustment
-
β-glucuronidase enzyme
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)
-
Solvents for extraction and reconstitution (e.g., diethyl ether, hexane, ethyl acetate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Sample Preparation:
-
Spike the urine sample with the internal standard.
-
Adjust the pH of the urine and add β-glucuronidase to hydrolyze conjugated metabolites.
-
Incubate to allow for enzymatic hydrolysis.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids from the urine matrix.
-
Wash the extract to remove interfering substances.
-
Elute the analytes from the SPE cartridge or collect the organic phase from the liquid-liquid extraction.
-
-
Derivatization:
-
Evaporate the solvent from the extract.
-
Add the derivatizing agent to the dried residue to create volatile derivatives of this compound and its metabolites, which are suitable for GC analysis.
-
Heat the mixture to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the column.
-
The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio, providing a characteristic fragmentation pattern for this compound and its metabolites.
-
-
Data Analysis:
-
Identify this compound and its metabolites by comparing their retention times and mass spectra with those of certified reference standards.
-
Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Caption: Workflow for the detection of this compound in urine using GC-MS.
Conclusion
This compound is a potent, irreversible steroidal aromatase inhibitor with well-defined chemical and structural properties. Its mechanism of action, involving the suicide inhibition of the aromatase enzyme, makes it an effective agent for reducing estrogen levels, particularly in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. The analytical methods for its detection are well-established, ensuring accurate identification and quantification in various biological matrices. This guide provides a foundational understanding for professionals engaged in the research and development of endocrine therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 566-48-3 [chemicalbook.com]
- 5. This compound - High-Quality Synthetic Steroid at Best Price, Mumbai Supplier [nacchemical.com]
- 6. Buy this compound | 566-48-3 | >98% [smolecule.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Detection of this compound abuse by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Formestane: A Technical Guide to a Type I Steroidal Aromatase Inactivator
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of formestane (4-hydroxyandrostenedione), a second-generation, Type I steroidal aromatase inhibitor. It elucidates its mechanism of action as an irreversible "suicide" inhibitor, presents its kinetic parameters in comparison to other key aromatase inhibitors, and details the experimental protocols used for its evaluation. Furthermore, this guide illustrates the critical signaling pathways affected by this compound and the experimental workflows for its characterization, serving as a comprehensive resource for professionals in oncology and drug development.
Mechanism of Action: Irreversible Suicide Inhibition
This compound is classified as a Type I, steroidal, irreversible aromatase inhibitor.[1] Its mechanism of action is fundamentally different from Type II non-steroidal inhibitors (e.g., anastrozole, letrozole), which bind reversibly to the enzyme.[2] this compound, being an analogue of the natural aromatase substrate androstenedione, acts as a false substrate.[3]
The process involves several steps:
-
Competitive Binding: this compound competitively binds to the active site of the aromatase enzyme (a cytochrome P450 enzyme, CYP19A1).[2]
-
Enzymatic Conversion: The aromatase enzyme begins its catalytic hydroxylation process on this compound, as it would with androstenedione.[2]
-
Formation of a Reactive Intermediate: This enzymatic action converts this compound into a highly reactive intermediate.[2]
-
Covalent Bonding and Inactivation: The reactive intermediate then forms a stable, covalent bond with the enzyme's active site.[1] This permanent bond renders the enzyme molecule permanently inactive.[4]
This mechanism, where the enzyme participates in its own permanent deactivation, is termed "suicide inhibition" or "mechanism-based inactivation."[2][4] Consequently, the body must synthesize new enzyme molecules to restore aromatase activity, leading to a prolonged suppression of estrogen synthesis.[4]
Kinetics of Aromatase Inhibition
The potency and mechanism of aromatase inhibitors are quantified by several kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and, for irreversible inhibitors, the equilibrium dissociation constant (Ki) and the maximal rate of inactivation (k_inact). This compound has been characterized as a potent second-generation inhibitor.
Table 1: Quantitative Aromatase Inhibition Data for this compound
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| IC50 | 30.0 - 50.0 nM | In vitro assays (typical range) | [5] |
| IC50 | 0.335 µM (335 nM) | Aromatase enzyme assay | [6] |
| IC50 | 0.112 µM (112 nM) | MCF-7 cells |[6] |
Table 2: Comparative Inhibitory Potency of Aromatase Inhibitors
| Compound | Type | IC50 Value | Experimental System | Reference |
|---|---|---|---|---|
| This compound | Steroidal, Irreversible | 30 - 50 nM | In vitro assays | [5] |
| Exemestane | Steroidal, Irreversible | 1.3 ± 0.28 µM | HEK293 cells (aromatase+) | [7] |
| Aminoglutethimide | Non-steroidal, Reversible | 1.0 - 6.0 µM | In vitro assays | [5] |
| Anastrozole | Non-steroidal, Reversible | - | - | - |
| Letrozole | Non-steroidal, Reversible | - | - | - |
Note: Direct comparison of IC50 values should be done with caution as they can vary based on experimental conditions such as substrate concentration.
Experimental Protocols
The evaluation of this compound's inhibitory activity relies on robust in vitro and in vivo assays. The most common in vitro method utilizes human placental microsomes, a rich source of aromatase.[5]
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a standard method to determine the IC50 of an inhibitor by measuring the conversion of a radiolabeled androgen to an estrogen. The "tritiated water release" method is a common variant.
Methodology:
-
Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental tissue. The final microsomal pellet, containing the endoplasmic reticulum with membrane-bound aromatase, is resuspended and protein concentration is determined.[5]
-
Reaction Mixture Preparation: For each reaction, a phosphate (B84403) buffer (pH 7.4) is prepared containing the human placental microsomes, an NADPH-generating system (as NADPH is a required cofactor for aromatase activity), and varying concentrations of this compound (or the test inhibitor).[8]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, typically [1β-³H]-androstenedione.[9]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.[10]
-
Reaction Termination: The reaction is stopped by adding a solvent like chloroform (B151607) or by rapid cooling.
-
Product Measurement: The aromatization of [1β-³H]-androstenedione to estrone (B1671321) releases the ³H atom into the water (as ³H₂O). The radiolabeled water is separated from the unreacted substrate (e.g., by charcoal-dextran precipitation of the steroid) and quantified using liquid scintillation counting.
-
Data Analysis:
-
The rate of reaction (³H₂O formation) is calculated for each inhibitor concentration.
-
The percentage of inhibition relative to a no-inhibitor control is determined.
-
A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated from the curve as the concentration of inhibitor that produces 50% inhibition of aromatase activity.
-
Downstream Signaling and Therapeutic Effect
This compound's therapeutic utility, particularly in postmenopausal, estrogen receptor-positive (ER+) breast cancer, is a direct consequence of its primary mechanism of action.[4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens (produced by the adrenal glands) via aromatase, especially in adipose tissue.[11]
By inhibiting aromatase, this compound drastically reduces the levels of circulating estrogens (estrone and estradiol).[12] This estrogen deprivation is critical for treating ER+ breast cancer, as these cancer cells depend on estrogen binding to the estrogen receptor (ER) to activate signaling pathways that promote cell proliferation and survival.[13] The reduction in estrogen effectively starves the tumor of its primary growth signal.
Conclusion
This compound is a potent, second-generation Type I aromatase inhibitor that operates through a mechanism-based suicide inactivation pathway. Its ability to irreversibly bind to and deactivate the aromatase enzyme leads to sustained suppression of estrogen synthesis. This targeted action makes it an effective therapeutic agent for hormone-sensitive breast cancer in postmenopausal women. The experimental protocols detailed herein provide a framework for the continued evaluation of this compound and the development of novel steroidal aromatase inhibitors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. komen.org [komen.org]
Endogenous Production of Formestane in Humans: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible steroidal aromatase inhibitor. While widely known as a synthetic compound used in the treatment of estrogen receptor-positive breast cancer and for its illicit use in sports, there is compelling evidence for its endogenous production in humans. This technical guide provides an in-depth overview of the endogenous biosynthesis of this compound, including the putative enzymatic pathways, regulatory mechanisms, and quantitative data on its presence in human biological fluids. Detailed experimental protocols for the detection and quantification of endogenous this compound are also presented to aid researchers in this field.
Introduction
The endogenous production of steroids is a fundamental physiological process. While the major steroidogenic pathways are well-characterized, the existence of minor or alternative pathways leading to biologically active metabolites is an area of ongoing research. This compound, a known aromatase inhibitor, has been identified as a naturally occurring steroid in humans, albeit at low concentrations.[1][2][3] Its endogenous presence has significant implications, particularly in the context of anti-doping regulations where a distinction between natural and exogenous sources is critical.[4][5] This whitepaper consolidates the current understanding of endogenous this compound production, providing a technical resource for the scientific community.
Biosynthesis of Endogenous this compound
The primary pathway for endogenous this compound synthesis is believed to be the hydroxylation of androstenedione (B190577) at the C4 position.[4][5] This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.
Precursor and Enzymatic Conversion
The direct precursor for endogenous this compound is androstenedione , a key intermediate in the steroidogenic pathway. The conversion involves the introduction of a hydroxyl group at the 4th carbon position of the androstenedione molecule.
While the specific human cytochrome P450 isozyme responsible for the 4-hydroxylation of androstenedione has not been definitively identified, evidence points towards members of the CYP1A and CYP3A subfamilies, which are known to catalyze 2- and 4-hydroxylation of other steroids.[6]
Hypothetical Signaling Pathway
The regulation of steroid hydroxylase gene expression is a complex process involving tissue-specific, developmental, and signal transduction systems.[7][8] The expression of relevant CYP enzymes is likely influenced by the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. Hormones such as Adrenocorticotropic hormone (ACTH) and Follicle-stimulating hormone (FSH) are known to upregulate the expression of steroidogenic enzymes through cAMP-dependent signaling pathways.[9]
Below is a hypothetical signaling pathway for the induction of a putative androstenedione 4-hydroxylase:
Quantitative Data on Endogenous this compound
The concentration of endogenous this compound in humans is generally low and is primarily detected in urine. Data on its levels in other tissues are scarce.
| Biological Matrix | Concentration Range (ng/mL) | Reference(s) |
| Urine | 0.5 - 20 | [2][4] |
| Plasma/Serum | Not consistently detected | - |
| Adrenal Gland | Data not available | - |
| Gonads | Data not available | - |
| Adipose Tissue | Data not available | - |
| Brain | Data not available | - |
Note: The World Anti-Doping Agency (WADA) has established a threshold for urinary this compound, above which an adverse analytical finding is considered, necessitating further investigation like isotope ratio mass spectrometry (IRMS) to determine its origin.[3]
Experimental Protocols for Detection and Quantification
The analysis of endogenous this compound requires sensitive and specific analytical techniques due to its low concentrations and the presence of interfering steroids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine
This protocol provides a general workflow for the analysis of this compound in urine.
4.1.1. Sample Preparation
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., deuterated this compound). Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to deconjugate steroid glucuronides.[10]
-
Extraction: After cooling, add 5 mL of diethyl ether and vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
4.1.2. Derivatization
-
Reconstitute the dry residue in 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol.[10]
-
Incubate at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
4.1.3. GC-MS Conditions [4]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 20°C/min, then ramp to 315°C at 5°C/min and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma
This protocol outlines a general procedure for this compound analysis in plasma.
4.2.1. Sample Preparation
-
Protein Precipitation: To 500 µL of plasma, add an internal standard. Add 1.5 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the previous step onto the cartridge. Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water). Elute the analytes with methanol or acetonitrile.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for injection.
4.2.2. LC-MS/MS Conditions [11]
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax SB-C18 (2.1 x 100 mm, 1.8 µm) or similar.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to achieve separation.
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Conclusion
The endogenous production of this compound in humans is a scientifically validated phenomenon with important implications for physiology and clinical diagnostics, particularly in the realm of anti-doping science. While the precise enzymatic machinery and its regulation are still under investigation, the 4-hydroxylation of androstenedione by cytochrome P450 enzymes represents the most plausible biosynthetic pathway. The low physiological concentrations of endogenous this compound necessitate the use of highly sensitive and specific analytical methods, such as GC-MS and LC-MS/MS, for its accurate quantification. Further research is warranted to fully elucidate the tissue-specific production and physiological role of this endogenous aromatase inhibitor. This whitepaper provides a foundational resource for researchers dedicated to advancing our understanding of steroid metabolism and its regulatory networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Confirmation of this compound abuse in sports: A metabolic approach | World Anti Doping Agency [wada-ama.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Metabolism of this compound in humans: Identification of urinary biomarkers for antidoping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Regulation of steroid hydroxylase gene expression: importance to physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of gene expression of adrenal steroid hydroxylases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. agilent.com [agilent.com]
- 11. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Formestane: In Vitro Assay Protocols for Aromatase Inhibition
For Immediate Release
This application note provides detailed protocols for in vitro assays designed to evaluate the efficacy of Formestane, a potent, irreversible steroidal aromatase inhibitor. The document is intended for researchers, scientists, and drug development professionals working in oncology and endocrinology.
This compound (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation aromatase inhibitor that has been instrumental in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1] Its mechanism of action involves the irreversible binding and subsequent inactivation of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[2] This "suicide inhibition" effectively blocks estrogen production, thereby suppressing the growth of hormone-dependent cancer cells.
Data Summary
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in various in vitro assay systems.
| Assay System | Substrate | Method | IC50 (nM) |
| Human Placental Microsomes | [1β-³H]-Androstenedione | Radiometric | 30.0 - 50.0[3] |
| Human Recombinant Aromatase | Androstenedione | Radiometric | Log IC50: -7.3 to -7.0 M |
Mechanism of Action
This compound acts as a mechanism-based inactivator of aromatase. It mimics the natural substrate, androstenedione, and binds to the active site of the enzyme. During the catalytic process, this compound is converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to its irreversible inactivation.
Caption: Mechanism of this compound as a suicide inhibitor of aromatase.
Experimental Protocols
This section details a standard protocol for determining the inhibitory effect of this compound on aromatase activity using a cell-free radiometric assay with human placental microsomes.
Protocol: Radiometric Aromatase Assay using Human Placental Microsomes
This assay quantifies aromatase activity by measuring the amount of tritiated water (³H₂O) released from the substrate [1β-³H]-androstenedione during its conversion to estrone.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound (4-hydroxyandrostenedione)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH (cofactor) or an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dextran-coated charcoal
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired test concentrations.
-
Prepare the reaction buffer (potassium phosphate buffer) containing the NADPH-generating system.
-
Prepare a suspension of human placental microsomes in the reaction buffer to a final protein concentration that yields a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Reaction buffer
-
Varying concentrations of this compound or vehicle control (for determining maximal activity).
-
A control for non-specific activity should be included, which contains all components except the NADPH cofactor.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction and Separation:
-
Terminate the reaction by adding a solution of dextran-coated charcoal. The charcoal will bind the unreacted steroidal substrate.
-
Incubate on ice for 10-15 minutes to allow for complete binding.
-
Centrifuge the plate to pellet the charcoal-bound substrate.
-
-
Measurement of Radioactivity:
-
Carefully transfer the supernatant, which contains the released ³H₂O, to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Caption: Experimental workflow for the radiometric aromatase inhibition assay.
References
- 1. This compound, a steroidal aromatase inhibitor after failure of non-steroidal aromatase inhibitors (anastrozole and letrozole): is a clinical benefit still achievable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
Application Notes and Protocols for the Use of Formestane in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formestane, a second-generation irreversible steroidal aromatase inhibitor, effectively blocks the conversion of androgens to estrogens by covalently binding to the aromatase enzyme.[1][2][3] In estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, which rely on estrogen for proliferation, this compound's inhibition of estrogen synthesis leads to decreased cell growth and survival.[1][4] These application notes provide detailed protocols for utilizing this compound in MCF-7 cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound acts as a "suicide inhibitor" of aromatase, the enzyme responsible for the final step of estrogen biosynthesis.[2] By irreversibly binding to and inactivating aromatase, this compound depletes the levels of estrogen available to bind to the estrogen receptor in MCF-7 cells.[2][3] This disruption of estrogen signaling is anticipated to inhibit cell proliferation and induce apoptosis. A key downstream signaling cascade implicated in cell survival and proliferation that is influenced by estrogen receptor signaling is the PI3K/Akt pathway.[5] Inhibition of this pathway is a likely consequence of this compound's action.
Data Presentation
Table 1: Cytotoxicity of Aromatase Inhibitors in MCF-7 Cells (MTT Assay)
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Exemestane | MCF-7 | 72 | 24.97 ± 1.773 |
Table 2: Effect of Aromatase Inhibitors on Cell Cycle Distribution in MCF-7 Cells
| Compound | Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase | Reference |
| Exemestane | 25 | 72 | Increased |
Note: The term "Increased" indicates a statistically significant increase in the percentage of cells in the G0/G1 phase compared to the control group, as reported in the source. Specific percentages were not provided.
Experimental Protocols
MCF-7 Cell Culture
Aseptic techniques are paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.
Materials:
-
MCF-7 cells (ATCC HTB-22 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Culture flasks (T-75)
-
Culture dishes/plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For experiments investigating estrogenic effects, use phenol (B47542) red-free DMEM supplemented with charcoal-stripped FBS to eliminate exogenous estrogenic activity.
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Routine Maintenance: Culture cells in T-75 flasks at 37°C in a humidified 5% CO2 incubator. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding at least 3 volumes of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a 1:3 to 1:6 split ratio.
Cell Viability (MTT) Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to attach overnight, then treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle via flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in the residual volume. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot Analysis of the PI3K/Akt Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
MCF-7 cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-phospho-Akt (Ser473), rabbit anti-S6 ribosomal protein, rabbit anti-phospho-S6 ribosomal protein (Ser235/236))
-
Loading control antibody (e.g., mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and to the loading control.
Visualization of Signaling Pathways and Workflows
Caption: this compound's mechanism of action in ER+ breast cancer cells.
Caption: General experimental workflow for studying this compound in MCF-7 cells.
Caption: Simplified PI3K/Akt signaling pathway targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formestane Administration in Rodent Cancer Models
For Research Use Only
Introduction
Formestane (4-hydroxyandrostenedione, 4-OHA) is a first-generation, irreversible, steroidal aromatase inhibitor. Its primary mechanism of action is the potent and specific inhibition of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens.[1][2][3] By blocking this key step in estrogen synthesis, this compound effectively reduces circulating estrogen levels, thereby inhibiting the growth of estrogen receptor-positive (ER+) breast cancers.[1][4] Mouse and rat xenograft models are critical preclinical tools for evaluating the in vivo efficacy of anticancer agents like this compound. These notes provide detailed protocols for researchers utilizing this compound in such models.
Mechanism of Action
This compound acts as a "suicide inhibitor" by irreversibly binding to the active site of the aromatase enzyme.[2][3] This action prevents the enzyme from converting androgens (e.g., androstenedione (B190577) and testosterone) into estrogens (e.g., estrone (B1671321) and estradiol). The resulting estrogen deprivation leads to the suppression of growth in hormone-dependent cancer cells.
Caption: this compound irreversibly inhibits the aromatase enzyme, blocking estrogen synthesis.
Quantitative Data Summary from Preclinical Models
The following table summarizes key parameters from a representative in vivo study investigating the efficacy of injectable this compound.
| Parameter | Details |
| Animal Model | DMBA (7,12-dimethylbenz(a)anthracene)-induced mammary cancer in female Sprague-Dawley rats[1][5] |
| Cell Type | ER+ mammary carcinoma (endogenous) |
| This compound Dosage | 50 mg/kg/day[1][2][5] |
| Administration Route | Subcutaneous (s.c.) injection[1][2] |
| Vehicle | This compound dissolved in benzyl (B1604629) alcohol and diluted in peanut oil[1] |
| Treatment Frequency | Twice daily (total daily dose split into two injections)[1][2] |
| Control Group | Vehicle only (peanut oil) administered subcutaneously[1][2] |
| Reported Efficacy | Substantially reduced the entire quantity, size, and volume of tumors compared to control[2] |
Experimental Protocols
Protocol 1: General MCF-7 Xenograft Establishment
This protocol outlines the standard procedure for establishing tumors using the ER+ MCF-7 human breast cancer cell line in immunodeficient mice.
-
Cell Culture:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 70-80% confluency using trypsin-EDTA. Wash cells with sterile PBS and perform a cell count using a hemocytometer. Confirm >95% viability with a trypan blue exclusion assay.
-
-
Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6–8 weeks old.
-
Allow mice to acclimatize for at least one week prior to the procedure.
-
-
Estrogen Supplementation:
-
Tumor Cell Implantation:
-
Resuspend harvested MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank.
-
Monitor mice regularly for tumor formation. Begin treatment when tumors reach a mean volume of 100-150 mm³.
-
Caption: Standard experimental workflow for a mouse xenograft study.
Protocol 2: this compound Preparation and Administration
This protocol is adapted from preclinical studies for administration in rodent models.
-
This compound Stock Preparation:
-
Prepare a stock solution of this compound by dissolving it in benzyl alcohol.
-
Further dilute the stock solution in peanut oil to achieve the final desired concentration for injection.[1]
-
Example Calculation for a 50 mg/kg dose:
-
For a 25g mouse, the required dose is 1.25 mg (50 mg/kg * 0.025 kg).
-
If administering a volume of 100 µL (0.1 mL), the required concentration is 12.5 mg/mL.
-
-
-
Vehicle Control Preparation:
-
Prepare a vehicle-only control solution using the same ratio of benzyl alcohol and peanut oil used for the drug formulation.
-
-
Administration:
-
Randomize tumor-bearing mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg/day) or vehicle subcutaneously.[1]
-
Based on published protocols, the total daily dose should be divided and administered as two separate injections.[1][2]
-
Continue treatment for the planned duration of the study (e.g., 21-28 days).
-
-
Efficacy Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Monitor mouse body weight and general health status as indicators of toxicity.
-
References
- 1. The transdermal cream of this compound anti-breast cancer by controlling PI3K-Akt pathway and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The transdermal cream of this compound anti-breast cancer by controlling PI3K-Akt pathway and the tumor immune microenvironment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
Detecting Formestane Abuse: Advanced Analytical Methods for Urinary Metabolite Profiling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of anti-doping science, clinical chemistry, and pharmacology.
Introduction: Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a potent, irreversible aromatase inhibitor that has been illicitly used in sports to suppress estrogen production and potentially increase testosterone (B1683101) levels.[1][2][3] Its detection in urine is a key focus for anti-doping laboratories. However, the endogenous production of this compound at low concentrations (0.5-20 ng/mL) complicates the interpretation of findings, necessitating highly sensitive and specific analytical methods to differentiate between endogenous and exogenous sources.[4][5] The World Anti-Doping Agency (WADA) has established regulations that may require confirmation by Isotope Ratio Mass Spectrometry (IRMS) to determine the origin of urinary this compound.[2][4][5][6] This document provides detailed protocols for the detection and quantification of this compound and its metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Urinary Metabolites of this compound
The primary analytical targets for confirming this compound administration are the parent compound and its major metabolites. Monitoring specific metabolites can provide a more extended detection window and help distinguish between different administration routes.[4][5]
Major Metabolites:
-
4α-hydroxy-epiandrosterone (4OH-EA): A key long-term metabolite, often found at higher concentrations than this compound itself after oral administration.[5]
-
4α-hydroxy-androsterone (4OH-A): Another significant metabolite. The ratio of 4OH-EA to 4OH-A can help differentiate between oral and transdermal administration.[5][6]
-
4-hydroxytestosterone (M1): A metabolite identified in both human and equine metabolism studies.[3]
-
3β,4α-dihydroxy-5α-androstan-17-one (4α-hydroxy-epiandrosterone): Inclusion of this metabolite in routine screening has been shown to be diagnostic and can reduce the need for unnecessary IRMS confirmations.[2]
This compound Metabolism Overview
The metabolic pathway of this compound involves several enzymatic reactions, primarily reductions and hydroxylations. The diagram below illustrates the simplified metabolic conversion of this compound to its key urinary metabolites.
References
- 1. Profiling of urinary this compound and confirmation by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound abuse by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confirmation of this compound abuse in sports: A metabolic approach | World Anti Doping Agency [wada-ama.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
Application Note: GC-MS/MS Analysis of Formestane and its Metabolites in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, irreversible steroidal aromatase inhibitor that has been used in the treatment of estrogen-receptor-positive breast cancer in post-menopausal women.[1] It acts by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens, thereby suppressing estrogen production.[1] Due to its effects on hormone levels, this compound is listed on the World Anti-Doping Agency (WADA) Prohibited List.[2][3] Notably, trace amounts of this compound can be produced endogenously, necessitating sensitive and specific analytical methods to distinguish between endogenous production and exogenous administration, often requiring isotope ratio mass spectrometry (IRMS) for confirmation.[2][3][4] This application note details a robust Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the sensitive detection and quantification of this compound and its key metabolites in human urine.
Metabolic Pathway of this compound
This compound is extensively metabolized in the body. Phase I metabolism is primarily reductive, involving keto reduction at the C3 position and reduction of the 4,5-enol function.[1][5] This is followed by Phase II conjugation, where the parent drug and its metabolites are conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[1][5] The major metabolites include 4α-hydroxyepiandrosterone (4OH-EA), 3β,4β-dihydroxy-5α-androstane-17-one, 3α,4β-dihydroxy-5α-androstane-17-one, and this compound-4-O-glucuronide.[3][5][6] The ratio of certain metabolites, such as 4OH-EA to the parent this compound, can be a useful biomarker to investigate the origin of the compound.[3][7]
Caption: Metabolic pathway of this compound showing Phase I and Phase II reactions.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound and its metabolites from urine samples.
Sample Preparation
The sample preparation involves enzymatic hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction to isolate the analytes of interest.[3][8]
-
Reagents and Materials:
-
Urine sample
-
Phosphate (B84403) buffer (0.8 M, pH 7)
-
β-glucuronidase from E. coli
-
Internal Standard (ISTD), e.g., 17α-methyltestosterone
-
Carbonate/bicarbonate buffer (20% w/w)
-
Tert-butyl methyl ether (TBME)
-
Centrifuge tubes
-
-
Procedure:
-
Pipette 2 mL of urine into a centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 750 µL of phosphate buffer (0.8 M, pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture gently and incubate at 55°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.
-
After incubation, allow the sample to cool to room temperature.
-
Add 0.5 mL of carbonate/bicarbonate buffer to adjust the pH for extraction.
-
Add 5 mL of tert-butyl methyl ether, cap the tube, and vortex vigorously for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (TBME) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
-
Derivatization
To improve volatility and thermal stability for GC analysis, the hydroxyl and keto groups of the analytes are converted to trimethylsilyl (B98337) (TMS) derivatives.[3][9]
-
Reagents and Materials:
-
Dried sample extract
-
Derivatizing agent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and 2-mercaptoethanol (B42355) is commonly used. Alternatively, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) can be used.[9][10]
-
Heating block or oven
-
-
Procedure:
-
Add 50-100 µL of the derivatizing agent to the dried sample extract.
-
Cap the vial tightly and vortex to ensure the residue is fully dissolved.
-
Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.[3]
-
After cooling to room temperature, the sample is ready for GC-MS/MS injection.
-
GC-MS/MS Instrumentation and Conditions
Analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer. The parameters below are typical and may require optimization based on the specific instrumentation used.
| GC Parameters | Setting |
| Instrument | Agilent 6890N GC or equivalent |
| Column | HP-1 or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness)[11] |
| Carrier Gas | Helium at a constant flow or pressure (e.g., 18.5 psi)[11] |
| Injector Temperature | 280°C[11] |
| Injection Volume & Mode | 1-2 µL, Splitless |
| Oven Temperature Program | Initial 120°C, ramp at 70°C/min to 177°C, then 5°C/min to 236°C, then 30°C/min to 315°C, hold for 3 min. (This program must be optimized for specific analyte separation).[11] |
| Transfer Line Temperature | 280°C[11] |
| MS/MS Parameters | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon or Nitrogen |
Data Presentation
Quantitative analysis is performed in MRM mode for high selectivity and sensitivity. The following tables summarize the key analytical parameters for this compound and its main metabolite, 4α-hydroxyepiandrosterone (4OH-EA), as their TMS derivatives.
Table 1: MRM Transitions for this compound and Metabolite TMS-Derivatives
| Analyte (as TMS derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound-diTMS | 448 | 433 | 269 | 10 - 20 |
| 4OH-EA-triTMS | 522 | 417 | 209 | 15 - 25 |
| 4OH-A-triTMS | 522 | 417 | 209 | 15 - 25 |
| Note: Specific ions and collision energies should be optimized empirically for the instrument in use. The transition m/z 503 → 269 has been reported as selective for this compound after derivatization to distinguish it from isomers.[12][13] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[3] |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[3] |
| Precision (RSD%) | < 15% |
| Accuracy (Bias%) | Within ±15% |
| Validation parameters are based on typical requirements for bioanalytical methods and published data.[3] |
Overall Experimental Workflow
The entire process from sample receipt to final data analysis is summarized in the following workflow diagram.
Caption: Workflow for GC-MS/MS analysis of this compound from urine samples.
Conclusion
The described GC-MS/MS method provides a selective and sensitive protocol for the determination of this compound and its metabolites in urine. The procedure, involving enzymatic hydrolysis, liquid-liquid extraction, and TMS derivatization, is robust for routine analysis in clinical and anti-doping laboratories. The use of MRM detection ensures high specificity, allowing for accurate quantification even at low concentrations. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of steroidal compounds.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of this compound abuse by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refubium - In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of this compound and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids [refubium.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Formulation of Formestane for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a first-generation, irreversible steroidal aromatase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[3] This reduction in estrogen levels has made it a compound of interest in research, particularly in studies related to estrogen-dependent conditions. However, this compound exhibits poor oral bioavailability, necessitating its administration via intramuscular injection for optimal systemic exposure.[2]
The development of a stable and effective injectable formulation of this compound is crucial for reliable and reproducible pre-clinical and clinical research. This document provides detailed application notes and experimental protocols to guide researchers in formulating a stable this compound product for research purposes. The focus is on ensuring the solubility, stability, and sterility of the formulation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₆O₃ | [2] |
| Molecular Weight | 302.41 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Poorly soluble in water | [4] |
| Administration Route | Intramuscular injection | [2] |
Formulation Development Strategies
Given this compound's poor aqueous solubility, two primary formulation strategies are proposed: an oil-based injectable solution and a lyophilized powder for reconstitution.
Oil-Based Injectable Formulation
An oil-based formulation can be a straightforward approach to solubilize lipophilic compounds like this compound for intramuscular administration.
3.1.1. Rationale
The lipophilic nature of this compound makes it a suitable candidate for dissolution in a pharmaceutically acceptable oil vehicle. This approach can provide a sustained-release profile from the intramuscular injection site.
3.1.2. Proposed Formulation Components
| Component | Function | Concentration Range (% w/v) |
| This compound | Active Pharmaceutical Ingredient (API) | 1 - 10% |
| Benzyl Benzoate | Co-solvent/Solubilizer | 10 - 30% |
| Benzyl Alcohol | Preservative/Co-solvent | 1 - 5% |
| Filtered Sesame Oil/Grapeseed Oil | Vehicle | q.s. to 100% |
Lyophilized Powder for Reconstitution
Lyophilization, or freeze-drying, is a common technique to enhance the stability of drugs that are unstable in solution.[5] This involves removing water from a frozen product via sublimation, resulting in a stable, dry powder that can be reconstituted before use.[6]
3.2.1. Rationale
A lyophilized formulation can offer superior long-term stability compared to a liquid formulation. It also allows for the use of aqueous-based systems with solubilizing agents that might not be stable over extended periods in a liquid state.
3.2.2. Proposed Formulation Components (Pre-lyophilization)
| Component | Function | Concentration Range (mg/mL) |
| This compound | Active Pharmaceutical Ingredient (API) | 10 - 50 mg/mL |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Solubilizing and Stabilizing Agent | 100 - 300 mg/mL |
| Mannitol | Bulking Agent/Tonicity Modifier | 20 - 50 mg/mL |
| Sodium Phosphate (dibasic/monobasic) | Buffering Agent | To achieve pH 6.5 - 7.5 |
| Water for Injection (WFI) | Vehicle | q.s. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[7] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[7]
4.1.1. Protocol for Forced Degradation of this compound
This protocol is adapted from methodologies used for the structurally similar aromatase inhibitor, Exemestane (B1683764).[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for 24 hours. A dark control sample should be stored under the same conditions.
4.1.2. Logical Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products.[1][9]
4.2.1. Proposed HPLC Method Parameters (adapted from Exemestane methods)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
4.2.2. Protocol for HPLC Method Validation
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: Analyze blank, placebo, this compound standard, and stressed samples to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and excipients.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 10-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Analyze samples on different days, with different analysts, and/or on different equipment.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, pH, column temperature) and assess the impact on the results.
Formulation Preparation Protocols
4.3.1. Protocol for Oil-Based Injectable Formulation
-
In a sterile vessel, dissolve Benzyl Alcohol and Benzyl Benzoate in the chosen sterile oil with gentle heating (40-50°C) and stirring.
-
Slowly add the this compound powder to the mixture and continue stirring until completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aseptically filter the solution through a sterile 0.22 µm syringe filter into sterile vials.
-
Seal the vials with sterile stoppers and aluminum caps.
4.3.2. Protocol for Lyophilized Formulation
-
In a sterile vessel, dissolve the buffering agents and Mannitol in Water for Injection.
-
Add Hydroxypropyl-β-Cyclodextrin and stir until a clear solution is obtained.
-
Slowly add the this compound powder and stir until completely dissolved. The use of a sonicator may aid in dissolution.
-
Adjust the pH of the solution to 6.5-7.5 using 1N HCl or 1N NaOH.
-
Aseptically filter the solution through a sterile 0.22 µm syringe filter into sterile lyophilization vials.
-
Partially insert sterile lyophilization stoppers into the vials.
-
Load the vials into a lyophilizer and run a suitable lyophilization cycle. An example cycle is provided below.
-
At the end of the cycle, fully stopper the vials under vacuum or nitrogen atmosphere before removing them from the lyophilizer.
4.3.3. Example Lyophilization Cycle
| Stage | Shelf Temperature (°C) | Ramp Time (min) | Hold Time (min) | Vacuum (mTorr) |
| Freezing | -40 | 60 | 120 | Atmospheric |
| Primary Drying | -10 | 90 | 2400 | 100 |
| Secondary Drying | 25 | 120 | 600 | 100 |
4.3.4. Experimental Workflow for Formulation and Stability Testing
Caption: Workflow for formulation development and stability testing.
Signaling Pathway of this compound
This compound acts as a "suicide inhibitor" of the aromatase enzyme, which is part of the cytochrome P450 superfamily. It irreversibly binds to the enzyme, leading to its inactivation.[3]
References
- 1. Development and validation of a stability indicating LC method for the assay and related substances determination of exemestane, an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens [mdpi.com]
- 5. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Formestane in Preclinical Animal Studies: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formestane dosage and administration protocols for various animal models, compiled from preclinical research. This document is intended to serve as a foundational resource for designing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound, a potent, irreversible steroidal aromatase inhibitor.
Mechanism of Action
This compound, also known as 4-hydroxyandrostenedione (4-OHA), is a second-generation aromatase inhibitor. Aromatase is a critical enzyme responsible for the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estrone and estradiol). In many forms of breast cancer, estrogen acts as a key driver of tumor growth. This compound selectively and irreversibly binds to and inactivates the aromatase enzyme, a process often referred to as "suicide inhibition." This action effectively blocks estrogen synthesis in peripheral tissues, such as adipose tissue, and within the tumor microenvironment itself, thereby depriving estrogen-receptor-positive (ER+) cancer cells of their primary growth stimulus.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the aromatase enzyme, which is the final and rate-limiting step in estrogen biosynthesis. By blocking this pathway, this compound reduces the levels of circulating estrogens, which in turn leads to a decrease in the activation of estrogen receptors on cancer cells and a subsequent reduction in tumor cell proliferation and survival.
Figure 1: Mechanism of action of this compound.
Animal Models and Dosage Regimens
The selection of an appropriate animal model and corresponding dosage regimen is critical for the successful preclinical evaluation of this compound. The following tables summarize reported dosages and administration routes in various animal species.
Rodent Models
Rats and mice are the most commonly used species for studying the in vivo effects of this compound, particularly in the context of breast cancer.
| Animal Model | Dosage | Administration Route | Frequency | Study Focus | Citation |
| Rat (DMBA-induced mammary carcinoma) | 50 mg/kg | Oral gavage (in 0.5% carboxymethylcellulose) | Daily | Anti-tumor efficacy | [1] |
| Rat (DMBA-induced mammary carcinoma) | 7.5 mg | Not Specified in Abstract | Twice Daily | Anti-tumor efficacy | |
| Mouse (C3H/HeN) | 5 mg/kg | Subcutaneous (s.c.) injection | Single dose | Immune response after trauma-hemorrhage | [2] |
Other Animal Models
Larger animal models are often employed for toxicological and pharmacokinetic studies.
| Animal Model | Dosage | Administration Route | Frequency | Study Focus | Citation |
| Bama Minipig | 9, 18, or 36 mg/kg bw | Dermal cream | Daily | Dermal toxicity | |
| Horse (Thoroughbred gelding) | 800 mg (total dose) | Oral (via stomach tubing) | Single dose | Metabolism | [3][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific research objectives and institutional guidelines.
Protocol 1: Evaluation of this compound in a DMBA-Induced Rat Mammary Tumor Model
This protocol outlines the induction of mammary tumors in rats using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequent treatment with this compound.
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats, 50-60 days old.
2. Tumor Induction:
-
Administer DMBA orally at a dose of 20 mg/kg body weight, typically dissolved in a suitable vehicle like corn oil.[5]
-
Alternatively, a subcutaneous injection of DMBA into the mammary fat pad can be used to induce localized tumors.[5]
-
Palpate the mammary glands weekly to monitor for tumor development, which typically occurs within 8-12 weeks.
3. Experimental Groups:
-
Control Group: Receive the vehicle used for this compound administration.
-
This compound Treatment Group: Receive this compound at the desired dosage (e.g., 50 mg/kg/day).
4. Drug Preparation and Administration:
-
Formulation: For oral administration, suspend this compound in a vehicle such as 0.5% carboxymethylcellulose.[1]
-
Administration: Administer the this compound suspension or vehicle daily via oral gavage.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise tumors for histopathological analysis, biomarker assessment (e.g., ER, PR, Ki-67), and/or pharmacokinetic analysis.
Figure 2: Workflow for a DMBA-induced rat mammary tumor study.
Protocol 2: Evaluation of this compound in a Mouse Xenograft Model
This protocol describes the establishment of a human breast cancer xenograft in immunodeficient mice and subsequent treatment with this compound.
1. Animal Model:
-
Species: Female immunodeficient mice (e.g., nude, SCID), 6-8 weeks old.
2. Cell Culture and Implantation:
-
Culture a human breast cancer cell line of interest (e.g., MCF-7 for ER+).
-
Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.
3. Experimental Groups:
-
Control Group: Receive the vehicle for this compound administration.
-
This compound Treatment Group: Receive this compound at the desired dosage.
4. Drug Preparation and Administration:
-
Formulation: The vehicle for subcutaneous injection of this compound should be sterile and biocompatible. While not always specified in the literature, a common vehicle for steroid hormones is sesame oil or a mixture of ethanol, propylene (B89431) glycol, and water.
-
Administration: Administer this compound or vehicle via subcutaneous injection at a site distant from the tumor implantation site.
5. Monitoring and Endpoints:
-
Measure tumor dimensions and calculate tumor volume at regular intervals.
-
Monitor animal body weight and health status.
-
At the study endpoint, collect tumors and other relevant tissues for analysis.
Protocol 3: Dermal Toxicity Study of this compound Cream in Bama Minipigs
This protocol is adapted from a study evaluating the dermal toxicity of a this compound cream.
1. Animal Model:
-
Species: Female Bama minipigs.
2. Experimental Groups:
-
Control Group: Receive a placebo cream.
-
Low-Dose Group: 9 mg/kg bw/day of this compound in a cream formulation.
-
Mid-Dose Group: 18 mg/kg bw/day of this compound in a cream formulation.
-
High-Dose Group: 36 mg/kg bw/day of this compound in a cream formulation.
3. Administration:
-
Apply the cream daily to a designated area of the skin for a specified duration (e.g., 28 days).
4. Monitoring and Endpoints:
-
Observe the application site for any signs of local toxicity (e.g., erythema, edema).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
Considerations for Study Design
-
Vehicle Selection: The choice of vehicle for this compound administration is crucial, especially for parenteral routes, as it can affect drug solubility, stability, and bioavailability. It is essential to conduct vehicle toxicity studies to ensure it does not interfere with the experimental outcomes.
-
Route of Administration: this compound has poor oral bioavailability.[6] Therefore, parenteral routes such as subcutaneous or intramuscular injection are often preferred for systemic delivery. Topical administration is also a viable option, as demonstrated in minipig studies.
-
Dose Translation: Dosages used in animal models may not directly translate to human equivalent doses. Allometric scaling should be considered when extrapolating doses between species.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This document provides a starting point for researchers working with this compound in animal models. It is imperative to consult the primary literature and adapt these protocols to the specific needs of your research question while adhering to the highest standards of animal welfare.
References
- 1. Frontiers | The transdermal cream of this compound anti-breast cancer by controlling PI3K-Akt pathway and the tumor immune microenvironment [frontiersin.org]
- 2. The aromatase inhibitor, 4-hydroxyandrostenedione, restores immune responses following trauma-hemorrhage in males and decreases mortality from subsequent sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Aromatase Inhibition Assay Using Formestane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for converting androgens to estrogens.[1][2] This process is a critical step in the biosynthesis of estrogens. Inhibition of aromatase is a key therapeutic strategy for estrogen-receptor-positive breast cancer, particularly in postmenopausal women where peripheral aromatization is the primary source of estrogen production.[3][4] Formestane (4-hydroxyandrostenedione) is a second-generation, irreversible, steroidal aromatase inhibitor.[3][5] It acts as a substrate analogue, binding to the active site of the enzyme and leading to its permanent inactivation, a mechanism often referred to as "suicide inhibition".[5][6] Due to its well-characterized mechanism and potent inhibitory activity, this compound serves as an excellent positive control for in vitro aromatase inhibition screening assays.
These application notes provide a detailed protocol for a fluorometric in vitro aromatase inhibition assay using human recombinant aromatase and this compound as a reference inhibitor.
Signaling Pathway of Aromatase and Inhibition by this compound
The following diagram illustrates the biochemical pathway of estrogen synthesis catalyzed by aromatase and the mechanism of its inhibition by this compound. Aromatase converts androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone, respectively. This compound, a structural analog of androstenedione, competitively binds to the aromatase active site.[6] This binding is irreversible and leads to the inactivation of the enzyme, thereby blocking estrogen production.[4][5]
Caption: Mechanism of Aromatase Inhibition by this compound.
Quantitative Data: Aromatase Inhibition by this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The reported IC50 values for this compound can vary depending on the specific assay conditions.
| Parameter | Value | Reference |
| IC50 | 30.0 - 50.0 nM | [7] |
| IC50 | 80 nM | [8] |
Experimental Protocol: Fluorometric Aromatase Inhibition Assay
This protocol outlines a high-throughput method to screen for aromatase inhibitors using a fluorogenic substrate and human recombinant aromatase. This compound is used as a positive control.
Materials and Reagents
-
Human Recombinant Aromatase (e.g., from insect cells)
-
Aromatase Substrate (a fluorogenic probe)
-
NADPH Generating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
This compound (positive control)
-
Letrozole or Anastrozole (optional non-steroidal inhibitor controls)[7]
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 488/527 nm)
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the fluorometric aromatase inhibition assay.
Caption: Experimental Workflow for Aromatase Inhibition Assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Thaw human recombinant aromatase on ice. Dilute the enzyme to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 20-40 pmol/mL.[9]
-
Prepare the NADPH generating system according to the manufacturer's instructions.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 10 µM) for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound, test compounds, or vehicle (DMSO) to the wells of a 96-well plate.
-
Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 48 µL of the diluted aromatase enzyme solution to each well containing the test compounds and controls.
-
Mix gently and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10]
-
-
Initiation of Reaction:
-
Prepare a 2X reaction mix containing the fluorogenic substrate and the NADPH generating system in Assay Buffer.
-
Add 50 µL of the 2X reaction mix to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, protected from light.[9] The incubation time may need to be optimized based on the enzyme activity and substrate concentration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at 488 nm and emission at 527 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of aromatase inhibition for each concentration of the test compound using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for performing an in vitro aromatase inhibition assay using this compound as a reference compound. The detailed protocol for the fluorometric assay, along with the provided diagrams and data table, offers a robust framework for researchers engaged in the discovery and characterization of novel aromatase inhibitors. Adherence to this protocol will enable the generation of reliable and reproducible data for drug development and scientific research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. This compound (CGP-32349) | Aromatase | CAS 566-48-3 | Buy this compound (CGP-32349) from Supplier InvivoChem [invivochem.com]
- 9. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol [mdpi.com]
Application Note & Protocol: Quantification of Formestane in Human Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of Formestane in human plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for both UV and mass spectrometric detection, catering to various laboratory capabilities and sensitivity requirements.
Introduction
This compound (4-hydroxyandrostenedione) is a first-generation, irreversible, steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and reliable HPLC-based method for the determination of this compound in human plasma. The method is suitable for clinical research and drug development applications. Pharmacokinetic studies have shown that after intramuscular administration, plasma concentrations of this compound can reach a maximum of approximately 48 nmol/L[1][2].
Principle of the Method
This method involves the isolation of this compound from plasma samples using a sample preparation technique, followed by separation and quantification using reverse-phase HPLC. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Detection can be achieved using either a UV detector or a mass spectrometer (MS), with MS offering higher sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Exemestane (B1683764) or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Methylene (B1212753) chloride, iso-octane, or methyl tert-butyl ether (for LLE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or C18)
-
Human plasma (drug-free, for calibration and quality control standards)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
Detector: UV-Vis detector or a tandem mass spectrometer (MS/MS)
-
Analytical column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
3.3.1. Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from methods used for similar steroidal compounds[3].
-
Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 0.5 mL of plasma, add the internal standard. Dilute the sample with 0.5 mL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% acetonitrile in water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 30 minutes.
-
Elution: Elute this compound and the IS with two 0.15 mL aliquots of acetonitrile containing 0.1% trifluoroacetic acid.
-
Injection: Inject an appropriate volume (e.g., 80 µL) of the eluate into the HPLC system.
3.3.2. Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on methods developed for similar analytes[4].
-
Sample Preparation: To a suitable tube, add 1 mL of plasma, the internal standard, and 1 mL of the extraction solvent (e.g., a mixture of methylene chloride and iso-octane).
-
Extraction: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject an aliquot into the HPLC system.
Chromatographic Conditions
The following are example chromatographic conditions that can be optimized for specific laboratory setups.
3.4.1. HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 240-250 nm (based on the UV absorbance of similar compounds).
-
Injection Volume: 20 µL
3.4.2. LC-MS/MS Method
-
Column: C8, 4.6 x 150 mm, 5 µm[3]
-
Mobile Phase: 100% acetonitrile[3]. A gradient elution may be required for complex samples.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 80 µL[3]
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the reference standard.
-
Internal Standard: To be determined by direct infusion.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range covering the expected clinical concentrations should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention times of this compound and the IS.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte in LC-MS/MS analysis.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
Data Presentation
The following tables summarize typical parameters for an HPLC method for this compound quantification.
Table 1: Chromatographic and Mass Spectrometric Parameters (LC-MS/MS)
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Zorbax SB C8 (4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase | 100% Acetonitrile[3] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 80 µL[3] |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| MRM Transition (this compound) | To be determined |
| MRM Transition (IS) | To be determined |
Table 2: Method Validation Summary (Example Data)
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Clinically relevant | 1 - 100 nmol/L |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% | -5% to +8% |
| Inter-day Accuracy (%Bias) | ± 15% | -7% to +10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical pathway for bioanalytical method validation.
References
- 1. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS determination of exemestane in human plasma with heated nebulizer interface following solid-phase extraction in the 96 well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of exemestane, a new aromatase inhibitor, in plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formestane in Hormone-Dependent Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formestane (4-hydroxyandrost-4-ene-3,17-dione) is a second-generation, irreversible steroidal aromatase inhibitor.[1] It has been utilized in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2] this compound's primary mechanism of action is the potent and irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens.[1][2] By blocking estrogen synthesis, this compound effectively reduces circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their primary growth stimulus.[2] Additionally, this compound and its metabolites exhibit androgenic properties that may contribute to its anti-tumor activity. This document provides detailed application notes and experimental protocols for the use of this compound in hormone-dependent cancer research.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| Aromatase Inhibition IC50 | Human Placental Microsomes | 30 - 50 nM | [3] |
Clinical Efficacy of this compound in Advanced Breast Cancer (Postmenopausal Women)
| Dosage | Patient Cohort | Outcome | Result | Reference |
| 250 mg i.m. every 2 weeks | 72 patients | Estradiol (E2) serum level reduction | ~40% decrease from baseline after 15 days | [4] |
| 500 mg i.m. every 2 weeks | 71 patients | Estradiol (E2) serum level reduction | ~40% decrease from baseline after 15 days | [4] |
| 250 mg i.m. every 2 weeks | 69 patients | Objective Response Rate | 28% | [4] |
| 500 mg i.m. every 2 weeks | 68 patients | Objective Response Rate | 46% | [4] |
| 250 mg i.m. every 2 weeks | 73 patients | Overall Response Rate | 30% | [5] |
| 500 mg i.m. every 2 weeks | 79 patients | Overall Response Rate | 40% | [5] |
Signaling Pathways
This compound's Dual Mechanism of Action
This compound primarily acts by irreversibly inhibiting the aromatase enzyme, which blocks the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). This depletion of estrogens leads to reduced activation of the estrogen receptor (ER), a key driver of proliferation in hormone-dependent breast cancer. Secondly, this compound and its metabolites can act as androgens, binding to the Androgen Receptor (AR). AR activation can have an inhibitory effect on ER-positive breast cancer cell growth, partly through the downregulation of cyclin D1 expression.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. epa.gov [epa.gov]
- 4. Endocrinological and clinical evaluation of two doses of this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicentre, randomized, pharmacokinetic, endocrine and clinical study to evaluate this compound in breast cancer patients at first relapse: endocrine and clinical results. The Italian Trials in Medical Oncology (I.T.M.O.) group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Formestane Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Formestane in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation, irreversible steroidal aromatase inhibitor.[1] Its primary mechanism of action is to block the aromatase enzyme, which is responsible for converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[2][3][4] By irreversibly binding to and inactivating aromatase, this compound effectively reduces estrogen levels, which is particularly relevant in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women.[1]
Q2: Why is this compound difficult to dissolve for cell-based assays?
Like many steroidal compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. This can lead to precipitation when a concentrated stock solution is diluted into the media, a phenomenon often referred to as "solvent shock."[5]
Q3: What are the recommended solvents for preparing a this compound stock solution?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.[8] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent itself.
Q5: My this compound solution precipitates after I add it to the cell culture medium. What can I do?
Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. Key strategies include pre-warming the media, using a serial dilution method, and ensuring rapid mixing.
This compound Solubility Data
While precise quantitative data for this compound is limited, the following table provides solubility information for this compound and its close structural analog, Exemestane, in common laboratory solvents. This data can be used as a strong reference for preparing your stock solutions.
| Compound | Solvent | Solubility | Source |
| This compound | Chloroform (B151607) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] | |
| Exemestane | DMSO | ~30 mg/mL | [6][7] |
| DMF | ~30 mg/mL | [6][7] | |
| Ethanol (B145695) | ~20 mg/mL | [6][7] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
Troubleshooting Guide: this compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell-based assays.
Scenario: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
Possible Cause:
-
Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium.
-
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final medium.
-
Temperature Difference: Adding a room temperature or cold stock solution to warm media can decrease solubility.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C.[5]
-
Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions of your this compound stock in pre-warmed media.[8]
-
Ensure rapid mixing: Add the this compound stock solution dropwise to the vortexing medium to ensure immediate and thorough mixing. This prevents localized high concentrations that can lead to precipitation.
-
-
Adjust the Final Solvent Concentration:
-
Maintain the final DMSO concentration at the lowest effective level, ideally ≤ 0.1%.
-
-
Consider Solubility Enhancers:
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize hydrophobic compounds. If your experimental design allows, try diluting this compound into serum-containing media.
-
Scenario: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
Possible Cause:
-
Metastable Solution: The initial clear solution may be a supersaturated, thermodynamically unstable state.
-
Interaction with Media Components: this compound may be slowly interacting with salts or other components in the media, leading to the formation of insoluble complexes.
-
Evaporation: Evaporation of water from the culture plates can increase the concentration of all components, potentially exceeding this compound's solubility limit.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound in media immediately before adding it to the cells. Avoid storing diluted this compound solutions.
-
Ensure Proper Incubation Conditions: Maintain proper humidity levels in the incubator to minimize evaporation from the culture plates.
-
Evaluate Media Components: If the problem persists, consider if any specific supplements in your media might be interacting with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 302.41 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 302.41 g/mol * 1000 mg/g = 3.0241 mg
-
-
-
Weighing the compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out approximately 3.02 mg of this compound powder and transfer it to a sterile vial.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Treating MCF-7 Cells with this compound
Materials:
-
MCF-7 cells in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an intermediate dilution (e.g., 100 µM):
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete medium.
-
Gently pipette up and down to mix thoroughly.
-
-
Prepare the final working concentration (e.g., 10 µM):
-
Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM final concentration in 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of a DMSO/media mixture (prepared in the same dilution steps but without this compound) to a separate set of cells.
-
-
Incubate the cells for the desired experimental duration.
Visualizations
This compound Mechanism of Action: Aromatase Inhibition
Caption: this compound irreversibly inhibits the aromatase enzyme, blocking androgen to estrogen conversion.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions to minimize precipitation in cell-based assays.
Simplified Estrogen Receptor Signaling Pathway
Caption: this compound indirectly impacts estrogen receptor signaling by blocking estrogen synthesis.
References
- 1. This compound | 566-48-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Formestane Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of formestane in aqueous solutions. Given that this compound has low aqueous solubility, preparing and maintaining stable solutions is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
The stability of this compound, like many pharmaceutical compounds in aqueous media, is influenced by several key environmental factors:
-
pH: The pH of the solution is a critical factor. As a molecule with a predicted pKa of 9.31, this compound's stability can be significantly affected by pH changes.[1] Generally, drugs are most stable within a specific pH range, and deviations towards highly acidic or alkaline conditions can catalyze degradation reactions like hydrolysis.[2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5] According to the Arrhenius equation, a 10°C rise in temperature can significantly increase the reaction rate.[5] Therefore, storing this compound solutions at controlled, cool temperatures is crucial.
-
Light: Exposure to UV or visible light can induce photodegradation in sensitive molecules.[4][6] To mitigate this, this compound solutions should be protected from light by using amber vials or by covering containers with aluminum foil.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4] While specific data on this compound's susceptibility to oxidation is limited, it is a potential degradation pathway for many organic molecules. Preparing solutions with degassed buffers and minimizing headspace in storage containers can reduce this risk.
Q2: How should I prepare and store this compound solutions for in vitro experiments (e.g., cell culture)?
Due to its low solubility in water, a stock solution of this compound should first be prepared in an organic solvent.
-
Stock Solution: Dissolve this compound in an organic solvent such as DMSO or ethanol.
-
Working Solution: For experiments, the stock solution should be serially diluted with the aqueous buffer or cell culture medium to the final desired concentration. It is recommended to add the stock solution to the aqueous medium while vortexing to prevent precipitation.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Q3: What are the likely degradation pathways and products of this compound in an aqueous environment?
While specific degradation kinetic studies for this compound are not extensively detailed in the provided search results, forced degradation studies on analogous steroidal aromatase inhibitors like exemestane (B1683764) reveal common pathways.[7][8] These studies are performed under harsh conditions (e.g., strong acid, strong base, oxidation) to intentionally break down the molecule and identify potential degradants.[8][9]
For this compound, likely degradation pathways include:
-
Hydrolysis: The molecule's structure, particularly the enol and ketone groups, may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The steroid backbone could be a target for oxidative degradation.
-
Metabolism (in biological systems): In humans, this compound is extensively metabolized, primarily through glucuronidation and sulfation, with major metabolites identified as 4-O-glucuronide and sulfates of dihydroxy-5α-androstane-17-one.[10][11]
Q4: My experimental results are inconsistent. Could this compound instability be the cause?
Yes, inconsistent results are a common consequence of compound instability. Here’s why:
-
Decreased Active Concentration: If this compound degrades in your experimental medium, the actual concentration will be lower than intended, leading to a reduced or absent biological effect.
-
Formation of Active/Toxic Degradants: Degradation products could have their own biological activity or be cytotoxic, confounding the experimental results.[12][13]
-
Variability: The rate of degradation can vary between experiments due to minor differences in incubation time, light exposure, or temperature, leading to high variability in the data.[12]
Troubleshooting Guide
| Problem | Potential Cause Related to Stability | Recommended Solution |
| Inconsistent or no biological effect | 1. Degradation of this compound in stock or working solution.2. Adsorption to plasticware. | 1. Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock.2. Minimize light exposure during experiments.3. Conduct a time-course experiment to find the optimal treatment duration.4. Run a stability test of this compound in your specific medium (see Protocol 2). |
| High variability between replicates | 1. Uneven degradation due to differences in light or temperature exposure between plates/wells.2. Inaccurate pipetting of viscous stock solutions (e.g., DMSO). | 1. Ensure uniform handling and incubation conditions for all plates.2. When preparing working solutions, ensure the stock is completely thawed and mixed before pipetting. |
| Unexpected cytotoxicity observed | 1. Formation of toxic degradation products.2. High concentration of the organic solvent (e.g., DMSO). | 1. Prepare fresh this compound solutions to minimize degradants.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and include a solvent control in all experiments.[12] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₉H₂₆O₃ | [1] |
| Molecular Weight | 302.41 g/mol | [1] |
| Physical Form | White to Off-White Solid | [1] |
| pKa (Predicted) | 9.31 ± 0.60 | [1] |
| Solubility | Aqueous: Low/Slightly solubleMethanol: Slightly solubleChloroform: Slightly soluble | [1] |
| UV Absorption Max (Ethanol) | 278 nm | [1] |
Table 2: General Conditions for Forced Degradation Studies
These are typical starting conditions based on ICH guidelines and studies of similar compounds. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Hours to days at RT or elevated temp (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Hours to days at RT or elevated temp (e.g., 60°C) |
| Oxidation | 3% - 30% H₂O₂ | Hours to days at RT |
| Thermal Degradation | 60°C - 80°C (in solid state or solution) | Days to weeks |
| Photostability | ICH Q1B recommended light exposure | Expose until specified illumination/energy is reached |
Diagrams
Caption: Troubleshooting workflow for this compound-related experiments.
Caption: Workflow for assessing this compound stability in a specific medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to a working concentration in an aqueous medium.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or ethanol)
-
Sterile aqueous buffer or cell culture medium
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure (Stock Solution - 10 mM):
-
Weigh out 3.024 mg of this compound (MW = 302.41 g/mol ).
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in amber tubes.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Procedure (Working Solution - e.g., 10 µM):
-
Thaw one aliquot of the 10 mM stock solution completely and mix well.
-
Warm the desired aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell culture).
-
Perform a serial dilution. For a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the pre-warmed aqueous medium.
-
Mix immediately by vortexing or inverting to ensure dispersion and prevent precipitation.
-
Use the working solution immediately after preparation.
-
Protocol 2: General Protocol for a Forced Degradation Study
-
Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method. This protocol provides a general framework.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other buffer components
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with a UV/PDA detector and a C18 column
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the this compound solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the this compound solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of the this compound solution with 1 mL of water. Keep under the same conditions as the stressed samples.
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 2, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples, including the control and oxidative samples, with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method for a similar compound (exemestane) uses a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) and UV detection around 242-278 nm.[1][14]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
-
References
- 1. This compound | 566-48-3 [chemicalbook.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 4. allanchem.com [allanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of stability indicating method for the determination of exemestane by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Formestane concentration for aromatase inhibition
Welcome to the technical support center for Formestane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for aromatase inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as 4-hydroxyandrostenedione, is a second-generation, steroidal aromatase inhibitor.[1] It functions as a "suicide inhibitor," meaning it binds irreversibly to the aromatase enzyme.[2][3] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[2][4][5] By permanently inactivating the enzyme, this compound effectively blocks estrogen production, which is crucial for the growth of estrogen-receptor-positive (ER+) cancers.[1][2][6]
Q2: What is the IC₅₀ of this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) for this compound has been reported to be approximately 80 nM for the aromatase enzyme.[7] Other studies have reported similar values, such as 0.112 µM and 0.335 µM.[8]
Q3: How should I dissolve and store this compound?
A3: this compound has poor solubility in aqueous solutions (<1 mg/mL).[7] It is highly soluble in DMSO (61 mg/mL, or 201.7 mM) and also soluble in other organic solvents like ethanol (B145695) and dimethyl formamide (B127407) (DMF).[7][9] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous cell culture medium.[9] Aqueous solutions should not be stored for more than one day.[9] The solid compound is stable at room temperature for several days but should be stored at -20°C for long-term stability.[7][9]
Q4: Are there any known off-target effects of this compound?
A4: Yes, this compound is a prohormone of 4-hydroxytestosterone (B1222710) and possesses weak androgenic activity.[1] Studies have shown that this compound and its metabolites can bind to and activate the androgen receptor (AR), which may contribute to its anti-proliferative effects in breast cancer cells.[10] Additionally, research on other estrogen-deprivation agents suggests that they may have off-target immunomodulatory effects, potentially sensitizing even ER-negative cancer cells to immune-mediated killing through pathways involving the G protein-coupled estrogen receptor (GPR30).[11][12]
Troubleshooting Guides
Q1: My cells are showing a weak or no response to this compound treatment. What are the possible reasons?
A1: There are several potential reasons for a lack of response:
-
Cell Line Sensitivity: Ensure your cell line is estrogen-dependent and expresses a functional aromatase enzyme if you are relying on endogenous estrogen production. The MCF-7 human breast cancer cell line is a commonly used model.[13][14]
-
Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations used in cell culture are often significantly higher than plasma concentrations observed in vivo.[15]
-
Drug Inactivation/Metabolism: Although this compound is an irreversible inhibitor, cellular metabolism can alter its effectiveness. Ensure fresh media with this compound is provided at appropriate intervals for long-term experiments.
-
Acquired Resistance: Long-term exposure to aromatase inhibitors can lead to acquired resistance. This can involve the activation of alternative signaling pathways, such as the HER-2 or MAPK pathways, which bypass the need for estrogen-mediated growth signals.[16][17]
Q2: I am observing unexpected androgenic effects in my experiment. Why is this happening?
A2: this compound is a steroidal compound derived from androstenedione (B190577) and is known to be a prohormone of the active steroid 4-hydroxytestosterone.[1] This metabolite has weak androgenic properties and can activate the androgen receptor, potentially leading to androgenic effects in your experimental system.[1][10] Consider using a non-steroidal aromatase inhibitor, such as letrozole (B1683767) or anastrozole, if androgenic effects are a concern.[4]
Q3: I am struggling with the solubility of this compound in my aqueous culture medium.
A3: this compound's poor aqueous solubility is a known issue.[7] To overcome this:
-
Always prepare a high-concentration stock solution in 100% DMSO first.
-
Gently warm the solution if necessary to ensure it is fully dissolved.
-
When preparing your final working concentration, dilute the DMSO stock into your culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₃ | [7] |
| Molecular Weight | 302.41 g/mol | [7] |
| Type | Type I, Steroidal, Irreversible | [1][4] |
| IC₅₀ (Aromatase) | ~80 nM | [7] |
| Solubility (DMSO) | 61 mg/mL (201.7 mM) | [7] |
| Solubility (Water) | <1 mg/mL | [7] |
| Bioavailability | Poor (Oral), Fully Bioavailable (Intramuscular) | [1] |
Table 2: Comparative IC₅₀ Values of Selected Aromatase Inhibitors
| Inhibitor | Type | IC₅₀ Value | Reference |
| This compound | Steroidal, Irreversible | 80 nM | [7] |
| Exemestane (B1683764) | Steroidal, Irreversible | 26 nM (Kᵢ) | [9] |
| Letrozole | Non-steroidal, Reversible | 0.3 nM | [8] |
| Anastrozole | Non-steroidal, Reversible | - | [4] |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition and Cell Proliferation Assay (MCF-7 Cells)
This protocol is adapted from methodologies used for studying aromatase inhibitor resistance in MCF-7 cells.[14][18][19]
-
Cell Culture: Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Hormone Starvation: Before the experiment, switch cells to a phenol (B47542) red-free medium supplemented with 5-10% charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous hormones.[20]
-
Seeding: Seed the hormone-starved cells into 24-well plates at a density of ~20,000 cells/well and allow them to attach for 24 hours.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, replace the medium with fresh hormone-free medium containing the androgen substrate (e.g., 10 nM testosterone).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a "testosterone only" control and a "vehicle control" (testosterone + DMSO).
-
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh treatments every 2-3 days.
-
Proliferation Assessment: Quantify cell proliferation using a suitable method, such as an MTS assay, crystal violet staining, or direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition relative to the "testosterone only" control and plot a dose-response curve to determine the effective concentration (EC₅₀) for your system.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
This protocol allows for the investigation of changes in protein expression in pathways affected by this compound.
-
Cell Treatment: Culture and treat cells as described in Protocol 1, typically in 6-well plates or 10 cm dishes to obtain sufficient protein.
-
Cell Lysis:
-
After the desired treatment period, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-MAPK, p-Akt, ERα, cleaved caspase-7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Mandatory Visualizations
Caption: Mechanism of this compound as an irreversible aromatase inhibitor.
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting flowchart for weak this compound activity.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound (CGP-32349) | Aromatase | CAS 566-48-3 | Buy this compound (CGP-32349) from Supplier InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. genome.ucsc.edu [genome.ucsc.edu]
Technical Support Center: Overcoming Poor Oral Bioavailability of Formestane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Formestane in a research setting.
FAQs: Understanding and Overcoming this compound's Bioavailability Challenges
Q1: Why does this compound exhibit poor oral bioavailability?
A1: this compound has a reported oral bioavailability of approximately 4%.[1] This is primarily due to extensive first-pass metabolism in the liver.[2][3] After oral administration, this compound is absorbed from the gastrointestinal tract and enters the portal circulation, where it is transported to the liver. In the liver, it undergoes significant metabolism before it can reach systemic circulation, which drastically reduces the amount of active drug available to exert its therapeutic effect.
Q2: What are the primary metabolic pathways responsible for the first-pass effect of this compound?
A2: The primary metabolic pathways for this compound, a steroidal aromatase inhibitor, involve both Phase I and Phase II reactions in the liver. While specific data for this compound is limited, studies on similar steroidal aromatase inhibitors like exemestane (B1683764) suggest that Cytochrome P450 (CYP) enzymes, particularly the CYP3A family, are heavily involved in Phase I metabolism.[4] Phase II metabolism involves conjugation reactions, primarily glucuronidation and sulfation, to increase water solubility and facilitate excretion.[5]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several advanced drug delivery strategies can be employed to overcome the poor oral bioavailability of this compound. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and promote lymphatic transport, thereby bypassing the liver.
-
Nanotechnology-Based Approaches: Including Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles, which can protect the drug from degradation and enhance absorption.[6]
-
Cyclodextrin (B1172386) Inclusion Complexes: These can enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound.[7][8]
-
Prodrug Strategies: Modifying the this compound molecule to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the body.[9][10]
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in In Vivo Studies
Potential Cause: Poor aqueous solubility and dissolution rate of crystalline this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area for dissolution.
-
Formulation with Solubilizing Agents: Incorporate surfactants or co-solvents in the formulation to improve the solubility of this compound.
-
Develop an Amorphous Solid Dispersion: This can prevent recrystallization in the gut and maintain a higher drug concentration for absorption.
-
Utilize Enabling Formulations: If simple approaches fail, consider advanced formulations like SEDDS, SLNs, or cyclodextrin complexes as detailed in the experimental protocols below.
Issue 2: Suspected High First-Pass Metabolism
Potential Cause: Extensive hepatic metabolism by CYP enzymes and subsequent conjugation.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use human liver microsomes to confirm the metabolic instability of this compound and identify the major metabolites.
-
CYP Inhibition Studies: Co-incubate this compound with specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) in liver microsomes to identify the key metabolizing enzymes.
-
Lymphatic Transport Enhancement: Formulate this compound in lipid-based systems (e.g., SEDDS with long-chain triglycerides) to promote absorption via the lymphatic system, which bypasses the portal circulation and the liver.[11][12]
-
Consider Prodrugs: Design and synthesize a prodrug of this compound that masks the metabolic sites until it reaches systemic circulation.
Data Presentation: Enhancing Oral Bioavailability of Aromatase Inhibitors
| Formulation Strategy | Drug | Animal Model | Fold Increase in Bioavailability (Compared to Suspension) | Key Findings | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Exemestane | Wistar Rats | ~2.9 | SMEDDS significantly increased the rate and extent of absorption. | [1] |
| Nanostructured Lipid Carriers (NLCs) | Exemestane | Wistar Rats | ~3.9 | NLCs enhanced intestinal permeability and provided sustained release. | |
| Polymer-Lipid Hybrid Nanoparticles (TPGS-coated) | Exemestane | Wistar Rats | ~4.69 | TPGS coating improved mucoadhesion and cellular uptake. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) in different ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil phase in varying proportions (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise, under gentle agitation, and observe for the formation of a clear or bluish-white microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsification region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the optimal self-emulsification region identified in the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and vortexing.
-
Add the surfactant and co-surfactant to the oily solution and mix until a clear and homogenous solution is obtained.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of this compound from different formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulations and control solution
-
Lucifer yellow (for monolayer integrity testing)
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound from an enhanced formulation compared to a standard suspension.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
This compound test formulation (e.g., SEDDS) and reference suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized microcentrifuge tubes)
-
Analytical equipment for drug quantification in plasma (LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week and fast them overnight before the experiment with free access to water.
-
Dosing:
-
Divide the rats into two groups: a reference group and a test group.
-
Administer the this compound suspension or the test formulation via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Plasma Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative oral bioavailability (Frel) of the test formulation using the formula: Frel (%) = (AUCtest / AUCreference) * 100
-
Visualizations
Caption: Metabolic pathway of orally administered this compound leading to low bioavailability.
Caption: Experimental workflow for developing and evaluating an enhanced oral formulation of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Oral Bioavailability Enhancement of Exemestane from Self-Microemulsifying Drug Delivery System (SMEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Polymer-lipid hybrid nanoparticles of exemestane for improved oral bioavailability and anti-tumor efficacy: An extensive preclinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
interference in Formestane detection by endogenous steroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Formestane. It addresses potential interferences from endogenous steroids and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
A1: this compound (4-hydroxyandrost-4-ene-3,17-dione) is a steroidal aromatase inhibitor. Its detection is complicated by the fact that it can be produced endogenously in the human body at low concentrations (0.5-20 ng/mL).[1][2] This necessitates highly sensitive and specific analytical methods to differentiate between natural (endogenous) levels and exogenous administration, which is crucial in anti-doping analysis.
Q2: What are the primary analytical methods for this compound detection?
A2: The principal methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] For confirmatory purposes, especially in anti-doping, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is mandatory to determine the origin of the detected this compound.[2]
Q3: Can endogenous steroids interfere with this compound detection?
A3: Yes, several endogenous steroids can interfere with this compound analysis. The most significant interferences are from structural isomers of this compound, such as 2-hydroxyandrost-4-ene-3,17-dione, 6-hydroxyandrost-4-ene-3,17-dione, and 11-hydroxyandrost-4-ene-3,17-dione.[3] These compounds can have similar chromatographic retention times and mass spectrometric fragmentation patterns, making their differentiation challenging. Without specific methods, the concentration of this compound can be overestimated due to co-elution with 2-hydroxyandrostenedione.[1]
Q4: What are the key metabolites of this compound and why are they important?
A4: The major metabolites of this compound are 4α-hydroxyepiandrosterone (4OH-EA) and 4α-hydroxyandrosterone (4OH-A). Monitoring these metabolites is crucial as their ratio to the parent this compound can help distinguish between endogenous production and exogenous administration. This metabolic profiling can also provide clues about the route of administration (e.g., oral vs. transdermal).
Q5: What is the role of steroid profiling in this compound analysis?
A5: Steroid profiling involves the analysis of a panel of endogenous steroids to establish a baseline for an individual. Alterations in the concentrations and ratios of these steroids can indicate the use of performance-enhancing substances, including this compound. The World Anti-Doping Agency (WADA) maintains a technical document (TD2021EAAS) that outlines the requirements for monitoring the urinary steroid profile.[4]
Troubleshooting Guides
GC-MS Analysis
Problem 1: A peak is observed at the expected retention time of this compound, but the mass spectrum does not match the reference.
-
Possible Cause 1: Co-elution with an Isomer. Endogenous isomers of this compound (e.g., 2-hydroxy-, 6-hydroxy-, or 11-hydroxyandrostenedione) may co-elute.
-
Solution: Enhance chromatographic separation by optimizing the temperature program of the GC. Employing a slower temperature ramp can improve the resolution of isomeric compounds. Additionally, utilize tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions to selectively detect this compound. For example, the transition m/z 503 → 269 has been shown to be selective for the trimethylsilyl (B98337) (TMS) derivative of this compound.[3]
-
-
Possible Cause 2: Matrix Interference. Components from the biological matrix may co-elute and interfere with the mass spectrum.
-
Solution: Improve the sample clean-up procedure. This can involve using a more selective solid-phase extraction (SPE) sorbent or incorporating an additional liquid-liquid extraction (LLE) step. Immunoaffinity chromatography can also be employed for highly specific purification.[5]
-
Problem 2: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Active Sites in the GC System. The hydroxyl groups of this compound can interact with active sites in the injector liner or the GC column, leading to peak tailing.
-
Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regular maintenance, including cleaning the injector and trimming the column, is essential. Ensure complete derivatization of the steroid's hydroxyl groups to reduce their polarity.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume. If sensitivity is an issue, consider using a column with a thicker film or a wider internal diameter.
-
LC-MS/MS Analysis
Problem 1: Inconsistent signal intensity for this compound (ion suppression or enhancement).
-
Possible Cause: Matrix Effects. Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either a suppressed or enhanced signal.
-
Solution 1: Improve Sample Preparation. Utilize more effective sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, particularly phospholipids.
-
Solution 2: Optimize Chromatography. Adjust the mobile phase gradient to achieve better separation of this compound from the matrix components causing the interference.
-
Solution 3: Use an Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Problem 2: Peak splitting is observed for the this compound peak.
-
Possible Cause 1: Co-elution of Isomers. Similar to GC-MS, isomeric steroids can co-elute.
-
Solution: Optimize the chromatographic separation. Experiment with different column chemistries (e.g., biphenyl (B1667301) phases, which can offer unique selectivity for steroids) and mobile phase compositions (e.g., methanol-based mobile phases can improve interactions and separation on certain columns).[6][7]
-
-
Possible Cause 2: Issues with the LC System. Problems such as a blocked column frit, a void in the column packing, or improper connections can lead to peak splitting.[8]
-
Solution: Troubleshoot the LC system by checking for blockages, ensuring proper connections, and replacing the column if necessary. Filtering samples before injection can help prevent frit blockage.[8]
-
Data Presentation
Table 1: GC-MS/MS and LC-MS/MS Parameters for this compound and Key Metabolites
| Compound | Analytical Method | Precursor Ion (m/z) | Product Ion(s) (m/z) | Typical Retention Time (min) |
| This compound (TMS derivative) | GC-MS/MS | 503 | 269 (selective), 415, 356 | Varies with column and method |
| 4α-hydroxyepiandrosterone (4OH-EA) (TMS derivative) | GC-MS/MS | Varies with derivatization | Varies with derivatization | Varies with column and method |
| 4α-hydroxyandrosterone (4OH-A) (TMS derivative) | GC-MS/MS | Varies with derivatization | Varies with derivatization | Varies with column and method |
| This compound | LC-MS/MS | 303.2 [M+H]+ | 109.1, 121.1 | Varies with column and method |
| 4α-hydroxyepiandrosterone (4OH-EA) | LC-MS/MS | 307.2 [M+H]+ | 253.2, 271.2 | Varies with column and method |
| 4α-hydroxyandrosterone (4OH-A) | LC-MS/MS | 307.2 [M+H]+ | 253.2, 271.2 | Varies with column and method |
Note: Retention times are highly dependent on the specific chromatographic conditions and column used. The provided m/z values are for guidance and should be optimized for the specific instrument.
Table 2: Typical Endogenous Concentrations of Steroids in Urine
| Steroid | Typical Concentration Range (ng/mL) | Notes |
| This compound | 0.5 - 20 | Concentrations above this range may be considered suspicious and require IRMS confirmation. |
| Testosterone | Varies significantly with sex and age | Used in the Testosterone/Epitestosterone (T/E) ratio. |
| Epitestosterone | Varies | Used in the T/E ratio. |
| Androsterone | Varies | A key component of the steroid profile. |
| Etiocholanolone | Varies | A key component of the steroid profile. |
Source: Adapted from WADA technical documents and related publications.[1][2][4][9][10][11][12]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
-
Sample Preparation (Hydrolysis and Extraction)
-
To 2 mL of urine, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1-3 hours to hydrolyze steroid glucuronides.[13]
-
Cool the sample and add 250 µL of 20% K₂CO₃/KHCO₃ buffer (pH 9.6).
-
Perform liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization
-
To the dried extract, add 100 µL of a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithioerythritol.[3]
-
Incubate at 60°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis
-
GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable for steroid analysis.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 2 minutes, then ramp to 320°C at 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis, focusing on the characteristic ions of the this compound-TMS derivative.
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation (Extraction)
-
To 1 mL of urine, add an appropriate internal standard (e.g., deuterated this compound).
-
Perform solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the urine sample.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC Column: A C18 or biphenyl reversed-phase column is commonly used for steroid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroids, followed by a re-equilibration step.
-
MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two MRM transitions for both this compound and its internal standard for confident identification and quantification.
-
Visualizations
Caption: Endogenous formation of this compound and its isomers from Androstenedione.
Caption: General workflow for the analysis of this compound in urine samples.
References
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. mdpi.com [mdpi.com]
- 4. wada-ama.org [wada-ama.org]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. Reference ranges for urinary concentrations and ratios of endogenous steroids, which can be used as markers for steroid misuse, in a Caucasian population of athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population reference ranges of urinary endogenous sulfate steroids concentrations and ratios as complement to the steroid profile in sports antidoping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
minimizing off-target effects of Formestane in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formestane. The information is designed to help minimize off-target effects and ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (4-hydroxyandrostenedione) is a second-generation, steroidal aromatase inhibitor.[1] Its primary mechanism of action is the irreversible inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens.[1][2][3] this compound acts as a "suicide inhibitor," meaning it is converted by the aromatase enzyme into a reactive intermediate that binds covalently to the enzyme, leading to its permanent inactivation.[4] This prevents the production of estrogens, which is crucial for the growth of estrogen receptor-positive (ER+) cancers.[1]
Q2: What are the known off-target effects of this compound?
This compound is considered a highly selective aromatase inhibitor.[4] Clinical studies have shown that it does not significantly impact other hormone synthetic pathways.[4] However, researchers should be aware of the following potential off-target effect:
-
Weak Androgenic Activity: this compound is a prohormone of 4-hydroxytestosterone (B1222710), a steroid with weak androgenic properties. This metabolite can bind to the androgen receptor (AR), which could potentially influence experimental outcomes in androgen-sensitive systems.
Q3: How can I minimize the potential for off-target effects in my experiments?
Minimizing off-target effects is critical for accurate data interpretation. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that achieves maximal aromatase inhibition with minimal off-target engagement.
-
Use of Controls:
-
Negative Control: Include a structurally similar but inactive compound to ensure the observed effects are not due to the steroid scaffold itself.
-
Positive Control: Use a well-characterized aromatase inhibitor (e.g., Letrozole, Anastrozole) to benchmark the on-target effects.
-
Rescue Experiments: In cell-based assays, attempt to rescue the phenotype by adding back the downstream product of the target (e.g., estradiol) to confirm the effect is due to aromatase inhibition.
-
-
Cell Line Selection: Choose cell lines that are well-characterized in terms of their steroid hormone receptor expression and signaling pathways. Be aware of the androgen receptor status of your cell line if androgenic effects are a concern.
-
Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as siRNA or CRISPR-Cas9 mediated knockdown of aromatase, to confirm that the observed phenotype is a direct result of targeting aromatase.
-
IC50 (Half-maximal inhibitory concentration): This is a measure of the functional potency of an inhibitor and represents the concentration required to inhibit a biological process (e.g., enzyme activity) by 50%. It is dependent on experimental conditions.
-
Kd (Dissociation constant): This is a measure of the binding affinity between a ligand and its target. A lower Kd indicates a tighter binding interaction.
A traditional Kd value is not typically reported for this compound because it is an irreversible inhibitor.[2][3] The covalent bond it forms with aromatase means the binding is not a reversible equilibrium, which is what Kd measures. The potency of irreversible inhibitors is often characterized by kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I).
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent aromatase inhibition between experiments. | 1. This compound Degradation: Instability in cell culture media or improper storage. 2. Cell Culture Variability: Differences in cell passage number, confluency, or health. 3. Reagent Preparation: Inconsistent preparation of this compound working solutions. | 1. Prepare fresh this compound solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 3. Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before further dilution in media. |
| Observed phenotype does not align with expected effects of estrogen deprivation. | 1. Off-Target Androgenic Effects: The weak androgenic activity of the 4-hydroxytestosterone metabolite may be influencing the cellular response. 2. Cell Line Insensitivity: The chosen cell line may not be sensitive to estrogen deprivation. 3. Compensatory Signaling: Upregulation of alternative signaling pathways in response to long-term aromatase inhibition. | 1. Test for androgenic effects by co-treating with an androgen receptor antagonist (e.g., Bicalutamide). 2. Confirm the estrogen-responsiveness of your cell line. 3. Perform shorter-term experiments or analyze early time points to minimize the impact of compensatory mechanisms. |
| High background in in vitro aromatase activity assays. | 1. Non-specific substrate conversion: Other enzymes in the cell lysate or microsomal preparation may be metabolizing the substrate. 2. Contaminated reagents. | 1. Use a specific aromatase inhibitor as a control to determine the proportion of substrate conversion attributable to aromatase. 2. Ensure all buffers and reagents are freshly prepared and of high purity. |
| Low signal or high variability in cell-based assays. | 1. Suboptimal Cell Seeding Density: Too few or too many cells can lead to poor signal-to-noise ratio. 2. Edge Effects in Microplates: Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. 3. Incomplete Solubilization of this compound: Precipitation of the compound in the culture media. | 1. Perform a cell titration experiment to determine the optimal seeding density for your assay. 2. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. 3. Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. |
Data Presentation
Table 1: this compound On-Target and Off-Target Activity
| Target | Metric | Value | Notes |
| Aromatase (CYP19A1) | IC50 | 80 nM | This value represents the concentration of this compound required to inhibit 50% of aromatase enzymatic activity in vitro. |
| Androgen Receptor (AR) | IC50 | 18.16 nM (for 4-hydroxytestosterone) | This is the IC50 for the active metabolite of this compound, 4-hydroxytestosterone, binding to the androgen receptor. The affinity of this compound itself for the AR is significantly lower (<1% that of DHT). |
Experimental Protocols
Protocol 1: In Vitro Aromatase Activity Assay (Fluorometric)
This protocol is adapted from commercially available aromatase activity assay kits and is designed to measure the inhibitory effect of this compound on recombinant human aromatase.
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH regenerating system
-
Assay buffer
-
This compound
-
DMSO (vehicle)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Methodology:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is low (e.g., <0.5%).
-
Prepare reaction mixture: In each well of the 96-well plate, add the assay buffer, NADPH regenerating system, and the appropriate concentration of this compound or vehicle control.
-
Initiate the reaction: Add the recombinant aromatase enzyme to each well and pre-incubate for a short period at 37°C.
-
Add substrate: Add the fluorogenic substrate to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).
-
Data analysis: Determine the rate of reaction for each concentration of this compound. Plot the reaction rate against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Androgenic Effects in Cell Culture
This protocol is designed to determine if this compound elicits an androgenic response in a cell-based model.
Materials:
-
An androgen-responsive cell line (e.g., LNCaP)
-
Appropriate cell culture medium and supplements
-
This compound
-
Dihydrotestosterone (DHT) as a positive control for androgenic activity
-
An androgen receptor antagonist (e.g., Bicalutamide) as a negative control
-
A reporter gene assay system for androgen receptor activity (e.g., PSA-luciferase) or a proliferation assay (e.g., MTT or CellTiter-Glo)
-
96-well clear or white microplates
-
Luminometer or spectrophotometer
Methodology:
-
Cell Seeding: Seed the androgen-responsive cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Hormone Deprivation: The following day, replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous steroid hormones. Incubate for 24-48 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound, DHT (positive control), and this compound in combination with Bicalutamide. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe a response (e.g., 48-72 hours for proliferation or 24 hours for reporter gene expression).
-
Assay Measurement:
-
Reporter Gene Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Proliferation Assay: Add the appropriate reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the data to the vehicle control. Compare the response induced by this compound to that of DHT. A significant increase in signal with this compound treatment, which is blocked by co-treatment with Bicalutamide, would indicate an androgenic off-target effect.
Visualizations
Caption: Mechanism of action of this compound as an irreversible aromatase inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes in this compound experiments.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Formestane Degradation: A Technical Support Guide for Researchers
This technical support center provides comprehensive information on the degradation pathways and byproducts of formestane, designed for researchers, scientists, and drug development professionals. The following question-and-answer format addresses common experimental challenges and provides detailed insights into the metabolic fate of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
Phase I metabolism is mainly reductive and oxidative. Key reactions include the reduction of the A-ring and the 17-keto group. This results in the formation of several hydroxylated and reduced metabolites.
Phase II metabolism involves the conjugation of Phase I metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.
Q2: What are the major known byproducts of this compound degradation?
The principal byproducts of this compound are its metabolites. The most significant and frequently monitored metabolites are:
-
4α-hydroxy-epiandrosterone (4OH-EA)
-
4α-hydroxy-androsterone (4OH-A)
-
4-O-glucuronide of this compound
-
3-O-sulfates of 3β,4β-dihydroxy-5α-androstane-17-one and 3α,4β-dihydroxy-5α-androstane-17-one
-
4-hydroxytestosterone (17-hydroxylated analog)
-
4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione (oxidation products)
The formation and relative abundance of these metabolites can vary depending on the route of administration (oral vs. transdermal).
Q3: Are there any known degradation pathways for this compound under experimental stress conditions?
Currently, there is a lack of published studies detailing the forced degradation of this compound under standard stress conditions such as acidic, basic, oxidative, photolytic, or thermal stress. Therefore, the specific degradation byproducts and pathways under these experimental conditions have not been characterized. Researchers are advised to perform their own stability-indicating studies to understand the behavior of this compound in their specific experimental setups.
Troubleshooting Guides
Issue 1: Difficulty in Detecting and Quantifying this compound Metabolites
Potential Cause: Low concentration of metabolites, matrix effects from the biological sample (e.g., urine), or inadequate analytical methodology.
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure efficient hydrolysis of conjugated metabolites (glucuronides and sulfates) using β-glucuronidase.
-
Optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances from the matrix.
-
-
Analytical Method:
-
For GC-MS analysis, ensure complete derivatization (e.g., trimethylsilylation) to improve volatility and chromatographic performance.
-
For LC-MS/MS analysis, optimize the ionization source parameters and select appropriate precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Use an appropriate internal standard to correct for variations in sample preparation and instrument response.
-
Issue 2: Co-elution of this compound with Other Endogenous Steroids
Potential Cause: Similar chemical structures and chromatographic behavior of this compound and other endogenous steroids can lead to poor separation.
Troubleshooting Steps:
-
Chromatographic Separation:
-
Optimize the GC or HPLC column and temperature gradient or mobile phase composition to improve the resolution between this compound and interfering compounds.
-
Consider using a longer analytical column or a column with a different stationary phase chemistry.
-
-
Mass Spectrometric Detection:
-
Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions.
-
For tandem mass spectrometry (MS/MS), select unique and specific fragment ions for this compound to minimize interference from other steroids.
-
Issue 3: Distinguishing Between Endogenous and Exogenous this compound
Potential Cause: this compound can be produced endogenously at low concentrations, making it challenging to confirm its exogenous administration in anti-doping analysis.
Troubleshooting Steps:
-
Isotope Ratio Mass Spectrometry (IRMS):
-
IRMS is the definitive method to determine the origin of this compound by measuring the carbon isotope ratio (¹³C/¹²C). Synthetic this compound has a different isotopic signature compared to endogenously produced this compound.
-
-
Metabolite Ratios:
-
The ratio of specific metabolites, such as 4OH-EA to this compound, can be indicative of the route of administration and help in distinguishing between endogenous production and exogenous use.
-
Data Presentation
Table 1: Key Metabolites of this compound
| Metabolite Name | Abbreviation | Chemical Name | Phase of Metabolism |
| 4α-hydroxy-epiandrosterone | 4OH-EA | 3β,4α-dihydroxy-5α-androstan-17-one | Phase I |
| 4α- |
Technical Support Center: Enhancing Detection Sensitivity of Formestane Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the detection sensitivity of Formestane and its metabolites. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that should be targeted for sensitive detection?
A1: For enhanced and prolonged detection, it is recommended to monitor specific metabolites in addition to the parent drug, this compound (4-hydroxyandrost-4-ene-3,17-dione). Key metabolites identified in urine include:
-
4α-hydroxy-epiandrosterone (4OH-EA) and 4α-hydroxy-androsterone (4OH-A) : These are the main specific metabolites of this compound.[1] Monitoring these can help in identifying this compound administration.[1]
-
3β,4α-dihydroxy-5α-androstan-17-one (4α-hydroxy-epiandrosterone) : Including this metabolite in routine GC-MS procedures has been shown to be diagnostic for this compound abuse.[2]
-
4-hydroxytestosterone (M1) : In studies on horses, this metabolite, found in the glucuronide-conjugated fraction, provided the longest detection time (up to 34 hours post-administration).[3]
-
Other identified metabolites include stereoisomers like 3β,4β-dihydroxy-5β-androstan-17-one (M2b) and 3α,4α-dihydroxy-5α-androstan-17-one (M2d).[3]
Q2: Is it necessary to differentiate between endogenous and exogenous this compound?
A2: Yes, this is a critical consideration. Traces of this compound can be produced endogenously, with typical concentrations in urine ranging from 0.5-20 ng/mL.[1][4] Therefore, regulatory bodies like the World Anti-Doping Agency (WADA) mandate confirmation by Isotope Ratio Mass Spectrometry (IRMS) to establish the exogenous origin of this compound in anti-doping contexts.[2][4] Monitoring the ratio of metabolites like 4OH-EA to the parent this compound can also help distinguish between endogenous production and exogenous administration, potentially reducing the need for IRMS confirmation.[4][5]
Q3: Which analytical technique is more sensitive for this compound metabolite detection: GC-MS or LC-MS/MS?
A3: Both GC-MS and LC-MS/MS are powerful techniques for analyzing this compound and its metabolites.[1]
-
GC-MS is a widely used and robust method, often requiring derivatization of the analytes to improve volatility and chromatographic properties.[4]
-
LC-MS/MS can offer high sensitivity and specificity without the need for derivatization, which can simplify sample preparation.[6][7] For some applications, LC-MS/MS has been shown to have lower detection limits compared to GC-MS.[6] The choice of technique may depend on the specific metabolites being targeted, the available instrumentation, and the desired sample throughput.
Q4: What is derivatization and why is it important for GC-MS analysis of this compound metabolites?
A4: Derivatization is a chemical modification of analytes to enhance their analytical properties. For GC-MS analysis of steroids like this compound and its metabolites, derivatization is crucial for several reasons:
-
Increases Volatility : Steroids are often not volatile enough for direct GC analysis. Derivatization converts polar functional groups (like hydroxyl and keto groups) into less polar, more volatile derivatives.
-
Improves Thermal Stability : It prevents the degradation of the analyte at the high temperatures used in the GC injector and column.
-
Enhances Mass Spectrometric Fragmentation : Derivatization can lead to characteristic fragmentation patterns, aiding in structural elucidation and improving detection sensitivity. The most common derivatization for steroids is trimethylsilylation (TMS), which forms TMS derivatives.[4]
Troubleshooting Guide
Q1: I am observing low signal intensity or cannot detect the target this compound metabolites. What are the possible causes and solutions?
A1: Low or no signal can be due to several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Inefficient Hydrolysis: If targeting conjugated metabolites (glucuronides or sulfates), ensure complete enzymatic hydrolysis. Check the activity of the β-glucuronidase enzyme and optimize incubation time and temperature (e.g., 1 hour at 55°C).[4]
-
Poor Extraction Recovery: Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the aqueous phase is optimal for the analytes and that the organic solvent is appropriate. For LLE, t-butylmethyl ether is a commonly used solvent.[4]
-
-
Derivatization (for GC-MS):
-
Incomplete Derivatization: Ensure the sample extract is completely dry before adding derivatization reagents, as moisture can deactivate them. Use fresh reagents and optimize the reaction time and temperature (e.g., 30 minutes at 70°C for TMS derivatization).[4]
-
Artifact Formation: Certain derivatization reagents can cause the formation of artifacts, which may reduce the yield of the desired derivative.[8] If this is suspected, consider using an alternative derivatization method, such as forming methyloxime-TMS derivatives.[8]
-
-
Instrumentation (GC-MS or LC-MS/MS):
-
Instrument Sensitivity: Check the overall performance and calibration of your mass spectrometer.
-
Chromatographic Issues: Poor peak shape or retention time shifts can lead to lower apparent signal. Inspect the column, injection port (for GC), and mobile phase (for LC).
-
Ion Suppression (LC-MS/MS): Matrix components from the sample can interfere with the ionization of the target analytes, reducing their signal. Improve sample cleanup or use a matrix-matched calibration curve to compensate.
-
Q2: My chromatographic peaks for different this compound metabolites are not well-separated. How can I improve the resolution?
A2: Poor chromatographic resolution can compromise accurate quantification. Consider the following adjustments:
-
For GC-MS:
-
Temperature Program: Optimize the GC oven temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium) to be closer to the optimal linear velocity for your column.
-
Column Choice: Ensure you are using a column with appropriate polarity for steroid analysis (e.g., a non-polar or mid-polar column).
-
-
For LC-MS/MS:
-
Mobile Phase Gradient: Modify the gradient profile of your mobile phase. A shallower gradient can enhance the separation of isomers.
-
Mobile Phase Composition: Experiment with different solvent compositions or additives (e.g., formic acid) to alter the selectivity.[6]
-
Column Chemistry: Consider using a different column with a different stationary phase (e.g., C18, PFP) to achieve better separation.[9]
-
Q3: I am getting interfering peaks in my chromatogram. What is the source and how can I eliminate them?
A3: Interfering peaks can originate from the sample matrix, reagents, or sample preparation steps.
-
Matrix Interference: Biological samples like urine are complex. Enhance your sample cleanup procedure using SPE or a more selective LLE protocol.[10][11]
-
Reagent Contamination: Run a blank sample containing only the solvents and reagents to check for contamination. Use high-purity solvents and reagents.
-
Co-eluting Endogenous Compounds: Some endogenous steroids may have similar retention times and mass spectra to this compound metabolites. To address this, using tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions can significantly improve selectivity and reduce interferences.[4][12] For example, a co-eluting compound with 2α-hydroxyandrostenedione can interfere with this compound detection in GC-MS, which can be resolved using specific MRM transitions in GC-MS/MS.[12]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Metabolites in Urine
This protocol is a generalized procedure based on common practices in anti-doping laboratories.[4]
-
Sample Preparation:
-
To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7).
-
Add 50 µL of an internal standard solution (e.g., 17α-methyltestosterone).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture for 1 hour at 55°C to hydrolyze conjugated metabolites.
-
-
Extraction:
-
After hydrolysis, add 0.5 mL of carbonate/bicarbonate buffer (20% w/w).
-
Perform a liquid-liquid extraction with 5 mL of t-butylmethyl ether. Vortex and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add a suitable derivatization agent to form trimethylsilyl (B98337) (TMS) derivatives (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol).
-
Incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: HP-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 180°C, ramp to 240°C at 3°C/min, then to 310°C at 10°C/min.
-
-
MS Conditions:
-
Operate in either full scan mode for metabolite identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[4]
-
-
Protocol 2: LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol is based on general methodologies for steroid analysis by LC-MS/MS.[6][13]
-
Sample Preparation:
-
Perform enzymatic hydrolysis as described in the GC-MS protocol.
-
Conduct solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM). Precursor and product ions for each metabolite need to be optimized.
-
-
Quantitative Data Summary
The following table summarizes quantitative data from a validation study for the GC-MS/MS analysis of this compound and its metabolites in urine.[4]
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (4OH-AED) | 5 - 500 | Estimated as 3x S(y/x) /b | Estimated as 10x S(y/x) /b |
| 4α-hydroxy-epiandrosterone (4OH-EA) | 5 - 500 | Estimated as 3x S(y/x) /b | Estimated as 10x S(y/x) /b |
| 4α-hydroxy-androsterone (4OH-A) | 5 - 500 | Estimated as 3x S(y/x) /b | Estimated as 10x S(y/x) /b |
Note: S(y/x) is the standard error of the curve and b is the slope of the calibration curve.[4]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. wada-ama.org [wada-ama.org]
- 2. Detection of this compound abuse by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic studies of this compound in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Metabolism of this compound in humans: Identification of urinary biomarkers for antidoping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Detection of new exemestane metabolites by liquid chromatography interfaced to electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of exemestane and 17β-hydroxyexemestane in human urine by gas chromatography/mass spectrometry: development and validation of a method using MO-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a rapid and sensitive LC-MS/MS method for determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide: application to human pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Formestane Clinical Application: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the clinical and experimental application of Formestane.
Frequently Asked Questions (FAQs)
1. What are the primary challenges associated with the clinical use of this compound?
The main challenges in the clinical application of this compound include:
-
Intramuscular Route of Administration: Unlike many other aromatase inhibitors, this compound requires intramuscular injection, which can be inconvenient for long-term treatment.[1] This has been a significant factor in it not being a first-line therapy compared to orally administered drugs like tamoxifen (B1202).[1]
-
Adverse Effects: Common side effects include local reactions at the injection site, hot flashes, joint pain, fatigue, and mood changes.[2][3] More severe, though less common, side effects can include decreased bone mineral density and potential impacts on liver function.[2]
-
Drug Resistance: As with other endocrine therapies, the development of resistance to this compound is a significant clinical challenge.[4][5]
-
Pharmacokinetic Profile: While the intramuscular depot formulation allows for sustained release, the drug itself has a rapid clearance when administered intravenously.[6][7]
-
Limited Efficacy as First-Line Treatment: In some studies, this compound has not shown superiority over tamoxifen in all aspects when used as a first-line treatment for advanced breast cancer.[1]
2. What is the mechanism of action of this compound?
This compound is a steroidal, irreversible aromatase inhibitor.[8][9] It acts as a "suicide inhibitor" by binding permanently to the aromatase enzyme, which is responsible for converting androgens into estrogens.[8] This irreversible binding leads to the degradation of the enzyme and a sustained reduction in estrogen levels, which is crucial for treating hormone-receptor-positive breast cancer.[8]
3. What are the known mechanisms of resistance to this compound and other aromatase inhibitors?
Resistance to aromatase inhibitors like this compound can be either de novo (pre-existing) or acquired.[4] Key mechanisms include:
-
Enhanced Estrogen Sensitivity: Cancer cells may become hypersensitive to low levels of estrogen, driven by increased cross-talk between growth factor signaling pathways (like HER2) and the estrogen receptor (ER) pathway.[4]
-
Upregulation of Growth Factor Signaling: Pathways such as the PI3K/AKT/mTOR and MAPK pathways can become activated, promoting tumor growth independently of estrogen.[10][11]
-
Estrogen Receptor Mutations: Mutations in the ESR1 gene can lead to a constitutively active estrogen receptor that does not require estrogen for activation.
-
Altered Metabolism: Changes in the local tumor microenvironment can affect the metabolism of androgens, leading to increased local estrogen production.
Interestingly, there appears to be at least a partial non-cross-resistance between steroidal aromatase inhibitors like this compound and non-steroidal ones.[5]
Troubleshooting Guides
Problem 1: Managing Common Side Effects in a Clinical Trial Setting
| Symptom | Potential Cause | Troubleshooting/Management Strategies |
| Local Injection Site Reactions (pain, swelling, redness) | Irritation from the intramuscular injection. | - Rotate injection sites.- Apply a cold compress to the area post-injection.- Ensure proper injection technique. |
| Hot Flashes and Night Sweats | Estrogen deprivation.[2][12] | - Advise participants to wear layered clothing.- Suggest avoiding triggers like spicy foods and caffeine.- Consider non-hormonal medications for severe symptoms after consultation with the trial physician. |
| Musculoskeletal Symptoms (joint and muscle pain) | Estrogen deprivation affecting joints and connective tissues.[2][12] | - Encourage regular, low-impact exercise.- Over-the-counter pain relievers may be considered.- Physical therapy could be beneficial for persistent symptoms. |
| Fatigue | Hormonal changes and systemic effects of the drug.[2] | - Recommend a balanced diet and adequate hydration.- Encourage a regular sleep schedule.- Advise moderate physical activity as tolerated. |
| Mood Changes (anxiety, depression) | Impact of hormonal fluctuations on neurotransmitters.[2] | - Regular monitoring of mood is essential.- Recommend counseling or support groups.- In severe cases, psychiatric evaluation and treatment may be necessary. |
Problem 2: Addressing Suboptimal Therapeutic Response
| Observation | Potential Cause | Investigative Steps & Potential Solutions |
| Lack of Tumor Regression or Disease Progression | - De novo or acquired drug resistance.- Suboptimal dosing or administration schedule.- Incorrect patient selection (e.g., ER-negative tumor).[5] | - Confirm the estrogen receptor status of the tumor.- Investigate potential mechanisms of resistance through tumor biopsy and genomic analysis.- Evaluate the potential for combination therapy with agents targeting growth factor pathways (e.g., PI3K or mTOR inhibitors).- Consider switching to a non-steroidal aromatase inhibitor, as there may be a lack of complete cross-resistance.[5] |
| High Variability in Patient Response | - Differences in drug metabolism among individuals.- Genetic variations affecting drug targets or metabolic enzymes. | - Conduct pharmacokinetic studies to assess for variations in drug exposure.- Explore pharmacogenomic markers that may predict response. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Route of Administration | Intramuscular (depot) | [6] |
| Time to Cmax (after first i.m. dose) | 24-48 hours | [6][7] |
| Cmax (250 mg i.m. dose) | 48.0 ± 20.9 nmol/l | [6][7] |
| Plasma Concentration at 14 days | 2.3 ± 1.8 nmol/l | [6][7] |
| Terminal Elimination Half-life (i.v.) | 18 ± 2 min | [6][7] |
| Plasma Clearance (i.v.) | 4.2 ± 1.3 L/(h·kg) | [6][7] |
| Primary Route of Elimination | Metabolism (95% renal excretion of metabolites) | [6][7] |
Table 2: Clinical Efficacy of this compound in Advanced Breast Cancer
| Endpoint | Value | Patient Population | Reference |
| Objective Response Rate | 20-30% | Heavily pretreated postmenopausal women | [1] |
| Disease Stabilization | 20-30% | Heavily pretreated postmenopausal women | [1][3] |
| Median Duration of Response | 8-14 months | Heavily pretreated postmenopausal women | [1] |
| Objective Response Rate (Phase II Study) | 23% | Previously treated postmenopausal women | [13] |
| Disease Stabilization (Phase II Study) | 29% | Previously treated postmenopausal women | [13] |
Experimental Protocols
Protocol 1: Assessment of Bone Mineral Density (BMD) in Patients Treated with this compound
This protocol is essential due to the known risk of bone loss with aromatase inhibitors.[2][14]
-
Objective: To monitor changes in bone mineral density in patients receiving this compound.
-
Methodology:
-
Patient Population: Postmenopausal women with hormone receptor-positive breast cancer scheduled to receive this compound.
-
Baseline Assessment: Perform a baseline dual-energy X-ray absorptiometry (DXA) scan of the lumbar spine and total hip prior to initiating treatment.
-
Supplementation: All patients should receive daily calcium and vitamin D supplements as per standard guidelines.
-
Follow-up Assessments: Repeat DXA scans every 12-24 months during treatment.
-
Data Analysis: Calculate the percentage change in BMD from baseline at each follow-up time point.
-
Intervention: For patients who develop osteoporosis (T-score ≤ -2.5), initiation of bisphosphonate therapy should be considered.[14]
-
Protocol 2: In Vitro Assay for Aromatase Inhibition
-
Objective: To determine the inhibitory potential of this compound or its analogues on aromatase activity.
-
Methodology:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase.
-
Substrate: [1β-³H]-Androstenedione.
-
Procedure:
-
Pre-incubate the aromatase enzyme with varying concentrations of this compound in a phosphate (B84403) buffer (pH 7.4) containing a cofactor (NADPH).
-
Initiate the reaction by adding the radiolabeled androstenedione (B190577) substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding chloroform.
-
Separate the aqueous phase (containing the released ³H₂O) from the organic phase.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce aromatase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. This compound. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of breast cancer and prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. komen.org [komen.org]
- 13. This compound in the treatment of advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatase inhibitors and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Formestane vs. Letrozole: A Comparative Guide to Estrogen Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of formestane and letrozole (B1683767), two aromatase inhibitors, in their efficacy at suppressing estrogen levels. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Introduction
This compound, a second-generation aromatase inhibitor, and letrozole, a third-generation inhibitor, are both potent drugs used to reduce estrogen levels, primarily in the context of hormone-receptor-positive breast cancer in postmenopausal women.[1] They function by inhibiting aromatase, the enzyme responsible for the conversion of androgens to estrogens.[2] However, they differ significantly in their chemical structure and mechanism of action, which in turn influences their potency and clinical efficacy. This compound is a steroidal, irreversible (Type I) inhibitor, while letrozole is a non-steroidal, reversible (Type II) inhibitor.[1][3] This guide delves into a detailed comparison of their performance, supported by experimental data.
Mechanism of Action
This compound, as a steroidal aromatase inhibitor, acts as a substrate analog to androstenedione. It binds to the active site of the aromatase enzyme and is processed to a reactive intermediate that binds covalently and irreversibly to the enzyme, leading to its permanent inactivation. This is often referred to as "suicide inhibition."[3][4]
Letrozole, a non-steroidal inhibitor, reversibly binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme.[5] This competitive binding blocks the active site of the enzyme, preventing the conversion of androgens to estrogens.[5]
Signaling Pathway of Aromatase Inhibition
Caption: Mechanism of steroidal and non-steroidal aromatase inhibitors.
Comparative Efficacy in Estrogen Suppression
Direct head-to-head clinical trials comparing the estrogen-suppressing effects of this compound and letrozole are scarce in the available literature. However, data from separate studies provide insights into their relative potencies.
Quantitative Data on Estrogen Suppression
| Drug | Dosage | Estrogen Measured | Percent Suppression | Study Reference |
| This compound | 250 mg IM every 2 weeks | Estradiol | 58% (mean fall) | [6] |
| 250 mg or 500 mg IM fortnightly | Estradiol | >40% from baseline | [7] | |
| Letrozole | 2.5 mg/day | Estradiol, Estrone, Estrone Sulfate | 75-95% from baseline | [8] |
| 2.5 mg/day | Aromatase Activity | >98.9% inhibition | [9] | |
| 2.5 mg/day | Estradiol & Estrone | Often below limit of detection | [10][11] |
In Vitro Potency
Experimental Protocols
The following are summaries of the methodologies from key studies that provide data on the estrogen-suppressing effects of this compound and letrozole.
This compound Clinical Trial Methodology (Summarized)
-
Study Design: A randomized, comparative trial in postmenopausal women with advanced breast cancer.[6]
-
Patient Population: Postmenopausal women with advanced breast cancer.[6]
-
Intervention: Patients were randomized to receive either intramuscular this compound (250 mg every 2 weeks) or oral anastrozole (B1683761) (1 mg once daily).[6]
-
Data Collection: Serum estradiol levels were measured at baseline and at weeks 1, 2, and 4.[6]
-
Analytical Method: The specific assay used for estradiol measurement was not detailed in the abstract.[6]
Letrozole Clinical Trial Methodology (Summarized)
-
Study Design: A prospective trial in postmenopausal breast cancer patients starting adjuvant letrozole.[10]
-
Patient Population: Postmenopausal women with breast cancer.[10]
-
Intervention: Patients received adjuvant letrozole.[10]
-
Data Collection: Serum samples were collected at baseline, and after three and twelve months of treatment.[10]
-
Analytical Method: A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the analysis of estradiol and estrone, with a lower limit of quantification (LLOQ) of 5 pmol/L.[10]
Experimental Workflow for a Typical Aromatase Inhibitor Clinical Trial
Caption: Generalized workflow of a clinical trial for aromatase inhibitors.
Clinical Considerations and Cross-Resistance
An interesting clinical observation is the lack of complete cross-resistance between steroidal and non-steroidal aromatase inhibitors.[15] Studies have shown that patients with metastatic breast cancer who have progressed on a non-steroidal AI, such as letrozole, may still achieve a clinical benefit when treated with a steroidal AI like this compound.[1][15] This suggests that the different mechanisms of enzyme interaction may be clinically relevant.
Logical Relationship of Sequential AI Treatment
Caption: Logical flow of sequential therapy with different AI classes.
Conclusion
Based on the available data, letrozole, a third-generation non-steroidal aromatase inhibitor, demonstrates a higher potency and achieves a greater degree of estrogen suppression compared to this compound, a second-generation steroidal inhibitor. The development of highly sensitive analytical methods, such as LC-MS/MS, has been crucial in quantifying the profound estrogen suppression achieved by third-generation AIs like letrozole.[10][11]
The distinct mechanisms of action—irreversible inactivation by this compound and reversible inhibition by letrozole—are significant for drug development and clinical application. The observation of a lack of complete cross-resistance between these two classes of aromatase inhibitors provides a rationale for sequential therapy in a clinical setting. For researchers and drug development professionals, the differences in potency, mechanism of action, and clinical outcomes between this compound and letrozole underscore the importance of continued investigation into the nuances of aromatase inhibition for the development of more effective and targeted therapies.
References
- 1. An endocrine and pharmacokinetic study of four oral doses of this compound in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Superior suppression of serum estrogens during neoadjuvant breast cancer treatment with letrozole compared to exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of exemestane and letrozole therapy on plasma concentrations of estrogens in a randomized trial of postmenopausal women with breast cancer | Semantic Scholar [semanticscholar.org]
- 6. A randomised comparison of oestrogen suppression with anastrozole and this compound in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an effective first-line endocrine treatment for advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Effects of letrozole on serum estradiol and estrone in postmenopausal breast cancer patients and tolerability of treatment: a prospective trial using a highly sensitive LC-MS/MS (liquid chromatography-tandem mass spectrometry) method for estrogen measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of letrozole on serum estradiol and estrone in postmenopausal breast cancer patients and tolerability of treatment: a prospective trial using a highly sensitive LC–MS/MS (liquid chromatography–tandem mass spectrometry) method for estrogen measurement | springermedizin.de [springermedizin.de]
- 12. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicenter, phase II trial of exemestane as third-line hormonal therapy of postmenopausal women with metastatic breast cancer. Aromasin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pilot study of this compound in postmenopausal women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a steroidal aromatase inhibitor after failure of non-steroidal aromatase inhibitors (anastrozole and letrozole): is a clinical benefit still achievable? - PubMed [pubmed.ncbi.nlm.nih.gov]
Formestane vs. Anastrozole: A Comparative Analysis of Aromatase Inhibitors on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Formestane and Anastrozole, two critical aromatase inhibitors utilized in the treatment of hormone receptor-positive breast cancer. The focus is an objective evaluation of their effects on tumor growth, supported by available experimental data. This document outlines their mechanisms of action, presents quantitative comparisons, details relevant experimental methodologies, and visualizes the key signaling pathway.
Mechanism of Action: Steroidal vs. Non-Steroidal Aromatase Inhibition
Both this compound and Anastrozole function by inhibiting the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens.[1] By reducing estrogen levels, these drugs effectively slow the growth of estrogen-receptor-positive (ER+) breast cancer cells. However, they belong to different classes of aromatase inhibitors, which dictates their mode of interaction with the enzyme.
This compound is a first-generation, steroidal, irreversible aromatase inhibitor.[2] As a steroidal inhibitor, it acts as a substrate analog to androstenedione, the natural substrate for aromatase.[2] It binds to the active site of the enzyme and is converted to a reactive intermediate that binds covalently and irreversibly, leading to permanent inactivation of the enzyme.[2] This "suicide inhibition" necessitates the synthesis of new enzyme for aromatase activity to be restored.
Anastrozole , a third-generation non-steroidal aromatase inhibitor, functions as a reversible, competitive inhibitor.[3] It binds to the heme group of the cytochrome P450 moiety of the aromatase enzyme, thereby blocking its catalytic activity without being metabolized.[3] This binding is not permanent, and the enzyme can regain function if the drug is cleared from the system.
Comparative Efficacy in Tumor Growth Inhibition
Estrogen Suppression
A randomized clinical trial directly compared the efficacy of Anastrozole and this compound in suppressing serum estradiol (B170435) levels in postmenopausal women with advanced breast cancer. The results demonstrated that Anastrozole provided a more consistent and significantly greater suppression of estradiol compared to this compound.
| Parameter | Anastrozole (1 mg/day, oral) | This compound (250 mg/2 weeks, i.m.) | p-value |
| Mean Estradiol Suppression | 79% | 58% | 0.0001 |
| Mean Estrone Suppression | 85% | 67% | 0.0043 |
| Mean Estrone Sulfate Suppression | 92% | 67% | 0.0007 |
Table 1: Comparative Estrogen Suppression in Postmenopausal Women with Advanced Breast Cancer. Data compiled from a randomized clinical trial.
Clinical Response
Clinical data provides insights into the real-world efficacy of these drugs in managing metastatic breast cancer. While not a direct comparison of tumor growth in a controlled experimental setting, clinical benefit and response rates reflect the overall impact on disease progression. Studies have evaluated the sequential use of these agents, suggesting a lack of complete cross-resistance between the steroidal and non-steroidal classes.[4][5]
| Drug | Patient Population | Clinical Benefit Rate (CR+PR+SD ≥ 6 months) | Notes |
| Anastrozole | Postmenopausal women with metastatic breast cancer (first-line after progression on other therapies) | 90.5% (in a cohort of 21 patients) | Median duration of clinical benefit was 12 months.[4] |
| This compound | Postmenopausal women with metastatic breast cancer (after progression on Anastrozole) | 55% (in a cohort of 20 patients) | Median duration of clinical benefit was 15 months.[5] |
| This compound | Postmenopausal women with advanced breast cancer (heavily pretreated) | Objective Response Rate: 20-30%; Disease Stabilization: 20-30% | Median duration of response was 8-14 months.[6] |
Table 2: Clinical Efficacy of Anastrozole and this compound in Advanced Breast Cancer. Data compiled from separate clinical trials.
Experimental Protocols
To provide a framework for evaluating aromatase inhibitors like this compound and Anastrozole, a representative experimental protocol for a breast cancer xenograft model is detailed below. This protocol is a composite based on methodologies commonly employed in preclinical oncology research.[7][8]
Objective: To evaluate the in vivo efficacy of Aromatase Inhibitor A versus Aromatase Inhibitor B on the growth of ER+ human breast cancer xenografts in ovariectomized immunodeficient mice.
1. Cell Culture and Animal Model:
- Cell Line: MCF-7 or T47D human breast cancer cells, which are ER-positive. For studies focusing on peripheral aromatization, cells may be transfected to overexpress aromatase (e.g., MCF-7Ca).[7]
- Animals: Female, athymic nude or SCID mice, 6-8 weeks old.
- Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment.
- Ovariectomy: Mice are surgically ovariectomized to mimic a postmenopausal state and eliminate endogenous ovarian estrogen production. A recovery period of at least one week is allowed.
2. Tumor Implantation:
- Cultured breast cancer cells are harvested during their exponential growth phase.
- A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a mixture of serum-free media and Matrigel (1:1 ratio) is prepared.
- The cell suspension is injected subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
- To support initial tumor growth, a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) may be implanted subcutaneously. This pellet is typically removed once tumors are established and before treatment initiation to create an estrogen-deprived environment where tumor growth relies on peripheral aromatization of an administered androgen substrate.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor growth is monitored bi-weekly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined average volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
- Androgen substrate (e.g., androstenedione) is administered daily via subcutaneous injection to serve as a precursor for estrogen synthesis by aromatase.
4. Drug Administration:
- Control Group: Receives vehicle control (e.g., saline, corn oil).
- This compound Group: Administered via intramuscular or subcutaneous injection at a specified dose and schedule (e.g., 250 mg/kg every two weeks).
- Anastrozole Group: Administered orally via gavage at a specified daily dose (e.g., 0.1-1 mg/kg).
5. Efficacy Evaluation:
- Tumor volumes and body weights are measured twice weekly throughout the study.
- At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a maximum allowable size), animals are euthanized.
- Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, and measurement of intratumoral estrogen levels).
6. Statistical Analysis:
- Tumor growth curves are plotted for each group.
- Statistical significance of differences in tumor volume and weight between treatment and control groups is determined using appropriate statistical tests (e.g., ANOVA, t-test).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of aromatase inhibitors and a typical workflow for a preclinical xenograft study.
Caption: Mechanism of Aromatase Inhibition by this compound and Anastrozole.
Caption: Experimental Workflow for a Breast Cancer Xenograft Model.
Conclusion
Both this compound and Anastrozole are effective aromatase inhibitors that play a crucial role in the management of ER+ breast cancer by reducing estrogen levels and thereby inhibiting tumor growth. Anastrozole, a third-generation non-steroidal inhibitor, demonstrates more potent and consistent suppression of estrogen levels compared to the first-generation steroidal inhibitor, this compound. While direct preclinical comparisons of their impact on tumor volume are scarce, the available clinical data on estrogen suppression and patient outcomes suggest a significant anti-tumor effect for both agents. The lack of complete cross-resistance between the two classes also provides a rationale for their sequential use in the clinical setting. Further head-to-head preclinical studies would be beneficial to provide a more definitive quantitative comparison of their direct effects on tumor growth.
References
- 1. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. elementsarms.com [elementsarms.com]
- 4. Is there a benefit by the sequence anastrozole-formestane for postmenopausal metastatic breast cancer women? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a steroidal aromatase inhibitor after failure of non-steroidal aromatase inhibitors (anastrozole and letrozole): is a clinical benefit still achievable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Formestane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance analytical method for the quantification of Formestane against a well-established conventional method. The data presented herein is intended to guide researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on performance, efficiency, and adherence to rigorous validation standards.
This compound, a potent and irreversible aromatase inhibitor, is a critical compound in both pharmaceutical research and anti-doping control. The accurate and precise quantification of this compound in biological matrices is paramount for clinical trials, pharmacokinetic studies, and regulatory compliance. This guide outlines the validation of a novel Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method and compares its performance against a traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method.
Comparative Analysis of Analytical Method Performance
The following tables summarize the key validation parameters for the novel UHPLC-HRMS method and a conventional GC-MS/MS method for the analysis of this compound in human urine. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | Novel UHPLC-HRMS Method | Conventional GC-MS/MS Method |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.999) | 5 - 500 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.05 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% | 92.7% - 105.8% |
| Precision (RSD%) | ||
| - Intra-day | < 3.5% | < 8.0% |
| - Inter-day | < 5.0% | < 12.0% |
| Selectivity/Specificity | High (High-resolution mass analysis) | Moderate (potential interferences) |
| Sample Throughput | High (Approx. 10 min/sample) | Low (Approx. 30 min/sample) |
Experimental Protocols
Novel Method: Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
This method offers enhanced sensitivity, selectivity, and speed for the quantification of this compound.
a. Sample Preparation:
-
To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., this compound-d4).
-
Add 500 µL of phosphate (B84403) buffer (pH 7.0) and 20 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 55°C for 1 hour to ensure complete hydrolysis of this compound glucuronide.
-
Perform a liquid-liquid extraction (LLE) with 3 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
b. UHPLC-HRMS Conditions:
-
UHPLC System: High-performance system with a binary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
-
Scan Mode: Full scan with a resolution of 70,000.
-
Data Acquisition: Monitoring the exact mass of the protonated this compound molecule.
Conventional Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
A widely used and robust method for the detection of this compound, particularly in anti-doping applications.
a. Sample Preparation:
-
To 2 mL of urine, add 50 µL of an internal standard (e.g., methyltestosterone).
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.
-
Incubate at 55°C for 1 hour.
-
Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness under nitrogen at 40°C.
-
Derivatize the residue by adding 50 µL of MSTFA/NH4I/ethanethiol and heating at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
b. GC-MS/MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 180°C, hold for 1 minute.
-
Ramp to 240°C at 20°C/min.
-
Ramp to 310°C at 40°C/min, hold for 3 minutes.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound-TMS derivative.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the systematic process for validating a new analytical method, ensuring its suitability for the intended purpose.
Caption: Workflow for the validation of a new analytical method.
Mechanism of Action: this compound's Signaling Pathway
The diagram below illustrates the mechanism by which this compound acts as an aromatase inhibitor, reducing estrogen synthesis. This compound is a type of irreversible inhibitor, also known as a "suicide inhibitor," because it permanently binds to and inactivates the aromatase enzyme.
Caption: this compound's mechanism of action as an aromatase inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
Formestane vs. Exemestane: A Comparative Guide to Steroidal Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two steroidal aromatase inhibitors, formestane and exemestane (B1683764). Both drugs have been utilized in the management of hormone receptor-positive breast cancer in postmenopausal women. This document synthesizes experimental data to compare their mechanisms of action, biochemical potency, pharmacokinetic profiles, clinical efficacy, and safety profiles.
Introduction: The Role of Steroidal Aromatase Inhibitors
Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. In postmenopausal women, the peripheral aromatization of androgens is the primary source of circulating estrogens. By inhibiting aromatase, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent breast cancer cells. This compound and exemestane are classified as Type I, irreversible steroidal aromatase inhibitors. They act as analogues of the natural substrate, androstenedione (B190577), and bind irreversibly to the aromatase enzyme, leading to its permanent inactivation in a process often termed "suicide inhibition".[1][2][3][4][5]
Mechanism of Action: Irreversible Inhibition
Both this compound and exemestane share a common mechanism of action. They are recognized by the aromatase enzyme as substrates and are subsequently converted to reactive intermediates that bind covalently to the enzyme's active site.[1][5][6] This covalent modification leads to the irreversible inactivation of the enzyme.[1][5][6] The enzyme is then targeted for degradation, and restoration of aromatase activity requires de novo enzyme synthesis.
Chemical and Physical Properties
This compound and exemestane are both androstenedione analogues. Key differences in their chemical structures contribute to their distinct pharmacological properties.
| Property | This compound | Exemestane |
| Chemical Name | 4-hydroxyandrost-4-ene-3,17-dione[7] | 6-methylenandrosta-1,4-diene-3,17-dione[8] |
| Molecular Formula | C₁₉H₂₆O₃[9][10] | C₂₀H₂₄O₂[8][11] |
| Molecular Weight | 302.41 g/mol [9][10] | 296.40 g/mol [11][12] |
| Chemical Structure |
Biochemical Potency: A Quantitative Comparison
The inhibitory potency of this compound and exemestane against aromatase has been determined in various in vitro studies. While a direct head-to-head comparison in the same study is ideal for eliminating inter-laboratory variability, the available data provides a strong indication of their relative potencies.
| Parameter | This compound | Exemestane |
| Ki (inhibition constant) | 27 nM (in human placental microsomes)[13] | 4.3 nM (in human placental enzyme)[2] |
| IC₅₀ (half maximal inhibitory concentration) | 30-50 nM (typical range in in vitro assays)[1] | 0.23 µM[14], 27 nM[14], 1.3 µM[12] |
| Inactivation Constant (Kinact) | Similar to exemestane[2] | 26–66 nM[2] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as the enzyme source and substrate concentration.
Pharmacokinetic Profiles
A key differentiator between this compound and exemestane lies in their pharmacokinetic properties, particularly oral bioavailability, which has significant implications for their clinical administration.
| Parameter | This compound | Exemestane |
| Administration | Intramuscular injection[9] | Oral[15] |
| Oral Bioavailability | Poor | Rapidly absorbed orally[15] |
| Half-life | 18 ± 2 min (intravenous)[16] | Approximately 24 hours[15] |
| Metabolism | Hepatic, mainly reductive | Extensively metabolized, primarily by CYP3A4[15][17] |
| Excretion | Primarily renal as metabolites[16] | Urine and feces[15] |
Clinical Efficacy
This compound:
-
In a phase III trial comparing this compound (250 mg IM every 2 weeks) with tamoxifen (B1202) (30 mg/day orally) as first-line therapy for advanced breast cancer, the objective response rates were 33% for this compound and 37% for tamoxifen, with no statistically significant difference.[18]
-
The median duration of response was 15 months for this compound and 20 months for tamoxifen.[18]
Exemestane:
-
A phase III trial comparing exemestane (25 mg/day orally) with tamoxifen as first-line treatment for metastatic breast cancer showed a higher overall response rate for exemestane (46% vs. 31%).[7] The median progression-free survival was also longer with exemestane (9.9 months vs. 5.8 months).[7]
-
In the Intergroup Exemestane Study (IES), switching to exemestane after 2-3 years of adjuvant tamoxifen significantly improved disease-free survival compared to continuing with tamoxifen for a total of 5 years.[19]
-
A large phase III trial (MA.27) directly compared exemestane to the non-steroidal aromatase inhibitor anastrozole (B1683761) as upfront adjuvant therapy and found no significant difference in efficacy between the two.[19][20]
Safety and Tolerability: A Comparative Overview
Both this compound and exemestane are generally well-tolerated, with side effect profiles largely attributable to estrogen deprivation.
| Side Effect Category | This compound | Exemestane |
| Common Side Effects | Local reactions at the injection site, hot flashes, nausea, dizziness.[5] | Hot flashes, fatigue, arthralgia (joint pain), headache, insomnia, increased sweating.[4] |
| Androgenic Effects | Minor androgenic component, reflected in a dose-related fall in SHBG levels, but not associated with clinical androgenic side effects.[5] | Has androgenic properties, which may lead to side effects such as acne and weight gain, though generally at higher doses.[20] |
| Bone Health | Potential for bone loss due to estrogen deprivation. | Associated with an increased risk of osteoporosis and bone fractures.[18] |
| Cardiovascular | Generally well-tolerated. | Cardiovascular events have been reported, but a large comparative trial with anastrozole showed no significant difference.[20] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This section outlines a typical experimental protocol for determining the inhibitory potential of compounds like this compound and exemestane on aromatase activity.
Objective: To determine the IC₅₀ value of this compound and exemestane for the inhibition of aromatase.
Materials:
-
Human placental microsomes (source of aromatase enzyme)[1]
-
[1β-³H]-Androstenedione (radiolabeled substrate)[1]
-
NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[4]
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compounds (this compound, exemestane) dissolved in a suitable solvent (e.g., DMSO)
-
Chloroform or other suitable organic solvent to stop the reaction
-
Charcoal-dextran suspension
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare all buffers, the NADPH-generating system, and serial dilutions of the test inhibitors.
-
Reaction Setup: In appropriate tubes, combine the human placental microsomes, phosphate buffer, and the NADPH-generating system. Add varying concentrations of either this compound or exemestane to the respective tubes. Include control tubes with solvent only (no inhibitor).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione, to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent such as chloroform.
-
Separation of Product: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The product of the reaction, tritiated water ([³H]₂O), will be in the aqueous phase.
-
Removal of Unreacted Substrate: Treat the aqueous phase with a charcoal-dextran suspension to adsorb any remaining unreacted radiolabeled androstenedione. Centrifuge to pellet the charcoal.
-
Measurement of Radioactivity: Transfer an aliquot of the supernatant (containing the [³H]₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each inhibitor concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aromatase activity).
Conclusion
Both this compound and exemestane are effective irreversible steroidal aromatase inhibitors. Exemestane demonstrates higher biochemical potency in vitro and offers the significant clinical advantage of oral bioavailability, which has led to its more widespread use in the treatment of hormone receptor-positive breast cancer. This compound, while effective, requires intramuscular administration. The choice between these and other aromatase inhibitors depends on a comprehensive evaluation of their efficacy, safety profile, and patient-specific factors. The experimental protocols and comparative data presented in this guide are intended to support researchers and clinicians in their understanding and evaluation of these important therapeutic agents.
References
- 1. epa.gov [epa.gov]
- 2. A predictive model for exemestane pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of human placental aromatase in a perfusion model. Comparison with kinetic, cell-free experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Pharmacological profiles of exemestane and this compound, steroidal aromatase inhibitors used for treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase III Randomized Study of Exemestane versus Placebo in Postmenopausal Women at Increased Risk of Developing Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 12. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of the irreversible aromatase inhibitor exemestane with atamestane and MDL 18962 in rats with DMBA-induced mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Pharmacokinetics and metabolism of this compound in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. breastcancer.org [breastcancer.org]
- 19. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Irreversible Binding of Formestane to Aromatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Formestane, a steroidal aromatase inhibitor, with other alternatives, focusing on the experimental data that confirms its irreversible mechanism of action. The information presented is intended to support research and drug development efforts in the field of oncology and endocrinology.
Introduction to Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. Aromatase inhibitors are broadly classified into two types: Type I (steroidal, irreversible) and Type II (non-steroidal, reversible).
This compound (4-hydroxyandrost-4-ene-3,17-dione) is a first-generation, selective, Type I steroidal aromatase inhibitor.[1][2][3] It acts as a "suicide inhibitor" by binding to the active site of the aromatase enzyme as a substrate.[3] Following this initial binding, the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently bonds to the enzyme, causing its permanent inactivation.[3] This irreversible binding ensures a prolonged reduction in estrogen levels.[2]
Comparative Analysis of Aromatase Inhibitors
The efficacy and mechanism of action of this compound are best understood when compared with other aromatase inhibitors. This section provides a quantitative comparison of this compound with another Type I inhibitor, Exemestane, and two Type II inhibitors, Anastrozole and Letrozole.
| Inhibitor | Type | Mechanism of Action | Ki | k_inact | IC50 |
| This compound | Type I (Steroidal) | Irreversible (Suicide Inhibitor) | 0.32 µM[4] | 0.91 x 10⁻³ s⁻¹[4] | 80 nM[5] |
| Exemestane | Type I (Steroidal) | Irreversible (Suicide Inhibitor) | 10.2 nM[5] | 26 nM[5] | 1.3 µM[6] |
| Anastrozole | Type II (Non-steroidal) | Reversible (Competitive) | ~15 nM (inferred from IC50) | N/A | 15 nM |
| Letrozole | Type II (Non-steroidal) | Reversible (Competitive) | 1.2 nM[7] | N/A | ~2.5-5 nM |
Note: Ki (inhibition constant) represents the affinity of the inhibitor for the enzyme. A lower Ki indicates a higher affinity. k_inact (inactivation rate constant) quantifies the rate of irreversible inactivation. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% and can vary depending on experimental conditions. The Ki for Anastrozole is inferred from its reported IC50 value, assuming competitive inhibition.
Experimental Protocols for Confirming Irreversible Binding
The irreversible nature of this compound's binding to aromatase can be experimentally verified using several techniques. Below are detailed protocols for three key experiments.
Dialysis Experiment to Demonstrate Irreversible Inhibition
This experiment aims to differentiate between reversible and irreversible inhibition by attempting to remove the inhibitor from the enzyme-inhibitor complex through dialysis.
Principle: Reversible inhibitors will dissociate from the enzyme and be removed during dialysis, leading to the recovery of enzyme activity. In contrast, irreversibly bound inhibitors will remain attached to the enzyme, and enzyme activity will not be restored.
Protocol:
-
Enzyme-Inhibitor Incubation:
-
Prepare two sets of tubes. In the "Inhibited" set, incubate purified human placental aromatase (e.g., 1 mg/mL) with a saturating concentration of this compound (e.g., 10-fold higher than its Ki) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) for a predetermined time (e.g., 60 minutes) at 37°C to allow for covalent bond formation.
-
In the "Control" set, incubate the same concentration of aromatase with the vehicle (e.g., DMSO) under the same conditions.
-
-
Dialysis:
-
Transfer the contents of each tube into separate dialysis bags with a molecular weight cut-off (MWCO) that retains the enzyme but allows the inhibitor to pass through (e.g., 12-14 kDa).
-
Place the dialysis bags in a large volume of the same buffer used for incubation at 4°C.
-
Stir the dialysis buffer gently and change it several times over a 24-48 hour period to ensure complete removal of any unbound inhibitor.
-
-
Activity Assay:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the aromatase activity of both the "Inhibited" and "Control" samples using a standard aromatase activity assay (e.g., by monitoring the conversion of a substrate like androstenedione (B190577) to estrone).
-
Compare the activity of the dialyzed "Inhibited" sample to the "Control" sample.
-
Expected Outcome: If this compound is an irreversible inhibitor, the aromatase activity in the "Inhibited" sample will remain significantly lower than the "Control" sample, even after extensive dialysis.
Jump-Dilution Kinetics to Determine Dissociation Rate
This method is used to measure the dissociation rate constant (k_off) of an inhibitor from the enzyme. For irreversible inhibitors, the k_off is expected to be negligible.
Principle: An enzyme and inhibitor are pre-incubated to form a complex. The complex is then rapidly diluted into a solution containing the substrate. If the inhibitor dissociates, the enzyme activity will recover over time. The rate of recovery is related to the k_off.
Protocol:
-
Enzyme-Inhibitor Complex Formation:
-
Incubate a high concentration of aromatase with a concentration of this compound sufficient to achieve near-complete inhibition.
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing a saturating concentration of the aromatase substrate (e.g., androstenedione) and any necessary cofactors (e.g., NADPH). The dilution should reduce the concentration of free this compound to a level that would cause minimal inhibition on its own.
-
-
Monitoring Enzyme Activity:
-
Immediately begin monitoring the enzyme activity over time by measuring product formation.
-
Expected Outcome: For an irreversible inhibitor like this compound, there will be little to no recovery of enzyme activity over time, indicating a very slow or non-existent dissociation from the enzyme.
Mass Spectrometry to Identify the Covalent Adduct
This technique provides direct evidence of a covalent bond between the inhibitor and the enzyme by detecting the mass of the modified protein.
Principle: The formation of a covalent bond between this compound and aromatase results in an increase in the mass of the enzyme, which can be detected by mass spectrometry.
Protocol:
-
Enzyme-Inhibitor Reaction:
-
Incubate purified aromatase with this compound under conditions that promote covalent modification. A control sample with the enzyme and vehicle should also be prepared.
-
-
Sample Preparation:
-
Remove any unbound inhibitor from the reaction mixture using a desalting column or dialysis.
-
The protein sample can be analyzed intact (top-down proteomics) or digested into smaller peptides using a protease like trypsin (bottom-up proteomics).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF).
-
For intact protein analysis, compare the mass spectrum of the this compound-treated aromatase with the control. An increase in mass corresponding to the molecular weight of this compound (or a reactive fragment of it) confirms covalent binding.
-
For digested samples, identify the specific peptide that has been modified by this compound. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact amino acid residue to which the inhibitor is attached.
-
Expected Outcome: The mass spectrum of the this compound-treated aromatase will show a peak corresponding to the mass of the enzyme plus the mass of the covalently bound this compound adduct, providing definitive proof of irreversible binding.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: Irreversible Inhibition of Aromatase by this compound
Caption: Mechanism of this compound's irreversible inhibition of aromatase.
Experimental Workflow: Dialysis for Irreversible Inhibition
Caption: Workflow for confirming irreversible inhibition using dialysis.
Logical Relationship: Reversible vs. Irreversible Inhibition
Caption: Comparison of reversible and irreversible enzyme inhibition.
References
- 1. This compound | C19H26O3 | CID 11273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new hypothesis based on suicide substrate inhibitor studies for the mechanism of action of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exemestane [shop.labclinics.com]
- 6. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical effect of an aromatase inhibitor, CGS 20267, on aromatase activity in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Formestane and Its Alternatives in Scientific Research
For researchers and drug development professionals investigating estrogen-dependent pathologies, the selection of an appropriate aromatase inhibitor is a critical decision. Formestane, a first-generation steroidal aromatase inhibitor, has historically been a valuable tool. However, the advent of third-generation inhibitors has expanded the options available, offering improved potency and selectivity. This guide provides a detailed comparison of this compound with its prominent alternatives—Anastrozole, Letrozole, and Exemestane—supported by experimental data and protocols to aid in the selection of the most suitable compound for research applications.
Mechanism of Action: Steroidal vs. Non-Steroidal Aromatase Inhibitors
Aromatase inhibitors are broadly classified into two categories based on their chemical structure and mechanism of action: steroidal (Type I) and non-steroidal (Type II) inhibitors.
-
Steroidal Inhibitors (e.g., this compound, Exemestane): These compounds are analogues of androstenedione (B190577), the natural substrate of aromatase. They act as suicide inhibitors, binding irreversibly to the active site of the enzyme and leading to its permanent inactivation.[1]
-
Non-Steroidal Inhibitors (e.g., Anastrozole, Letrozole): These inhibitors contain a triazole functional group that reversibly binds to the heme-iron atom of the cytochrome P450 component of the aromatase enzyme.[2] This competitive and reversible binding blocks the active site and prevents the conversion of androgens to estrogens.
The distinct mechanisms of action of these two classes can have implications for their efficacy and potential for cross-resistance in research models.
Comparative Efficacy of Aromatase Inhibitors
The primary measure of an aromatase inhibitor's effectiveness is its ability to suppress estrogen production. This is often quantified by the half-maximal inhibitory concentration (IC50) for the aromatase enzyme and the extent of estrogen level reduction in cellular or in vivo models.
In Vitro Aromatase Inhibition
The following table summarizes the IC50 values for this compound and its alternatives against the aromatase enzyme. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from various sources to provide a relative understanding of potency.
| Compound | Type | Aromatase IC50 (nM) | Reference |
| This compound | Steroidal (Irreversible) | 30 - 50 | [3] |
| Anastrozole | Non-Steroidal (Reversible) | 10 - 15 | [4] |
| Letrozole | Non-Steroidal (Reversible) | 1.1 - 2.5 | [4] |
| Exemestane | Steroidal (Irreversible) | 15 - 30 | [5] |
Note: IC50 values can vary depending on the assay conditions, such as the source of the aromatase enzyme (e.g., human placental microsomes, recombinant enzyme) and the substrate used.
Estrogen Suppression in Cellular and In Vivo Models
Clinical and preclinical studies have demonstrated the potent estrogen-suppressing capabilities of third-generation aromatase inhibitors compared to this compound.
| Compound | Model | Estrogen Suppression | Reference |
| This compound | Postmenopausal Women | ~65-85% reduction in estradiol | [4] |
| Anastrozole | Postmenopausal Women | >90% reduction in estradiol | [4] |
| Letrozole | Postmenopausal Women | >95% reduction in estradiol | [4] |
| Exemestane | Postmenopausal Women | >90% reduction in estradiol | [5] |
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed protocols for key in vitro assays are provided below.
In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of test compounds against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH generating system
-
Aromatase assay buffer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Letrozole)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the aromatase enzyme, substrate, NADPH generating system, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH generating system, and the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.
-
Enzyme Addition: Add the aromatase enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT) in MCF-7aro Cells
This protocol describes the use of the MTT assay to assess the effect of aromatase inhibitors on the viability of aromatase-overexpressing breast cancer cells (MCF-7aro).
Materials:
-
MCF-7aro cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Androstenedione (substrate for cellular estrogen production)
-
Test compounds (aromatase inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with a fresh medium containing androstenedione (e.g., 10 nM) and the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The selection of an aromatase inhibitor for scientific research should be guided by the specific aims of the study. While this compound remains a useful tool, particularly in studies investigating steroidal inhibitors, the third-generation compounds offer significant advantages in terms of potency and selectivity. Letrozole generally exhibits the highest in vitro potency, while Anastrozole and Exemestane also provide robust estrogen suppression. The choice between a reversible non-steroidal inhibitor and an irreversible steroidal inhibitor may also be a critical experimental variable. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these compounds, enabling researchers to make informed decisions for their specific research needs.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Immunoassay Specificity: A Comparative Guide to Formestane Cross-Reactivity
For researchers, scientists, and drug development professionals relying on immunoassays for steroid hormone quantification, understanding the potential for cross-reactivity is paramount to ensuring data accuracy. This guide provides a comprehensive comparison of Formestane's cross-reactivity profile in common immunoassays, supported by experimental data, to aid in the selection of appropriate analytical methods and the interpretation of results.
Executive Summary
This compound, a steroidal aromatase inhibitor, exhibits a high degree of specificity in commonly used steroid hormone immunoassays. Extensive testing has demonstrated no detectable cross-reactivity in immunoassays for key steroid hormones, including estradiol, cortisol, DHEA sulfate, progesterone, and testosterone. This high specificity minimizes the risk of falsely elevated results, a common pitfall with less specific compounds. This guide presents the supporting data, outlines the experimental protocols for assessing cross-reactivity, and provides a comparative analysis with other aromatase inhibitors and structurally related steroids.
Data Presentation: this compound and Comparators in Steroid Immunoassays
The following table summarizes the cross-reactivity data for this compound and other relevant compounds in the Roche Elecsys steroid hormone immunoassays. The data is derived from a comprehensive study by Krasowski et al. (2014), which systematically evaluated the specificity of these assays.[1]
| Compound | Assay | Analyte | % Cross-Reactivity |
| This compound | Estradiol II | Estradiol | Not Detected |
| This compound | Cortisol | Cortisol | Not Detected |
| This compound | DHEA Sulfate | DHEA Sulfate | Not Detected |
| This compound | Progesterone II | Progesterone | Not Detected |
| This compound | Testosterone II | Testosterone | Not Detected |
| Letrozole | Estradiol II | Estradiol | Not Detected |
| Anastrozole | Estradiol II | Estradiol | Not Detected |
| Exemestane | Estradiol II | Estradiol | Not Detected |
| Prednisolone | Cortisol | Cortisol | 8.8% |
| Methylprednisolone | Cortisol | Cortisol | 12.0% |
| Androstenedione | Testosterone II | Testosterone | 0.9% |
| Norethindrone | Testosterone II | Testosterone | 7.9% |
Experimental Protocols
The determination of cross-reactivity in immunoassays is a critical validation step. Below is a detailed, generalized protocol for assessing the cross-reactivity of a compound like this compound in a competitive immunoassay format.
Protocol: Assessment of Cross-Reactivity in a Competitive Immunoassay
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in an immunoassay for a specific analyte (e.g., Estradiol).
Materials:
-
Immunoassay kit for the target analyte (containing antibody-coated plates, enzyme-conjugated analyte, substrate, and standards)
-
Test compound (this compound)
-
Structurally related compounds for comparison
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a standard curve of the target analyte according to the immunoassay kit's instructions.
-
Prepare a series of dilutions of the test compound (this compound) and other potential cross-reactants in the assay buffer. The concentration range should be sufficient to elicit a response in the assay, if any.
-
-
Assay Procedure (Competitive Format):
-
Add a fixed amount of the specific antibody to each well of the microplate.
-
Add the standard dilutions, test compound dilutions, or control samples to the appropriate wells.
-
Add a fixed amount of enzyme-labeled analyte to each well. This will compete with the unlabeled analyte in the sample for binding to the antibody.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound labeled analyte will convert the substrate, producing a measurable signal (e.g., color change).
-
Stop the enzyme reaction after a specified time.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50) from the standard curve.
-
Determine the concentration of the test compound that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Mandatory Visualizations
Aromatase Signaling Pathway
The following diagram illustrates the mechanism of action of aromatase and its inhibition by compounds like this compound. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.
Caption: Aromatase converts androgens to estrogens.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the logical steps involved in determining the cross-reactivity of a test compound in an immunoassay.
Caption: Workflow for immunoassay cross-reactivity testing.
Conclusion
The available experimental data strongly indicates that this compound does not exhibit cross-reactivity in a range of common steroid hormone immunoassays. This high specificity is a significant advantage for researchers, as it reduces the likelihood of analytical interference and contributes to the generation of reliable and accurate data. When selecting an immunoassay for steroid hormone analysis, particularly in the presence of aromatase inhibitors or other structurally similar compounds, it is crucial to consult validation data regarding cross-reactivity. The lack of cross-reactivity demonstrated by this compound makes it a compound that is unlikely to interfere with the quantification of other steroid hormones, thereby enhancing the integrity of experimental outcomes.
References
A Comparative Guide to the Efficacy of Formestane Versus Third-Generation Aromatase Inhibitors
This guide provides a detailed, objective comparison of the efficacy of Formestane, a second-generation aromatase inhibitor, with the more recently developed third-generation aromatase inhibitors (AIs), including the non-steroidal agents Anastrozole (B1683761) and Letrozole (B1683767), and the steroidal agent Exemestane (B1683764). The content is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and development.
Introduction and Mechanism of Action
Aromatase inhibitors are a class of drugs that block the enzyme aromatase (CYP19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens.[1][2][3] By inhibiting this conversion, AIs significantly reduce circulating estrogen levels. This mechanism is a cornerstone of endocrine therapy for hormone receptor-positive breast cancer in postmenopausal women, where estrogen is a primary driver of tumor growth.[2][4]
This compound (4-hydroxyandrostenedione) is a second-generation, irreversible steroidal AI.[1][5] Third-generation AIs are categorized into two types:
-
Irreversible Steroidal Inhibitors (Type I): Exemestane, which acts as a "suicide inhibitor" by forming a permanent, deactivating bond with the aromatase enzyme.[1][2][6]
-
Reversible Non-Steroidal Inhibitors (Type II): Anastrozole and Letrozole, which reversibly bind to the heme moiety of the cytochrome P450 component of the enzyme.[1][6][7]
While both generations effectively inhibit aromatase, third-generation agents were developed for greater potency and selectivity.[8]
Comparative Efficacy: Quantitative Data
The efficacy of aromatase inhibitors can be assessed through in vitro potency, the degree of in vivo estrogen suppression, and clinical outcomes in patient populations. Data consistently demonstrate that third-generation AIs are more potent and effective at suppressing estrogen than this compound.
Data Presentation
Table 1: Comparative In Vitro Potency of Aromatase Inhibitors
| Inhibitor | Generation | Type | Mechanism | Approx. IC₅₀ (in breast cancer homogenates) |
| This compound | Second | Steroidal (Type I) | Irreversible | 30 nM[1] |
| Exemestane | Third | Steroidal (Type I) | Irreversible | 15 nM[1] |
| Anastrozole | Third | Non-Steroidal (Type II) | Reversible | 10 nM[1] |
| Letrozole | Third | Non-Steroidal (Type II) | Reversible | 2.5 nM[1] |
Table 2: Comparative In Vivo Efficacy (Estrogen Suppression in Postmenopausal Women)
| Inhibitor | Standard Clinical Dose | Mean Estradiol (B170435) Suppression | Reference |
| This compound | 250 mg / 2 weeks (IM) | 58% - 85% | [1][9][10] |
| Anastrozole | 1 mg / day (Oral) | ~97% | [1][9][10] |
| Exemestane | 25 mg / day (Oral) | ~98% | [1] |
| Letrozole | 2.5 mg / day (Oral) | >99% | [1] |
Table 3: Summary of Comparative Clinical Trial Findings
| Comparison | Key Findings | Conclusion |
| This compound vs. Anastrozole | Anastrozole (1 mg/day) achieved more effective and consistent estradiol suppression than this compound (250 mg IM bi-weekly) (79% vs. 58% mean fall, p=0.0001).[9][10] | Anastrozole is superior in suppressing estradiol. |
| Sequential AI Use | In patients who progressed on non-steroidal AIs (Anastrozole, Letrozole), subsequent treatment with this compound resulted in a clinical benefit for 55% of patients.[11][12] | Lack of complete cross-resistance suggests a potential role for sequential therapy with different AI classes.[13] |
| Third-Gen vs. Third-Gen | Large clinical trials (e.g., MA.27, FACE) have shown no significant differences in primary efficacy endpoints like disease-free survival between Anastrozole, Letrozole, and Exemestane.[14] | The three third-generation AIs have comparable clinical efficacy.[4] |
| This compound vs. Tamoxifen (B1202) | As first-line therapy, this compound showed comparable objective response rates and survival to Tamoxifen, but time to disease progression favored Tamoxifen.[15][16] | This compound is an effective agent but may not be superior to Tamoxifen in the first-line setting. |
| Third-Gen AIs vs. Tamoxifen | Multiple trials have demonstrated the superiority of third-generation AIs over Tamoxifen in improving disease-free survival in the adjuvant setting.[8][17] | Third-generation AIs are the standard of care over Tamoxifen for many postmenopausal women. |
Key Experimental Methodologies
The determination of an agent's inhibitory effect on aromatase is a critical step in its evaluation. The in vitro aromatase inhibition assay is a standard method used to quantify potency (e.g., IC₅₀ value).
Experimental Protocol: In Vitro Aromatase Inhibition Assay (Human Recombinant Enzyme)
This protocol describes a common fluorometric method for assessing aromatase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant aromatase.
Materials:
-
Human recombinant aromatase (CYP19) enzyme preparation (e.g., microsomes containing CYP19 and CPR).[18]
-
NADPH regenerating system (e.g., Corning).[18]
-
Fluorogenic substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin, MFC).
-
Known aromatase inhibitor as a positive control (e.g., Letrozole, Exemestane).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer).
-
96-well microplates (black, for fluorescence).
-
Fluorescence microplate reader.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer. The final solvent concentration should be kept constant and low (e.g., <1%) across all wells.[3]
-
Assay Setup: In triplicate, add the following to the wells of the 96-well plate:
-
Assay buffer.
-
Aromatase enzyme preparation.
-
Test compound dilutions or control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate (MFC) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the increase in fluorescence intensity over time (e.g., every minute for 60 minutes). The aromatase enzyme metabolizes the non-fluorescent MFC into a highly fluorescent product.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by setting the average rate of the no-inhibitor control as 100% activity and the background (no enzyme) as 0% activity.
-
Plot the percentage of inhibition versus the log concentration of the inhibitor.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Conclusion
The available experimental and clinical data clearly indicate that third-generation aromatase inhibitors (Anastrozole, Letrozole, and Exemestane) are significantly more potent and efficacious than the second-generation inhibitor, this compound. This is demonstrated by their lower IC₅₀ values in vitro and their ability to achieve a more profound and consistent suppression of circulating estrogen levels in vivo.
While this compound was a pivotal agent in the development of aromatase inhibition therapy, the superior pharmacological profiles of the third-generation agents have established them as the standard of care in endocrine therapy for postmenopausal, hormone receptor-positive breast cancer. The distinction between the irreversible, steroidal mechanism of this compound and Exemestane and the reversible, non-steroidal mechanism of Anastrozole and Letrozole allows for potential therapeutic sequencing, as a lack of complete cross-resistance has been observed clinically.[11][13] This guide provides foundational comparative data to aid researchers in the ongoing development and evaluation of novel endocrine therapies.
References
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Aromatase inhibitors (anastrozole, exemestane and letrozole) | Breast Cancer Now [breastcancernow.org]
- 5. epa.gov [epa.gov]
- 6. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementsarms.com [elementsarms.com]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. karger.com [karger.com]
- 10. A randomised comparison of oestrogen suppression with anastrozole and this compound in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a steroidal aromatase inhibitor after failure of non-steroidal aromatase inhibitors (anastrozole and letrozole): is a clinical benefit still achievable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacological profiles of exemestane and this compound, steroidal aromatase inhibitors used for treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the selective aromatase inhibitor this compound with tamoxifen as first-line hormonal therapy in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound. A review of its pharmacological properties and clinical efficacy in the treatment of postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of allosteric and mixed mode aromatase inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00046B [pubs.rsc.org]
Formestane's Clinical Edge: A Comparative Analysis Following Non-Steroidal Aromatase Inhibitor Failure
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of formestane's clinical performance against other second-line therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer in postmenopausal women who have experienced disease progression after treatment with a non-steroidal aromatase inhibitor (NSAI).
The management of advanced breast cancer often involves sequential endocrine therapies. Following the failure of first-line NSAIs like anastrozole (B1683761) or letrozole, the choice of a second-line agent is critical. This compound, a first-generation, irreversible steroidal aromatase inhibitor, has demonstrated clinical benefit in this setting. This guide delves into the supporting experimental data, comparing this compound with other therapeutic options, including the steroidal aromatase inhibitor exemestane (B1683764), the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), the combination of everolimus (B549166) and exemestane, and the chemotherapeutic agent capecitabine.
Mechanism of Action: A Tale of Two Inhibitors
Aromatase inhibitors function by blocking the aromatase enzyme, which is responsible for converting androgens to estrogens, the primary driver of HR+ breast cancer growth in postmenopausal women.[1][2] AIs are categorized into two types:
-
Type I (Steroidal, Irreversible): These agents, including this compound and exemestane, are analogs of androstenedione, the natural substrate of aromatase. They bind to the enzyme's active site and are converted into a reactive intermediate that permanently inactivates the enzyme. This "suicide inhibition" leads to a sustained reduction in estrogen levels.
-
Type II (Non-Steroidal, Reversible): This class, which includes anastrozole and letrozole, binds reversibly to the heme group of the cytochrome P450 component of the aromatase enzyme, competitively inhibiting its function.
The differing mechanisms of action between steroidal and non-steroidal AIs suggest a potential lack of complete cross-resistance, providing a rationale for sequencing these agents.
Comparative Efficacy: A Tabular Analysis
The following tables summarize the clinical efficacy of this compound and its alternatives as second-line therapy after NSAI failure, based on key clinical trials.
Table 1: Efficacy of this compound and Other Endocrine Therapies
| Treatment | Trial | N | Clinical Benefit Rate (CBR) | Objective Response Rate (ORR) | Median Time to Progression (TTP) / Progression-Free Survival (PFS) |
| This compound | Retrospective Study | 20 | 55% | Not Reported | 6.0 months (TTP) |
| Exemestane | EFECT | 342 | 31.5% | 6.7% | 3.7 months (TTP) |
| Fulvestrant (250 mg LD) | EFECT | 351 | 32.2% | 7.4% | 3.7 months (TTP) |
| Fulvestrant (500 mg) | Retrospective Study | 60 | Not Reported | Not Reported | 6.2 months (PFS) |
| Everolimus + Exemestane | BOLERO-2 | 485 | Not Reported | Not Reported | 7.8 months (PFS) |
| Exemestane (Placebo arm) | BOLERO-2 | 239 | Not Reported | Not Reported | 3.2 months (PFS) |
Table 2: Efficacy of Capecitabine (Chemotherapy)
| Treatment | Patient Population | N | Median Time to Treatment Failure (TTF) / PFS |
| Capecitabine | After CDK4/6i + ET | 56 | 6.1 months (TTF) |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal trials is crucial for interpreting the comparative efficacy data.
This compound Retrospective Study
-
Study Design: A retrospective, two-center analysis of postmenopausal women with metastatic breast cancer who received this compound after progressing on an NSAI (letrozole or anastrozole).
-
Patient Population: 20 postmenopausal women with HR+ metastatic breast cancer.
-
Inclusion Criteria: Postmenopausal status, confirmed metastatic breast cancer, prior treatment with and subsequent failure of a non-steroidal aromatase inhibitor.
-
Exclusion Criteria: Details not extensively provided in the abstract.
-
Treatment Regimen: this compound 250 mg administered intramuscularly every two weeks.
-
Endpoints: The primary endpoint was clinical benefit, defined as complete response (CR), partial response (PR), or stable disease (SD) lasting six months or longer. Secondary endpoints included time to progression (TTP) and duration of clinical benefit.
-
Statistical Analysis: The analysis was descriptive and retrospective.
EFECT Trial (Exemestane vs. Fulvestrant)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter phase III trial.
-
Patient Population: 693 postmenopausal women with HR+ advanced breast cancer that had progressed or recurred after treatment with a non-steroidal AI.
-
Inclusion Criteria: Postmenopausal women with HR+ advanced breast cancer, documented progression or recurrence after NSAI therapy.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimens:
-
Fulvestrant: 500 mg intramuscularly on day 0, followed by 250 mg on days 14 and 28, and then 250 mg every 28 days.
-
Exemestane: 25 mg orally once daily.
-
-
Endpoints: The primary endpoint was time to progression (TTP). Secondary endpoints included overall response rate (ORR), clinical benefit rate (CBR), and duration of clinical benefit.
-
Statistical Analysis: The trial was designed to compare the efficacy of fulvestrant and exemestane.
BOLERO-2 Trial (Everolimus + Exemestane)
-
Study Design: A randomized, double-blind, placebo-controlled, international phase III trial.
-
Patient Population: 724 postmenopausal women with HR+, HER2- advanced breast cancer that had recurred or progressed during or after treatment with a non-steroidal AI (letrozole or anastrozole).
-
Inclusion Criteria: Postmenopausal women with HR+, HER2- advanced breast cancer; recurrence or progression on or within 12 months of completing adjuvant NSAI therapy, or progression on or within one month of completing NSAI therapy for advanced disease.
-
Exclusion Criteria: Prior treatment with everolimus or exemestane.
-
Treatment Regimens:
-
Everolimus + Exemestane: Everolimus 10 mg orally once daily plus exemestane 25 mg orally once daily.
-
Placebo + Exemestane: Placebo orally once daily plus exemestane 25 mg orally once daily.
-
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival, overall response rate, and safety.
-
Statistical Analysis: The trial was designed to detect a statistically significant difference in PFS between the two treatment arms.
Discussion and Future Directions
The available data suggest that this compound offers a viable clinical benefit for patients with advanced breast cancer who have failed NSAI therapy, with a clinical benefit rate of 55% and a median time to progression of 6.0 months in a retrospective analysis.[1] This appears favorable when compared to the 3.7-month median TTP observed with both exemestane and fulvestrant in the EFECT trial. However, it is important to note the limitations of comparing data across different studies with potentially heterogeneous patient populations and methodologies.
The combination of everolimus with exemestane in the BOLERO-2 trial demonstrated a significant improvement in progression-free survival compared to exemestane alone, establishing this combination as a key treatment option in this setting.[3] Capecitabine, a chemotherapeutic agent, also shows activity in this patient population, offering an alternative for those with endocrine-resistant disease.
The decision to use this compound versus other available second-line therapies will depend on a variety of factors, including prior treatments, patient comorbidities, toxicity profiles, and the treating physician's discretion. The lack of direct, large-scale, randomized controlled trials comparing this compound to other modern second-line therapies highlights a gap in the current clinical evidence.
Future research should focus on prospective, randomized trials to directly compare the efficacy and safety of this compound with other approved second-line agents. Additionally, the identification of predictive biomarkers to guide the optimal sequencing of endocrine therapies remains a critical area of investigation. Understanding the molecular mechanisms of resistance to both steroidal and non-steroidal aromatase inhibitors will be key to developing more effective and personalized treatment strategies for patients with advanced HR+ breast cancer.
References
A Comparative Guide to the Sequential Use of Non-Steroidal and Steroidal Aromatase Inhibitors in Hormone Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sequential use of non-steroidal aromatase inhibitors (NSAIs) and steroidal aromatase inhibitors (SAIs) in the treatment of hormone receptor-positive breast cancer. The information presented is based on clinical trial data and experimental studies, offering insights into the efficacy, safety, and underlying mechanisms of these therapeutic strategies.
Executive Summary
Aromatase inhibitors (AIs) are a cornerstone in the management of hormone receptor-positive breast cancer in postmenopausal women. They function by blocking the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis. AIs are broadly classified into two types: non-steroidal inhibitors (e.g., anastrozole, letrozole) that bind reversibly to the enzyme, and steroidal inhibitors (e.g., exemestane) that bind irreversibly, leading to its inactivation.
Clinical evidence has demonstrated a lack of complete cross-resistance between these two classes of AIs. This has led to the common practice of sequential therapy, where a patient who progresses on one type of AI is switched to the other, often resulting in renewed clinical benefit. This guide will delve into the performance of these sequential regimens, supported by experimental data and detailed methodologies.
Comparative Performance of Sequential Therapies
The efficacy of sequential AI therapy has been evaluated in several clinical studies. The following tables summarize the key performance indicators from a pivotal study by Bertelli et al. (2006), which investigated both sequences of NSAI and SAI administration in advanced breast cancer.
Table 1: Efficacy of Exemestane (B1683764) (SAI) Following Progression on Non-Steroidal AIs (Letrozole or Anastrozole)
| Performance Metric | Value | 95% Confidence Interval |
| Number of Patients | 23 | - |
| Clinical Benefit Rate (CBR)* | 43.5% | 23.2% - 63.7% |
| Objective Response Rate (ORR)** | 8.7% | - |
| Median Time to Progression (TTP) | 5.1 months | - |
*CBR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD) ≥ 24 weeks **ORR = CR + PR
Table 2: Efficacy of Non-Steroidal AIs (Letrozole or Anastrozole) Following Progression on Exemestane (SAI)
| Performance Metric | Value | 95% Confidence Interval |
| Number of Patients | 18 | - |
| Clinical Benefit Rate (CBR)* | 55.6% | 32.6% - 78.5% |
| Objective Response Rate (ORR)** | 22.2% | - |
| Median Time to Progression (TTP) | 9.3 months | - |
*CBR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD) ≥ 24 weeks **ORR = CR + PR
These data suggest that both sequential strategies can provide meaningful clinical benefit, with a notable clinical benefit rate and a delay in disease progression.[1]
Safety and Tolerability
The safety profiles of sequential AI therapies are generally manageable and consistent with the known side effects of individual agents.
Table 3: Adverse Events Associated with Sequential Aromatase Inhibitor Therapy
| Adverse Event (Grade 1-2) | Exemestane after NSAI (n=63) | NSAI after Exemestane (n=18) |
| Arthralgia | 7.9% | Not Reported |
| Hot Flushes | 9.5% | 16.7% |
| Drowsiness | 3.2% | Not Reported |
| Weight Gain | 3.2% | Not Reported |
| Skin Rash | Not Reported | 5.5% |
| Dizziness | Not Reported | 5.5% |
Data from Bertelli et al. (2006). Note: The exemestane adverse event data includes patients receiving it as first- or second-line anti-aromatase agent.
Overall, the side effects are generally mild to moderate in severity. It is important to note that AIs, as a class, are associated with an increased risk of musculoskeletal events and a decrease in bone mineral density.
Experimental Protocols
Understanding the methodologies behind the evaluation of these inhibitors is crucial for researchers. Below are detailed protocols for key experiments.
Measurement of Serum Steroid Hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the precise quantification of low levels of steroid hormones in patient serum, which is essential for assessing the pharmacodynamic effects of aromatase inhibitors.
1. Sample Preparation:
- A 250 µL serum sample is used.
- Internal standards (deuterated analogs of the hormones) are added.
- Liquid-liquid extraction is performed to separate the steroids from the serum matrix. For tissue samples, homogenization and further purification using Sephadex LH-20 chromatography is required before extraction.[2][3][4][5]
2. Chromatographic Separation:
- The extracted sample is injected into a liquid chromatography system.
- The steroid hormones are separated on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol (B129727) with formic acid).
3. Mass Spectrometric Detection:
- The separated hormones are introduced into a tandem mass spectrometer.
- The hormones are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and fragmented.
- Specific precursor-to-product ion transitions are monitored for each hormone and its internal standard for quantification (Multiple Reaction Monitoring - MRM).[2][3][4][5]
4. Data Analysis:
- The concentration of each hormone is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
In-Vitro Aromatase Inhibition Assay
This assay determines the potency of steroidal and non-steroidal inhibitors in a cellular context.
1. Cell Culture:
- Use a human breast cancer cell line stably transfected to overexpress aromatase (e.g., MCF-7aro).
- Plate the cells in a 96-well plate and allow them to adhere.
2. Inhibition Assay:
- Treat the cells with varying concentrations of the aromatase inhibitor (e.g., exemestane or letrozole) for a specified period.
- Add a radiolabeled substrate, such as [1β-³H]-androst-4-ene-3,17-dione.
- The aromatase enzyme in the cells will convert the substrate to estrone (B1671321) and release tritiated water (³H₂O).
3. Measurement of Aromatase Activity:
- After incubation, terminate the reaction.
- Separate the tritiated water from the unmetabolized substrate using a dextran-coated charcoal slurry.
- Measure the radioactivity of the tritiated water using a liquid scintillation counter.
4. Data Analysis:
- Calculate the percentage of aromatase inhibition for each inhibitor concentration compared to a vehicle-treated control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity).
Cell Proliferation and Apoptosis Assays
These assays assess the downstream effects of aromatase inhibition on cancer cell growth and survival.
1. Cell Proliferation Assay (e.g., using Ki67 staining):
- Treat breast cancer cells with the aromatase inhibitors.
- Fix and permeabilize the cells.
- Incubate with an antibody against the Ki67 protein, a marker of cell proliferation.
- Use a secondary antibody conjugated to a fluorescent dye.
- Analyze the percentage of Ki67-positive cells using flow cytometry or immunohistochemistry.
2. Apoptosis Assay (e.g., using Caspase Activity Assay):
- Treat breast cancer cells with the aromatase inhibitors.
- Lyse the cells to release cellular contents.
- Add a substrate for a key apoptosis-executing enzyme, such as caspase-3 or caspase-7. The substrate is typically a peptide sequence recognized by the caspase, conjugated to a fluorophore or a chromophore.
- Cleavage of the substrate by the active caspase results in a measurable fluorescent or colorimetric signal.
- Quantify the signal using a fluorometer or spectrophotometer to determine the level of caspase activity, which is indicative of apoptosis.[6][7][8][9][10]
Visualizing the Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key pathways and workflows.
Caption: Estrogen Biosynthesis Pathway.
Caption: Mechanisms of Aromatase Inhibitors.
Caption: Sequential AI Clinical Trial Workflow.
Conclusion
The sequential use of non-steroidal and steroidal aromatase inhibitors represents a valuable strategy in the management of hormone receptor-positive advanced breast cancer. The partial lack of cross-resistance allows for extended endocrine therapy, delaying the need for chemotherapy. The choice of sequence may depend on individual patient factors, including prior therapies and tolerance. Further research is ongoing to optimize the sequencing of these and other endocrine agents to maximize patient outcomes. This guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of breast cancer.
References
- 1. karger.com [karger.com]
- 2. Frontiers | Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis [frontiersin.org]
- 3. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of multiple steroid hormones in serum and human breast cancer tissue by liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptosis and Autophagy in Breast Cancer Cells following Exemestane Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiestrogens, aromatase inhibitors, and apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New compound disrupts survival pathways in aromatase inhibitor-resistant breast cancer cells - ecancer [ecancer.org]
Safety Operating Guide
Navigating the Safe Disposal of Formestane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Formestane, a potent steroidal aromatase inhibitor, is a critical component of laboratory safety and regulatory compliance. As a substance classified as an antineoplastic agent and a hazardous chemical, strict protocols must be followed to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Core Principles of this compound Waste Management
Given its classification as a hazardous and cytotoxic substance, all this compound waste must be handled in accordance with local, state, and federal regulations.[3] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. The primary goal is to prevent the release of the active pharmaceutical ingredient into the environment and to protect personnel from exposure.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for handling hazardous and antineoplastic drug waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including:
-
Two pairs of chemotherapy-rated gloves (double-gloving is recommended).[3]
-
A disposable gown (a closed-front surgical-type gown is recommended).[3]
-
Safety glasses or goggles.
-
A respiratory mask (e.g., N95) if there is a risk of aerosolization or handling powders.[3]
2. Waste Segregation and Collection:
-
Identify Waste Streams: All items that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty vials and containers (even those with trace amounts).
-
Contaminated labware (e.g., pipettes, tubes, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Use Designated Waste Containers:
-
Place all solid waste, including contaminated labware and PPE, into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container. The container should be specifically designated for chemotherapy or cytotoxic waste.[3]
-
For sharps such as needles and syringes, use an approved, puncture-proof sharps container specifically designated for chemotherapy waste.[3] Do not crush, clip, or recap needles.[3]
-
Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
3. Spill Management:
In the event of a this compound spill, immediate action is required:
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Contain the Spill: Use a cytotoxic spill kit to contain the spill.[3]
-
Cleanup:
-
For dry spills, use damp absorbent materials to avoid generating dust.[3] Do not dry sweep.
-
For liquid spills, use absorbent pads to soak up the material.
-
-
Decontaminate: Clean the area with an appropriate decontamination solution (consult your institution's EHS for approved agents).
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous chemotherapy waste.[3]
4. Final Disposal:
-
Labeling: Ensure all waste containers are securely sealed and clearly labeled with "Hazardous Waste," "Chemotherapy Waste," and the specific contents (this compound).
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal contractor.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a certified hazardous waste management company. These companies are equipped to handle and dispose of cytotoxic materials through methods such as high-temperature incineration in a secure chemical landfill.[3] Never dispose of this compound waste down the drain or in the regular trash.[3]
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound can inform safe handling and disposal practices.
| Property | Data |
| Molecular Formula | C₁₉H₂₆O₃ |
| Molecular Weight | 302.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 199-202°C |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol. |
Source: ChemicalBook, PubChem[1][2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Formestane
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Formestane. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is considered a hazardous substance, and proper handling is paramount to prevent exposure and environmental contamination.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure to this compound.[2] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or powder-free latex gloves.[1] PVC gloves are also an option.[1] Regularly inspect gloves for degradation.[1] | Prevents skin contact.[1] Double gloving provides an additional layer of protection against potential contamination. |
| Body Protection | A disposable work uniform (e.g., Tyvek suit) or a closed-front surgical-type gown with knit cuffs.[1] For smaller quantities (up to 500 grams), a laboratory coat may be sufficient.[1] Protective shoe covers are also required.[1] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | An air-purifying respirator is necessary for procedures that may generate aerosols (e.g., vortexing, pumping) or when handling outside of a validated containment system.[1] If a ventilated enclosure has not been validated, a half-mask respirator with HEPA cartridges should be worn.[1] For significant quantities of airborne dust, an approved positive flow mask is recommended.[1] | Protects against inhalation of harmful particles.[1] |
| Eye Protection | Safety glasses. | Shields eyes from dust and potential splashes.[1] |
| Head Protection | Head covering.[1] | Prevents contamination of hair. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Dry): Use dry clean-up procedures to avoid generating dust.[1] Collect the residue and place it in a sealed plastic bag or another appropriate container for disposal.[1]
-
Small Spills (Wet): Vacuum or shovel the material into a labeled container for disposal.[1]
-
General: After the initial cleanup, wash the area with large amounts of water and prevent runoff from entering drains.[1] If drains or waterways become contaminated, notify emergency services immediately.[1] It is recommended to have cytotoxic spill kits readily available in areas where the final product is handled.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous and disposed of according to all applicable local, state, and federal regulations.[1]
-
Solid Waste: Place waste residue in a segregated and sealed plastic container.[1] This includes contaminated gloves, gowns, and other disposable materials.[1]
-
Sharps: Used syringes, needles, and other sharps should not be crushed, clipped, or recapped.[1] They must be placed directly into an approved sharps container.[1]
-
Environmental Protection: Do not discharge this compound into sewers or waterways.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C19H26O3[3] |
| Molecular Weight | 302.4 g/mol [3] |
| Melting Point | 199-202°C[4] |
| Solubility | Soluble in DMSO, not in water.[5] |
| Storage Temperature | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[5] |
| IC50 | 80 nM (for aromatase inhibition)[6] |
This guide is intended to supplement, not replace, comprehensive safety training and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
